molecular formula C10H11BN2O3S B1387067 (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid CAS No. 850568-30-8

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Cat. No.: B1387067
CAS No.: 850568-30-8
M. Wt: 250.09 g/mol
InChI Key: OJFHXSIPAXFCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (CAS 850568-30-8) is a specialized organic compound of high interest in research and development. This molecule is a hybrid structure featuring a phenylboronic acid group, a key functional group in Suzuki cross-coupling reactions for carbon-carbon bond formation , and a 4,5-dihydrothiazole (thiazoline) ring system known to impart significant biological activity . The boronic acid moiety makes this compound a valuable building block in synthetic organic chemistry, particularly in the synthesis of biaryl structures through palladium-catalyzed reactions . Furthermore, the boronic acid group can act as a recognition element for diols and sugars, enabling applications in chemical biology and sensor development . The 4,5-dihydrothiazole ring is a privileged scaffold in medicinal chemistry. Research on analogous compounds containing this structure has demonstrated a range of promising biological activities, including significant anticancer activity against human breast cancer cell lines (MCF-7, BT-474, and MDA-MB-231) and potent antimicrobial activity against various Gram-positive bacteria and fungal strains . The presence of the carbamoyl linker integrates these two pharmacophores, making this compound a versatile precursor for the design and synthesis of novel bioactive molecules. Product Specifications: • CAS Number: 850568-30-8 • Molecular Formula: C10H11BN2O3S • Molecular Weight: 250.08 g/mol • Storage: Store in an inert atmosphere at 2-8°C This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFHXSIPAXFCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NCCS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657270
Record name {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-30-8
Record name {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for producing (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document delves into the core chemical transformations, discusses the rationale behind methodological choices, and presents detailed experimental protocols.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a boronic acid moiety and a dihydrothiazole carbamoyl group. Boronic acids are recognized for their unique chemical properties and diverse applications, including their use as building blocks in Suzuki-Miyaura cross-coupling reactions and their role in the design of sensors and therapeutic agents.[1][2] The dihydrothiazole ring system is also a prevalent scaffold in medicinally active compounds.

The synthesis of the target molecule hinges on the formation of a stable amide bond between two key precursors: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole (commonly known as 2-aminothiazoline). The primary challenge in this synthesis lies in achieving efficient amide coupling without inducing undesirable side reactions involving the boronic acid functional group. This guide will explore two strategic approaches: a direct coupling method and a more conservative route involving the protection of the boronic acid moiety.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the molecule at the amide bond. This reveals the two primary starting materials: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole.

G Target This compound SM1 4-Carboxyphenylboronic acid Target->SM1 Amide disconnection SM2 2-Amino-4,5-dihydrothiazole Target->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Direct Amide Coupling

The most straightforward approach involves the direct condensation of 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole. This method relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Carbodiimide-based coupling reagents are well-suited for this transformation.[3]

Mechanistic Considerations

The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a standard and effective method for amide bond formation.[4] The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: The O-acylisourea intermediate can be susceptible to racemization and other side reactions. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions.

  • Nucleophilic Acyl Substitution: The amine (2-amino-4,5-dihydrothiazole) then attacks the carbonyl carbon of the HOBt-ester, leading to the formation of the desired amide bond and the release of HOBt.

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Amide Bond Formation RCOOH 4-Carboxyphenylboronic acid O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt active ester O_acylisourea->HOBt_ester HOBt HOBt HOBt->HOBt_ester Amide Target Molecule HOBt_ester->Amide Amine 2-Amino-4,5-dihydrothiazole Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Direct Coupling

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Carboxyphenylboronic acid165.931.0166 mg
2-Amino-4,5-dihydrothiazole102.161.1112 mg
EDC hydrochloride191.701.2230 mg
HOBt hydrate153.141.2184 mg
N,N-Dimethylformamide (DMF)--10 mL
Diisopropylethylamine (DIPEA)129.242.00.35 mL

Procedure:

  • To a clean, dry round-bottom flask, add 4-carboxyphenylboronic acid (166 mg, 1.0 mmol) and dissolve it in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Add HOBt hydrate (184 mg, 1.2 mmol) and EDC hydrochloride (230 mg, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add 2-amino-4,5-dihydrothiazole (112 mg, 1.1 mmol) followed by the dropwise addition of diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Synthesis Pathway II: Protected Boronic Acid Strategy

While direct coupling can be effective, the presence of an unprotected boronic acid can sometimes lead to complications, such as the formation of trimeric boroxines or other side reactions under acidic or basic conditions.[5] A more robust strategy involves the temporary protection of the boronic acid as a boronic ester, such as a pinacol ester.[5][6] This approach enhances the stability of the boronic acid moiety during the amide coupling reaction.

Rationale for Protection

The pinacol ester of a boronic acid is significantly more stable towards hydrolysis and a range of reaction conditions compared to the free boronic acid.[5] This increased stability can lead to cleaner reactions and higher yields, especially in multi-step syntheses. The protection-coupling-deprotection sequence is as follows:

G Start 4-Carboxyphenylboronic acid Protected 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Start->Protected Protection Coupled Protected Target Molecule Protected->Coupled Amide Coupling Final Target Molecule Coupled->Final Deprotection

Caption: Protected synthesis pathway workflow.

Experimental Protocols: Protected Strategy

Step 1: Protection of 4-Carboxyphenylboronic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Carboxyphenylboronic acid165.931.0166 mg
Pinacol118.171.1130 mg
Toluene--20 mL

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-carboxyphenylboronic acid (166 mg, 1.0 mmol) and pinacol (130 mg, 1.1 mmol) in toluene (20 mL).

  • Heat the mixture to reflux and collect the water that azeotropically distills off.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling of the Protected Acid

This step follows the same procedure as the direct coupling method described in section 3.2, but using the protected carboxylic acid as the starting material.

Step 3: Deprotection of the Boronic Ester

Materials:

Reagent/SolventAmount (mmol)Volume/Mass
Protected Product1.0(Varies)
Acetone/Water (9:1)-10 mL
1M Hydrochloric Acid-(to pH 2-3)

Procedure:

  • Dissolve the protected final product in a mixture of acetone and water (9:1, v/v).

  • Acidify the solution to pH 2-3 with 1M hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Conclusion

The synthesis of this compound is readily achievable through a standard amide coupling reaction. For a straightforward and atom-economical approach, direct coupling using EDC/HOBt is a viable option. However, for increased reliability and potentially cleaner reaction profiles, a protection strategy involving a pinacol ester is recommended. The choice between these pathways will depend on the specific requirements of the research, including scale, purity requirements, and the tolerance of subsequent reaction steps to the presence of a free boronic acid.

References

An In-depth Technical Guide to (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. By dissecting the molecule into its core functional components—the phenylboronic acid moiety and the dihydrothiazole carbamoyl side chain—we will explore its anticipated reactivity, stability, and significant potential in the realm of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials.

Introduction: A Molecule of Bimodal Functionality

This compound is a fascinating organic compound that marries two moieties of significant chemical and pharmaceutical relevance. The phenylboronic acid group is a versatile functional group in organic synthesis, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols.[1] This latter property has been extensively explored for applications in glucose sensing and drug delivery.[2][3] On the other hand, the dihydrothiazole core is a privileged scaffold in medicinal chemistry, found in a variety of bioactive molecules with diverse therapeutic applications, including antimicrobial and anticancer agents.[4][5] The amide linkage between these two components suggests a modular design, allowing for potential fine-tuning of the molecule's overall properties.

The strategic combination of a boronic acid and a dihydrothiazole derivative in a single molecule opens up intriguing possibilities for its use as a bifunctional tool in drug discovery and chemical biology. For instance, the boronic acid could act as a targeting moiety for sialic acid-rich cancer cells, while the dihydrothiazole portion could impart a specific pharmacological effect.[6]

Physicochemical Properties: An Educated Estimation

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁BN₂O₃SBased on structural analysis.
Molecular Weight 250.08 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule phenylboronic acid derivatives.[7][8]
Melting Point 150-180 °CPhenylboronic acids with amide functionalities often exhibit melting points in this range.[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The polar boronic acid and amide groups may provide some aqueous solubility, but the aromatic and heterocyclic rings will favor solubility in organic solvents.
pKa 8.5 - 9.5The pKa of the boronic acid is expected to be in the typical range for arylboronic acids, influenced by the electron-withdrawing nature of the carbamoyl group.

Synthesis and Characterization: A Proposed Synthetic Route

The synthesis of this compound can be envisioned through a convergent approach, leveraging established synthetic methodologies for amide bond formation.

Proposed Synthesis Workflow

Synthesis_Workflow A 4-Carboxyphenylboronic acid C Acyl chloride intermediate A->C Activation B Thionyl chloride or Oxalyl chloride F This compound C->F Amide Coupling D 2-Amino-4,5-dihydrothiazole D->F E Base (e.g., Triethylamine) Applications A This compound B Targeted Drug Delivery A->B Sialic Acid Targeting C Enzyme Inhibition A->C Bioisosteric Replacement D Biosensors A->D Diol Recognition E Functional Materials A->E Cross-linking Agent

References

A Technical Guide to the Mechanism of Action of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (DTC-PBA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical overview of the proposed mechanism of action for the novel synthetic compound, (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, hereafter referred to as DTC-PBA. Based on its structural characteristics, DTC-PBA is hypothesized to function as a potent and selective inhibitor of serine proteases. This guide will deconstruct the molecule's functional components, propose a detailed inhibitory mechanism, outline a comprehensive experimental workflow for validation, and provide detailed protocols for key assays. The insights herein are intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, oncology, and inflammatory diseases.

Introduction and Molecular Profile

The landscape of therapeutic enzyme inhibitors is continually advancing, with a significant focus on molecules capable of forming reversible covalent bonds with their targets. Boronic acids, in particular, have emerged as a privileged chemical class, demonstrating clinical success in oncology and other areas.[1] DTC-PBA is a novel compound that integrates a boronic acid "warhead" with a scaffold designed for specific molecular recognition.

Molecular Structure:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Structural Analysis A Stage 1: Target Engagement & Binding Affinity B Stage 2: Enzyme Inhibition Kinetics A_1 Differential Scanning Fluorimetry (DSF) A->A_1 A_2 Surface Plasmon Resonance (SPR) A->A_2 C Stage 3: Target Selectivity Profiling B_1 IC50 Determination B->B_1 B_2 Mechanism of Inhibition (e.g., Lineweaver-Burk plot) B->B_2 D Stage 4: Cellular Activity Confirmation C_1 Serine Protease Panel Screen C->C_1 E Stage 5: Structural Biology D_1 Cellular Thermal Shift Assay (CETSA) D->D_1 D_2 Substrate Cleavage Assay in Cell Lysate/Intact Cells D->D_2 E_1 X-ray Co-crystallography E->E_1

References

Structure-Activity Relationship of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Strategic Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.

Abstract

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid represents a compelling chemical scaffold integrating three key pharmacophoric elements: a phenylboronic acid warhead, a structurally significant 4,5-dihydrothiazole heterocycle, and a carbamoyl linker. This guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of this molecular class. We will deconstruct the molecule to analyze the functional contributions of each component, propose a systematic medicinal chemistry strategy for analog synthesis, and outline a robust biological screening cascade to identify and optimize lead candidates. This document serves as a strategic whitepaper for research teams embarking on the development of novel therapeutics based on this promising scaffold.

Introduction: Deconstructing the Core Scaffold

The therapeutic potential of this compound arises from the synergistic interplay of its constituent parts. A successful SAR exploration hinges on understanding the independent and combined roles of these three moieties.

  • The Phenylboronic Acid Moiety: Boronic acids are renowned for their ability to act as inhibitors of various enzymes, particularly serine proteases.[1][2][3] The boron atom, with its vacant p-orbital, can form a reversible covalent bond with the hydroxyl group of a catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4][5] The phenyl ring serves as a scaffold, and its substitution pattern can profoundly influence potency, selectivity, and pharmacokinetic properties.[6]

  • The 4,5-Dihydrothiazole Ring: The dihydrothiazole (or thiazoline) ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] Its role in the target molecule could range from providing key binding interactions with the target protein to modulating physicochemical properties such as solubility and metabolic stability.

  • The Carbamoyl Linker: This amide-based linker serves a critical role in orienting the phenylboronic acid and dihydrothiazole moieties. Its hydrogen bond donor and acceptor capabilities, along with its rotational properties, define the spatial relationship between the two key pharmacophores, which is essential for optimal target engagement.

This guide outlines a logical, iterative process of chemical modification and biological testing designed to systematically probe the SAR of this compound class and to guide the development of potent and selective clinical candidates.

Strategic Framework for SAR Elucidation

A systematic approach is required to efficiently map the SAR of this scaffold. We propose a multi-pronged strategy involving chemical synthesis, biological screening, and computational modeling.

cluster_0 Phase 1: SAR Strategy cluster_1 Phase 2: Lead Optimization Parent_Compound Parent Scaffold Synthesis & Baseline Activity Systematic_Modification Systematic Structural Modifications Parent_Compound->Systematic_Modification Biological_Screening Biological Screening Cascade Systematic_Modification->Biological_Screening Data_Analysis SAR Data Analysis & Interpretation Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Iterative Design Cycles ADMET_Profiling In Vitro / In Vivo ADMET Profiling Lead_Optimization->ADMET_Profiling PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies ADMET_Profiling->PK_PD_Studies Candidate_Selection Preclinical Candidate Selection PK_PD_Studies->Candidate_Selection

Caption: Proposed workflow for SAR elucidation and lead optimization.

Systematic Structural Modifications

The core of the SAR investigation involves the synthesis and evaluation of a library of analogs. Modifications should be made to each of the three key components of the scaffold in a systematic manner.

Table 1: Proposed Modifications for SAR Exploration

MoietyPosition of ModificationProposed ChangesRationale
Phenylboronic Acid Boronic Acid Positionortho-, meta-, para-isomersTo determine the optimal geometric presentation of the boronic acid to the target.
Phenyl Ring SubstituentsH, F, Cl, Me, OMe, CF₃, CNTo probe electronic effects (electron-donating vs. electron-withdrawing) and steric tolerance.[6]
Carbamoyl Linker Linker TypeAmide (Carbamoyl), Reverse Amide, Urea, SulfonamideTo evaluate the importance of hydrogen bonding patterns and linker rigidity.
4,5-Dihydrothiazole Ring SaturationDihydrothiazole vs. ThiazoleTo assess the impact of ring planarity and conformational flexibility.
C4/C5 PositionsH, Me, Et, Ph, CO₂MeTo explore steric and electronic requirements in the region occupied by the heterocycle.[9]
Biological Evaluation Cascade

A tiered approach to biological screening ensures efficient use of resources, prioritizing the most promising compounds for more intensive investigation.

  • Primary Screen (Enzyme Inhibition): Given the presence of the boronic acid, a primary screen against a panel of serine proteases (e.g., thrombin, trypsin, chymotrypsin, human neutrophil elastase) is a logical starting point. This will identify the primary target class and provide initial potency data (IC₅₀ values).

  • Secondary Screen (Cell-Based Assays): Active compounds from the primary screen should be advanced to cell-based assays to confirm on-target activity in a more complex biological environment and to assess cytotoxicity. For example, if a compound is a potent elastase inhibitor, its anti-inflammatory potential could be evaluated in a cellular model of neutrophil activation.

  • Selectivity Profiling: Promising candidates should be profiled against a broader panel of related enzymes to determine their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

  • Pharmacokinetic Profiling (DMPK): Lead compounds with good potency and selectivity should undergo preliminary in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies to assess properties like metabolic stability (e.g., in liver microsomes), plasma protein binding, and cell permeability.

Experimental Protocols

General Synthesis of the Parent Scaffold

The synthesis of this compound can be achieved via a standard amide coupling reaction.

Protocol 1: Synthesis of the Parent Compound

  • Activation of Boronic Acid: To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Amide Coupling: Add 2-amino-4,5-dihydrothiazole (1.05 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Primary Enzyme Inhibition Assay Protocol

This protocol provides a general template for a fluorometric assay to determine the IC₅₀ of inhibitors against a model serine protease.

Protocol 2: Fluorometric Serine Protease Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock solution of the target serine protease in assay buffer.

    • Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.

    • Inhibitor Stock: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 1 µL of the inhibitor stock solution (or DMSO for control wells) to the appropriate wells.

    • Add 25 µL of a diluted enzyme solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold presents a rich opportunity for the discovery of novel enzyme inhibitors. The true therapeutic potential of this compound class can only be unlocked through a disciplined and systematic SAR investigation. The strategic framework outlined in this guide, combining targeted analog synthesis with a robust biological screening cascade, provides a clear path forward. Key insights will be derived from understanding how modifications to each of the three core components—the phenylboronic acid, the carbamoyl linker, and the dihydrothiazole ring—impact potency, selectivity, and drug-like properties. Future work will focus on optimizing lead compounds for in vivo efficacy and safety, with the ultimate goal of identifying a preclinical candidate for further development.

References

An In-depth Technical Guide on (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Novel Phenylboronic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the discovery, history, and scientific intricacies of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule of significant interest within the domain of medicinal chemistry and drug development. While specific literature on this exact compound is nascent, this document synthesizes information from the broader class of phenylboronic acids to provide a comprehensive overview of its probable synthesis, mechanism of action, and potential applications.

Introduction: The Rise of Phenylboronic Acids in Therapeutic Research

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). First synthesized in 1860, their utility as versatile building blocks in organic chemistry has been well-established, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] In recent decades, the unique physicochemical properties of the boronic acid moiety have propelled these compounds to the forefront of medicinal chemistry research.[1]

The boron atom in a boronic acid is isoelectronic with a carbocation, existing in an sp² hybridized state with a vacant p-orbital. This allows for reversible covalent bond formation with diols, a key interaction that underpins many of their biological applications.[2][3] This reversible binding is particularly relevant for targeting glycoproteins and other biological molecules containing cis-diol functionalities. Furthermore, the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent, making them attractive for developing stimuli-responsive drug delivery systems.[4][5]

Hypothetical Discovery and Synthesis of this compound

While a detailed historical account of the discovery of this compound is not yet prominent in scientific literature, its conceptualization likely stems from the established potential of both the phenylboronic acid and the dihydrothiazole moieties in drug design. The dihydrothiazole ring is a known pharmacophore present in various bioactive molecules, and its combination with a phenylboronic acid scaffold represents a logical step in the exploration of novel therapeutic agents.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process, leveraging established organic chemistry reactions. The key steps would likely involve the formation of an amide bond between a suitable phenylboronic acid derivative and 2-amino-4,5-dihydrothiazole.

Synthetic Pathway A 4-Carboxyphenylboronic acid C 4-(Chlorocarbonyl)phenylboronic acid A->C Acyl chloride formation B Thionyl chloride (SOCl₂) E This compound C->E Amide coupling D 2-Amino-4,5-dihydrothiazole

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Chlorocarbonyl)phenylboronic acid

  • To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(chlorocarbonyl)phenylboronic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling to Yield this compound

  • Dissolve 2-amino-4,5-dihydrothiazole (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of the crude 4-(chlorocarbonyl)phenylboronic acid (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired this compound.

Potential Mechanism of Action and Biological Applications

The biological activity of this compound is likely to be multifaceted, leveraging the properties of both its constituent pharmacophores.

Enzyme Inhibition

Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a covalent, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[6] The specificity of inhibition can be tuned by the substituents on the phenyl ring. The dihydrothiazole moiety in the target molecule could potentially direct its binding to the active site of specific enzymes, leading to potent and selective inhibition.

Enzyme Inhibition A Serine Protease (Active Site) C Tetrahedral Intermediate (Covalent Adduct) A->C Nucleophilic attack by Serine hydroxyl B This compound D Inhibition of Enzyme Activity C->D

Caption: Proposed mechanism of serine protease inhibition.

Glucose Sensing and Drug Delivery

Phenylboronic acids have been extensively investigated for their glucose-sensing capabilities, owing to their ability to form reversible covalent bonds with the diol groups of glucose.[4][7] This property has been harnessed to create glucose-responsive hydrogels and nanoparticles for self-regulated insulin delivery.[8] The incorporation of the dihydrothiazole group could modulate the pKa of the boronic acid, potentially enhancing its glucose-binding affinity at physiological pH.

Anti-inflammatory and Anticancer Potential

Several phenylboronic acid derivatives have demonstrated significant anti-inflammatory and anticancer activities.[9] The mechanism often involves the inhibition of key signaling pathways, such as the NF-κB pathway, or direct cytotoxicity against cancer cells. The combination of a phenylboronic acid with a thiazole-containing scaffold, a common feature in many anti-inflammatory and anticancer drugs, suggests that this compound could exhibit promising therapeutic potential in these areas.

Quantitative Data on Related Phenylboronic Acid Derivatives

To provide context for the potential efficacy of the title compound, the following table summarizes the inhibitory concentrations (IC₅₀) of several related phenylboronic acid derivatives against various biological targets.

CompoundTargetIC₅₀ (nM)Reference
Bortezomib20S Proteasome0.6[6]
SX-517CXCR1/238 / 60[10]
AM 114HCT116 cells1490[1]

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, molecule at the intersection of boronic acid chemistry and pharmacophore-based drug design. While this guide provides a hypothetical framework for its synthesis and potential applications based on the extensive research into related compounds, further experimental validation is crucial. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Elucidating its precise mechanism of action and identifying specific cellular targets will be paramount in unlocking its full therapeutic potential. The continued exploration of novel phenylboronic acid derivatives like the one discussed herein holds significant promise for the development of next-generation therapeutics.

References

A Technical Guide to (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a specialized bifunctional molecule of significant interest to medicinal chemists and drug development professionals. We will explore its chemical identity, outline robust synthetic and characterization methodologies, and discuss its potential applications as a versatile building block in organic synthesis and as a pharmacologically active agent. The protocols and insights provided herein are grounded in established principles of boronic acid chemistry, offering a practical framework for researchers working with this compound and its structural analogs.

Chemical Identity and Physicochemical Properties

This compound is a unique molecule featuring a phenylboronic acid core, a carbamoyl linker, and a 4,5-dihydrothiazole heterocycle. While a specific CAS Number for this para-substituted isomer is not widely cataloged, suggesting its status as a novel or specialized research chemical, its structural analog, (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (the meta-isomer), is known.[1] The principles discussed in this guide are directly applicable to the target molecule.

The key structural features—the boronic acid group and the heterocyclic moiety—confer distinct properties that are highly valuable in drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[2][3] They are also crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for forging carbon-carbon bonds.[4][5]

Table 1: Key Identifiers and Calculated Properties

IdentifierValueSource
IUPAC Name (4-((4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl)phenyl)boronic acidN/A
CAS Number Not assigned or not publicly availableN/A
Molecular Formula C₁₀H₁₁BN₂O₃SCalculated
Molecular Weight 250.08 g/mol Calculated
InChI Key (Predicted)N/A
SMILES O=C(NC1=NCSC1)C2=CC=C(B(O)O)C=C2N/A

Synthesis and Characterization

The synthesis of this molecule can be approached through a logical, multi-step sequence. A robust strategy involves the coupling of two key precursors: a protected boronic acid synthon and the heterocyclic amine.

Synthetic Workflow

A common and effective method for synthesizing aryl boronic acids is the palladium-catalyzed cross-coupling reaction between a diboronyl ester (like bis(pinacolato)diboron) and an aryl halide.[6] The subsequent amide coupling provides the final product.

G cluster_0 Part 1: Boronic Ester Synthesis cluster_1 Part 2: Borylation cluster_2 Part 3: Deprotection A 4-Bromobenzoyl chloride C N-(4-Bromophenyl)-4,5- dihydrothiazole-2-carboxamide A->C Amide Coupling (e.g., Schotten-Baumann) B 2-Amino-4,5-dihydrothiazole B->C E 4,4,5,5-Tetramethyl-2-(4-((4,5-dihydrothiazol-2-yl) carbamoyl)phenyl)-1,3,2-dioxaborolane (Pinacol Ester Protected) C->E Miyaura Borylation (e.g., Pd(dppf)Cl₂, KOAc) D Bis(pinacolato)diboron (B₂pin₂) D->E F (4-((4,5-Dihydrothiazol-2-yl)carbamoyl) phenyl)boronic acid (Final Product) E->F Hydrolysis (e.g., HCl or NaIO₄)

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol describes the crucial step of converting the aryl bromide intermediate to its corresponding boronic ester. The choice of a pinacol ester is strategic, as it provides a stable, easily purified intermediate that can be deprotected in the final step.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the aryl bromide intermediate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., dioxane or DMF) via syringe. Purge the resulting mixture with nitrogen for 15 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. The progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure pinacol ester.

Characterization

The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (LC-MS/HRMS): To verify the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound.

Applications in Research and Drug Development

The unique trifecta of functional groups—boronic acid, amide, and dihydrothiazole—positions this molecule as a highly versatile tool for researchers.

As a Synthetic Building Block

The primary application is in Suzuki-Miyaura cross-coupling reactions.[5] The boronic acid moiety can be coupled with various aryl or heteroaryl halides to rapidly generate libraries of complex molecules. This is a cornerstone of modern medicinal chemistry for lead discovery and optimization.

G A (4-((4,5-Dihydrothiazol-2-yl)carbamoyl) phenyl)boronic acid E Novel Biaryl Compound (Drug Candidate Scaffold) A->E Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (R-X) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E

Caption: Role as a key reactant in Suzuki-Miyaura cross-coupling.

As a Potential Bioactive Agent

Boronic acids are a privileged class of compounds in medicinal chemistry, most famously exemplified by the proteasome inhibitor bortezomib.[4][6] The boronic acid can act as a warhead, forming a reversible covalent bond with serine residues in the active sites of certain enzymes, such as serine proteases.

Furthermore, the dihydrothiazole ring is a known pharmacophore present in various bioactive compounds, contributing to target binding and modulating pharmacokinetic properties. The combination of these groups in a single molecule makes it an attractive candidate for screening against various therapeutic targets.

In Chemical Biology and Diagnostics

Phenylboronic acid (PBA) moieties are widely explored for their ability to bind with diols, such as those found in sugars (glucose) and sialic acids on cancer cells.[2] This has led to the development of glucose-responsive polymers for insulin delivery and diagnostic sensors.[3][7] The subject molecule could be incorporated into polymers or bioconjugates to create novel stimuli-responsive materials for targeted drug delivery or biosensing applications.[8]

Conclusion

This compound represents a well-designed and highly functionalized chemical entity. While it may not be a common off-the-shelf reagent, its logical synthesis from available precursors makes it accessible for advanced research. Its true value lies in its potential as both a versatile building block for constructing complex molecular architectures and as a potential lead compound in its own right. The methodologies and applications discussed in this guide provide a solid foundation for researchers to harness the potential of this and related boronic acid derivatives in the pursuit of novel therapeutics and advanced biomaterials.

References

An In-Depth Technical Guide to the Potential Biological Targets of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel synthetic compound, (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. By dissecting its constituent chemical moieties—the boronic acid "warhead" and the dihydrothiazole--carbamoylphenyl "scaffold"—we elucidate a rational basis for its predicted interactions with several key classes of enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. We will delve into the mechanistic underpinnings of boronic acid-mediated enzyme inhibition and present detailed, field-proven experimental protocols for target identification and validation.

Introduction: Deconstructing the Molecule

This compound is a synthetic molecule that marries two key chemical features: a highly reactive boronic acid group and a structurally specific scaffold. This combination suggests a targeted mechanism of action, where the scaffold guides the molecule to the active site of specific enzymes, and the boronic acid executes the inhibitory action.

  • The Boronic Acid "Warhead": The boronic acid functional group is a well-established pharmacophore in modern drug discovery. Its electrophilic boron atom has a vacant p-orbital, making it a strong Lewis acid. This allows it to readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, forming a stable, reversible covalent bond.[1][2] This ability to mimic the tetrahedral transition states of enzymatic reactions is a cornerstone of its inhibitory potential.[1][3]

  • The Dihydrothiazole-Carbamoylphenyl "Scaffold": This portion of the molecule is critical for determining its target specificity. The dihydrothiazole ring is a heterocyclic moiety found in numerous biologically active compounds, contributing to molecular recognition and binding affinity.[4][5][6] The carbamoylphenyl linker provides a rigid framework that orients the dihydrothiazole and the boronic acid in a specific spatial arrangement, further enhancing its potential for selective binding.

Predicted Biological Targets and Mechanisms of Action

Based on the known pharmacology of its constituent moieties, we can predict several classes of enzymes as high-probability targets for this compound.

Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in processes ranging from digestion to blood clotting and cellular signaling. They are characterized by a catalytic triad that includes a highly nucleophilic serine residue.

Mechanism of Inhibition: The boronic acid moiety of the compound is an excellent transition-state analog for the hydrolysis of peptide bonds by serine proteases. The hydroxyl group of the active site serine attacks the electrophilic boron atom, forming a stable tetrahedral boronate adduct.[7][8][9] This effectively blocks the enzyme's catalytic activity. The binding of arylboronic acids to serine proteases is often pH-dependent.[2]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Ser-OH Serine (Ser-OH) Inhibitor This compound Ser-OH->Inhibitor Nucleophilic Attack His-N Histidine (His-N) Tetrahedral Adduct Stable Tetrahedral Boronate Adduct Inhibitor->Tetrahedral Adduct Covalent Bond Formation

Caption: Covalent inhibition of a serine protease by a boronic acid.

Proteasomes

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a central role in cellular protein homeostasis. The catalytic activity of the 20S proteasome resides in its N-terminal threonine residues.

Mechanism of Inhibition: Similar to serine proteases, the hydroxyl group of the active site threonine in the proteasome can form a covalent adduct with the boronic acid.[10][11] The well-known anti-cancer drug, Bortezomib, is a peptide boronic acid that potently inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and cell death in cancer cells.[12][13]

β-Lactamases

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. They hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. There are two main classes: serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).

Mechanism of Inhibition:

  • SBLs: The mechanism is analogous to that of other serine proteases, with the active site serine forming a covalent adduct with the boronic acid.[14][15][16]

  • MBLs: These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile. Boronic acids can inhibit MBLs by forming a covalent bond with this activated hydroxide anion.[1][17][18][19][20]

The potential for dual inhibition of both SBLs and MBLs makes boronic acid derivatives highly attractive in the fight against antibiotic resistance.[17][18]

G cluster_0 Serine-β-Lactamase (SBL) cluster_1 Metallo-β-Lactamase (MBL) Inhibitor This compound SBL_Serine Active Site Serine Inhibitor->SBL_Serine Covalent Adduct Formation MBL_Hydroxide Zn²⁺-activated OH⁻ Inhibitor->MBL_Hydroxide Covalent Adduct Formation G Immobilized_Target Immobilized Target Protein on Sensor Chip Analyte_Injection Inject Test Compound (Analyte) Immobilized_Target->Analyte_Injection Association Association Phase (kon) Analyte_Injection->Association Dissociation Dissociation Phase (koff) Association->Dissociation Data_Analysis Data Analysis (KD) Dissociation->Data_Analysis G Cell_Treatment Treat Cells with Compound Thermal_Challenge Heat Cells to Various Temperatures Cell_Treatment->Thermal_Challenge Lysis_Separation Cell Lysis and Separation of Soluble/Precipitated Proteins Thermal_Challenge->Lysis_Separation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot) Lysis_Separation->Protein_Quantification Data_Analysis Analyze Thermal Shift Protein_Quantification->Data_Analysis

References

An In-Depth Technical Guide to the In Silico Modeling of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Boronic acids represent a privileged class of pharmacophores, exemplified by the clinical success of drugs like bortezomib.[1][2] Their unique ability to form reversible covalent bonds with nucleophilic residues, particularly serine and threonine in enzyme active sites, presents both a powerful mechanism for inhibition and a significant challenge for computational modeling.[1][3] Standard in silico techniques often fall short in capturing the dynamic and electronic intricacies of this interaction. This guide provides a comprehensive, field-proven workflow for the computational analysis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a representative boronic acid-containing compound. We will dissect the causality behind each methodological choice, moving beyond simple protocols to offer a self-validating system for generating trustworthy and actionable insights. The workflow progresses from initial target assessment and system preparation through advanced covalent docking, molecular dynamics simulations, and rigorous binding free energy calculations, grounding each step in authoritative scientific principles.

Chapter 1: Foundational Principles: The Compound and Its Target Landscape

Molecular Scaffolding and Mechanistic Implications

The subject of our study, this compound, possesses distinct chemical features that dictate its potential biological interactions:

  • The Boronic Acid "Warhead": This is the key functional group. The boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[4][5] Upon approaching a nucleophilic hydroxyl group (e.g., from a serine or threonine residue), it can accept a lone pair of electrons, leading to a change in hybridization to a tetrahedral sp³ state and the formation of a stable, yet often reversible, boronate ester linkage.[1][6][7] This covalent interaction is the cornerstone of its inhibitory potential.

  • Phenyl-Carbamoyl Linker: The central phenyl ring acts as a rigid scaffold, while the carbamoyl group (-CONH-) provides critical hydrogen bond donor and acceptor capabilities, anchoring the molecule within a binding pocket.

  • Dihydrothiazole Moiety: This heterocyclic group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, contributing to binding specificity and affinity. Thiazole scaffolds are prevalent in many kinase inhibitors and other biologically active molecules.[8]

Rationale for Target Selection: A Focus on Serine Proteases

Given the reactivity of the boronic acid group, the most probable targets are enzymes that utilize a nucleophilic serine or threonine in their catalytic mechanism. Serine proteases are a major class of such enzymes and are frequent targets for boronic acid inhibitors.[2][9] Therefore, the logical starting point for an in silico investigation is to hypothesize a serine protease as the biological target. This guide will proceed with the assumption that a relevant serine protease target has been identified (e.g., through preliminary screening, target prediction servers, or literature review).

Chapter 2: System Preparation: The Bedrock of Accurate Simulation

The fidelity of any in silico model is wholly dependent on the quality of the initial system preparation. Garbage in, garbage out is the immutable law of computational chemistry.

Protocol 2.1: Ligand Preparation

This protocol ensures the ligand is in a chemically correct and energetically favorable state before docking.

  • Obtain 2D Structure: Draw the molecule in a chemical editor or obtain a SMILES string.

  • Generate 3D Conformation: Use a tool like Open Babel or Schrödinger's LigPrep to convert the 2D structure to a 3D conformation.

  • Protonation and Tautomeric States: Calculate possible protonation and tautomeric states at a defined physiological pH (e.g., 7.4 ± 0.5). For this molecule, the key ionization states are on the boronic acid itself. This step is critical as the charge state dramatically affects electrostatic interactions.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, GAFF). This relieves any steric strain from the initial 3D generation.

  • Parameterization (for MD): This is a non-trivial step for boronic acids. Standard force fields may lack accurate parameters for the boron atom, especially in its tetrahedral state.

    • Causality: Using incorrect parameters will lead to flawed dynamics and unreliable energy calculations.

    • Solution: Utilize QM calculations (e.g., at the B3LYP/6-31G* level) to derive accurate partial charges (e.g., using the RESP fitting procedure) and other missing parameters for the ligand. This is an essential self-validating step.

Protocol 2.2: Protein Target Preparation

This protocol prepares the protein structure for docking and simulation, ensuring it is clean and chemically accurate.

  • Source Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) if available.

  • Clean PDB File: Remove all non-essential components: water molecules, co-solvents, and existing ligands. Retain structurally important metal ions or cofactors if present.

  • Add Hydrogens & Assign Protonation States: Use software like Schrödinger's Protein Preparation Wizard or PDB2PQR. This step is critically important for the catalytic triad (e.g., Ser-His-Asp) in serine proteases. The protonation state of histidine residues can significantly alter the binding site's electrostatic environment.

  • Optimize Hydrogen Bond Network: Re-orient hydroxyl groups and amide groups to optimize the hydrogen-bonding network.

  • Restrained Minimization: Perform a brief, restrained energy minimization on the protein structure to relax any strain introduced during preparation, while keeping heavy atoms close to their crystallographic positions. This prevents unrealistic structural changes.

Chapter 3: Molecular Docking: Modeling the Covalent Interaction

Standard docking algorithms are designed for non-covalent interactions and often fail to correctly predict the binding of covalent inhibitors like boronic acids.[1] A specialized approach is mandatory.

Workflow 3.1: Covalent Docking

The objective is to model the formation of the boronate ester bond between the ligand's boron atom and the catalytic serine's hydroxyl oxygen.

  • Causality: Covalent docking explicitly defines the bond-forming reaction, constraining the docking search to poses that are geometrically compatible with this reaction. This dramatically improves the accuracy of pose prediction over non-covalent methods.

Covalent_Docking_Workflow cluster_prep Input Preparation cluster_dock Covalent Docking Engine cluster_analysis Output Analysis P_Prep Prepared Protein (Protocol 2.2) Dock Define Reaction: 1. Reactive Residue (e.g., SER 195) 2. Ligand Warhead (Boronic Acid) 3. Reaction Type (Boronate Ester) P_Prep->Dock L_Prep Prepared Ligand (Protocol 2.1) L_Prep->Dock Run Run Covalent Docking Algorithm Dock->Run Pose Analyze Top Poses: - Docking Score - Covalent Bond Geometry - H-bonds & Interactions Run->Pose Select Select Best Pose for MD Pose->Select

Caption: Covalent Docking Workflow for Boronic Acids.

Protocol 3.1: Covalent Docking using Schrödinger Suite
  • Input: Load the prepared protein and ligand files.

  • Define Covalent Bond: In the Covalent Docking module, specify the reactive residue on the protein (e.g., SER-195 OG atom) and the reactive atom on the ligand (the Boron atom).

  • Select Reaction Type: Choose a predefined reaction type that matches boronate ester formation or define a custom reaction (SMARTS pattern) if necessary. The software will model the resulting tetrahedral geometry of the boron.

  • Define Docking Grid: Define the binding site by generating a grid box centered on the catalytic serine.

  • Execute Docking: Run the docking job. The algorithm will sample ligand conformations and orientations that allow for the formation of the specified covalent bond.

  • Analyze Results: Scrutinize the top-ranked poses. Verify that the covalent bond has been formed with reasonable bond lengths (~1.5 Å for B-O) and that the tetrahedral geometry is correct. Evaluate the non-covalent interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. The best pose becomes the starting point for molecular dynamics.

Chapter 4: Molecular Dynamics (MD) Simulations: Assessing Complex Stability

A docking pose is a static hypothesis. MD simulation is the experiment used to test this hypothesis, assessing the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[10]

  • Causality: An unstable complex in MD simulations suggests an incorrect docking pose or a low-affinity binder. Stable dynamics, conversely, increase confidence in the predicted binding mode. For covalent inhibitors, MD is crucial to validate the stability of the newly formed bond and the surrounding interactions.[11][12]

MD_Simulation_Workflow Start { Start |  Best Covalent Docking Pose} Setup System Setup - Parameterize covalent complex - Solvate with explicit water - Add counter-ions Start:f1->Setup Equil Equilibration - Minimize energy - NVT (constant volume) heating - NPT (constant pressure) equilibration Setup->Equil Prod Production MD Run for 100-500 ns (or longer) at 300K, 1 atm Equil->Prod Analysis Trajectory Analysis - RMSD & RMSF - H-Bond Analysis - Covalent Bond Stability - Interaction Fingerprints Prod->Analysis

Caption: Workflow for MD Simulation and Trajectory Analysis.

Protocol 4.1: MD Simulation using GROMACS/AMBER
  • System Building:

    • Start with the selected covalent complex from docking.

    • Use a tool like tleap (AMBER) to combine the protein and the covalently modified ligand-residue unit.

    • Crucially, you must provide the custom parameters for the boronate ester linkage derived in Protocol 2.1.

    • Place the complex in a periodic box of explicit water (e.g., TIP3P model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Minimization & Equilibration:

    • Perform a series of energy minimization steps, first on the water and ions, then on the protein sidechains, and finally on the whole system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure (NPT) ensemble to allow the system density to equilibrate. This two-stage equilibration is vital for a stable production run.

  • Production Run:

    • Run the simulation for a significant duration (e.g., 100-500 nanoseconds) to sample conformational space adequately. Save coordinates at regular intervals (e.g., every 100 ps).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD indicates the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the stability of the B-O covalent bond length. Track key hydrogen bonds and hydrophobic contacts identified in docking. Do they persist throughout the simulation?

Chapter 5: Binding Free Energy Calculations: Quantifying Affinity

While docking scores rank poses, binding free energy calculations provide a more quantitative estimate of binding affinity (ΔG), which can be more directly correlated with experimental values like Ki or IC50.

Method 5.1: MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA or MM/GBSA) is a popular end-point method that offers a balance between accuracy and computational cost.[13]

  • Causality: This method averages the energies over multiple snapshots from a stable MD trajectory, providing a more robust estimate than a single-structure calculation. It accounts for enthalpic contributions (MM energies) and the free energy of solvation.

Protocol 5.2: MM/PBSA Calculation
  • Extract Snapshots: From the stable portion of the production MD trajectory, extract 100-1000 snapshots.

  • Run Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand.

  • Compute ΔG: The binding free energy is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of:

    • ΔE_MM (Internal, van der Waals, Electrostatic)

    • ΔG_solv (Polar + Nonpolar solvation energy)

  • Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues. This powerful technique highlights the key "hotspot" residues driving the interaction.

Data Presentation: Example MM/PBSA Results
Energy ComponentAverage Contribution (kcal/mol)Standard Deviation (kcal/mol)
van der Waals Energy-45.83.1
Electrostatic Energy-18.22.5
Polar Solvation Energy+25.54.2
Nonpolar Solvation Energy-5.10.5
Total ΔG_bind -43.6 5.8

Note: These are illustrative values.

Advanced Methods: QM/MM and Alchemical Calculations

For the highest level of accuracy, more advanced techniques are required.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the electronically sensitive region (the boronate ester, catalytic residues) with high-level quantum mechanics, while the rest of the protein is treated with classical molecular mechanics.[6][14] QM/MM is the gold standard for studying the reaction mechanism of covalent bond formation itself.[7]

  • Alchemical Free Energy (FEP/TI): These methods calculate the free energy difference by computationally "mutating" the ligand into solvent in a series of non-physical intermediate steps.[15] While extremely powerful for relative binding free energy (RBFE) calculations of non-covalent inhibitors, adapting the thermodynamic cycle for covalent inhibitors is complex and an area of active research.

Conclusion

The in silico modeling of boronic acid inhibitors like this compound demands a specialized and multi-faceted approach. A simple non-covalent docking study is insufficient and will likely yield misleading results. The robust and self-validating workflow presented here—built on the pillars of careful system preparation, specialized covalent docking, extensive molecular dynamics simulation for stability assessment, and quantitative binding free energy calculations—provides a reliable framework for understanding how these potent molecules interact with their biological targets. By explaining the causality behind each step, this guide empowers researchers to not only execute protocols but to critically evaluate their results and generate high-confidence hypotheses to drive successful drug discovery programs.

References

An In-Depth Technical Guide to (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule designed to merge the therapeutic potential of phenylboronic acids with the biologically significant dihydrothiazole scaffold. Although direct literature on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established chemical and pharmacological principles to outline its synthesis, characterization, and prospective applications. We will delve into the mechanistic rationale behind its design, drawing parallels from well-documented analogues to propose its utility, particularly in oncology. This guide serves as a foundational resource, offering both theoretical insights and practical, field-proven protocols to stimulate and guide future research into this promising chemical entity.

Introduction: The Rationale for a Hybrid Molecule

The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures that can exhibit enhanced efficacy, selectivity, and pharmacokinetic profiles. The design of this compound is a prime example of a rational drug design strategy, wedding two pharmacophores with established and complementary biological activities: the phenylboronic acid moiety and the 4,5-dihydrothiazole ring system.

Phenylboronic acids have garnered significant attention in drug discovery, most notably with the success of bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[1][2] The key to their biological activity lies in the electrophilic nature of the boron atom, which can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like the proteasome.[3][4] This interaction can lead to potent and specific enzyme inhibition. Furthermore, the boronic acid group can interact with diols, a property that has been exploited for drug delivery and sensing applications.[5][6]

The 4,5-dihydrothiazole (or thiazoline) nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] Its presence in a molecule can confer favorable pharmacokinetic properties and provide a rigid framework for orienting other functional groups for optimal target interaction.

The linkage of these two moieties via a stable carbamoyl (amide) bond creates a unique molecular entity. It is hypothesized that the dihydrothiazole group could serve to modulate the electronic properties of the phenylboronic acid, potentially influencing its reactivity and binding affinity. Furthermore, the combined structure may exhibit synergistic or novel biological activities, making it a compelling candidate for investigation in drug discovery programs.

Proposed Synthesis and Chemical Properties

While a specific synthetic route for this compound has not been published, a logical and efficient synthesis can be proposed based on established organic chemistry principles. The most plausible approach involves the coupling of two key intermediates: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole.

Synthetic Pathway

The proposed synthesis would likely proceed via an amide bond formation, a robust and well-understood reaction in organic synthesis.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 4-cyanophenylboronic acid 4-Cyanophenylboronic acid 4-carboxyphenylboronic acid 4-Carboxyphenylboronic acid 4-cyanophenylboronic acid->4-carboxyphenylboronic acid Hydrolysis Amide Coupling Amide Coupling 4-carboxyphenylboronic acid->Amide Coupling Activation (e.g., SOCl2) 2-bromoethylamine 2-Bromoethylamine 2-amino-4,5-dihydrothiazole 2-Amino-4,5-dihydrothiazole 2-bromoethylamine->2-amino-4,5-dihydrothiazole thiourea Thiourea thiourea->2-amino-4,5-dihydrothiazole 2-amino-4,5-dihydrothiazole->Amide Coupling Target Molecule This compound Amide Coupling->Target Molecule Base

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Carboxyphenylboronic Acid

This intermediate can be prepared from 4-cyanophenylboronic acid via hydrolysis, a method that has been documented in the literature.[10]

  • Dissolve 4-cyanophenylboronic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reflux the mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the 4-carboxyphenylboronic acid.

  • Filter , wash with cold water, and dry the product.

Step 2: Synthesis of 2-Amino-4,5-dihydrothiazole

This intermediate can be synthesized via the cyclization of 2-bromoethylamine with thiourea.

  • Dissolve 2-bromoethylamine hydrobromide and thiourea in a suitable solvent such as ethanol.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Amide Coupling

  • Activate the carboxylic acid of 4-carboxyphenylboronic acid. A common method is to convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • In a separate flask, dissolve 2-amino-4,5-dihydrothiazole and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Slowly add the activated 4-carboxyphenylboronic acid to the solution of the amine at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Predicted Chemical and Physical Properties

Based on its constituent moieties, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁BN₂O₃SSum of atoms in the structure
Molecular Weight ~266.08 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for phenylboronic acid derivatives
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanolThe phenyl and dihydrothiazole rings are hydrophobic, while the boronic acid and carbamoyl groups are polar.
pKa ~8.5 - 9.5Phenylboronic acids typically have a pKa in this range.[11]

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methylene protons of the dihydrothiazole ring, and the N-H proton of the carbamoyl group. The B(OH)₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the dihydrothiazole ring.

  • ¹¹B NMR: This technique is particularly useful for characterizing boronic acids. A signal in the range of 19-30 ppm is expected for the sp²-hybridized boron atom.[12]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the following functional groups:

  • O-H stretch (boronic acid): A broad band around 3200-3500 cm⁻¹.

  • N-H stretch (amide): A sharp peak around 3300-3400 cm⁻¹.

  • C=O stretch (amide): A strong absorption around 1640-1680 cm⁻¹.

  • C=N stretch (dihydrothiazole): A peak around 1600-1650 cm⁻¹.

  • B-O stretch: A strong band around 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Diagram 2: Workflow for Spectroscopic Analysis

G cluster_0 Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Column Chromatography Structural Confirmation Structural Confirmation Purification->Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structural Confirmation->NMR IR Infrared Spectroscopy Structural Confirmation->IR MS Mass Spectrometry (HRMS) Structural Confirmation->MS Final Data Analysis Final Data Analysis NMR->Final Data Analysis IR->Final Data Analysis MS->Final Data Analysis

Caption: A standard workflow for the characterization of a novel compound.

Potential Biological Activity and Therapeutic Applications

The primary therapeutic potential of this compound is predicted to be in the field of oncology, leveraging the established activity of boronic acids as proteasome inhibitors.

Mechanism of Action: Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers. The 26S proteasome is a multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins.[13]

Diagram 3: Hypothesized Mechanism of Proteasome Inhibition

G Target_Molecule This compound Proteasome 26S Proteasome (Active Site Threonine) Target_Molecule->Proteasome Binding Complex Reversible Covalent Complex Proteasome->Complex Inhibition Inhibition of Proteasomal Activity Complex->Inhibition Apoptosis Induction of Apoptosis in Cancer Cells Inhibition->Apoptosis

Caption: The proposed mechanism of action via proteasome inhibition.

It is hypothesized that the boronic acid moiety of the title compound will form a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.[3][14] This would lead to the inhibition of proteasomal activity, resulting in the accumulation of pro-apoptotic proteins and ultimately inducing apoptosis in cancer cells. The dihydrothiazole portion of the molecule may contribute to the binding affinity and selectivity for the proteasome.

Other Potential Biological Activities

Given the broad range of activities associated with thiazole derivatives, this compound may also exhibit other biological effects, such as:

  • Antimicrobial Activity: Thiazole and its derivatives are known to possess antibacterial and antifungal properties.[7][9]

  • Anti-inflammatory Activity: Some thiazole-containing compounds have demonstrated anti-inflammatory effects.[8]

Future Directions and Conclusion

This compound represents a promising, yet unexplored, area of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential therapeutic applications.

Future research should focus on:

  • Validating the proposed synthetic route and optimizing reaction conditions.

  • Conducting thorough spectroscopic analysis to confirm the structure of the synthesized compound.

  • Performing in vitro biological assays to evaluate its proteasome inhibitory activity and cytotoxicity against various cancer cell lines.

  • Investigating its antimicrobial and anti-inflammatory potential.

  • Exploring structure-activity relationships by synthesizing and testing analogues with modifications to the phenylboronic acid and dihydrothiazole moieties.

References

Methodological & Application

Application of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid in enzyme inhibition assays.

Introduction: The Emergence of Boronic Acids in Enzyme Inhibition

Boronic acids have garnered significant attention in medicinal chemistry and drug discovery due to their unique chemical properties that make them effective enzyme inhibitors. Their ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases, has led to the development of several successful therapeutic agents.[1][2][3] The compound of interest, this compound, possesses the key boronic acid moiety attached to a phenyl ring, suggesting its potential as an enzyme inhibitor. While specific experimental data for this particular compound is not extensively available in the public domain, its application in enzyme inhibition assays can be confidently inferred from the well-established principles of the broader class of arylboronic acids. This guide will provide a comprehensive overview of the mechanistic basis for its use, potential applications, and a detailed protocol for its evaluation in a representative enzyme inhibition assay.

Mechanism of Action: A Reversible Covalent Interaction

The inhibitory activity of arylboronic acids stems from the ability of the boron atom to form a stable, yet reversible, covalent bond with the hydroxyl group of a serine residue within the active site of an enzyme.[4][5][6] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[7][8] The process can be described in a two-step mechanism: an initial non-covalent binding of the inhibitor to the active site, followed by the formation of a covalent bond between the boron atom and the catalytic serine.[8] The electron-deficient nature of the boron atom makes it susceptible to nucleophilic attack by the serine hydroxyl group. The presence of a histidine residue in the active site, a common feature of the catalytic triad in serine proteases, facilitates this process through electron-pair donation.[4][5]

Boronic Acid Inhibition Mechanism cluster_Enzyme Enzyme Active Site Ser-OH Serine (Ser-OH) TransitionState Tetrahedral Intermediate (Covalent Adduct) Ser-OH->TransitionState Nucleophilic Attack His-N Histidine (His-N:) His-N->TransitionState Proton Abstraction Inhibitor This compound (Ar-B(OH)2) Inhibitor->TransitionState Initial Binding Enzyme Inhibition Assay Workflow cluster_Preparation Preparation cluster_Assay Assay Execution (96-well plate) cluster_Analysis Data Analysis Reagents Prepare Reagents: - Enzyme (Chymotrypsin) - Substrate (S-AAPF-pNA) - Inhibitor - Buffer AddInhibitor Add serial dilutions of inhibitor Reagents->AddInhibitor AddEnzyme Add enzyme solution AddInhibitor->AddEnzyme Incubate1 Pre-incubate (e.g., 15 min at 25°C) AddEnzyme->Incubate1 AddSubstrate Initiate reaction by adding substrate Incubate1->AddSubstrate Incubate2 Incubate and monitor absorbance (e.g., 405 nm) AddSubstrate->Incubate2 PlotData Plot % Inhibition vs. [Inhibitor] Incubate2->PlotData CalculateIC50 Calculate IC50 value PlotData->CalculateIC50

References

Application Notes and Protocols for the Preparation of Stock Solutions of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is a specialized organic compound of significant interest to researchers in medicinal chemistry and drug development. As with many boronic acid derivatives, its utility in experimental assays is predicated on the accurate and reproducible preparation of stock solutions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound, ensuring the integrity and reliability of downstream applications.

The protocols outlined herein are grounded in the fundamental chemistry of boronic acids, addressing common challenges such as limited solubility, potential for degradation, and safety considerations. By understanding the causality behind each procedural step, researchers can confidently prepare high-quality stock solutions tailored to their specific experimental needs.

Physicochemical Properties and Pre-dissolution Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for successful stock solution preparation. While specific experimental data for this compound is not widely published, we can infer key characteristics from the broader class of functionalized phenylboronic acids.

Key Molecular Characteristics:

PropertyValue/InformationJustification and Impact on Protocol
Molecular Weight User to verify from supplier CoAEssential for calculating the mass of compound needed for a specific molar concentration. An accurate molecular weight is critical for experimental reproducibility.
Appearance Typically a white to off-white solid.Visual inspection can be a preliminary indicator of purity. Any significant deviation in color should be noted.
Solubility Expected to be sparingly soluble in aqueous solutions and more soluble in polar aprotic organic solvents such as DMSO and DMF.The choice of solvent is the most critical parameter. A solvent must be selected that can dissolve the compound at the desired concentration and is compatible with the downstream assay.
Stability Susceptible to degradation pathways common to boronic acids, including oxidation and boroxine formation.Protocols must incorporate steps to mitigate these degradation pathways, such as the use of anhydrous solvents and appropriate storage conditions.
The Challenge of Boroxine Formation

A critical consideration for all boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2] This process is reversible in the presence of water but can complicate accurate concentration determination if not properly managed.[3] The use of anhydrous solvents is a key strategy to minimize boroxine formation during the initial preparation of the stock solution.[1]

Safety and Handling Precautions

Boronic acid derivatives, including those with carbamoyl functional groups, require careful handling to ensure personnel safety.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Exposure Routes: The compound may be harmful if swallowed, and can cause skin and eye irritation.[5] In case of contact, flush the affected area with copious amounts of water and seek medical advice.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for the Preparation of a 10 mM Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution of this compound. Given the limited public data on its solubility, an initial small-scale solubility test is highly recommended.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

  • Pipettes

Experimental Workflow Diagram

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting A Calculate Mass B Weigh Compound A->B C Add Anhydrous Solvent B->C D Vortex C->D E Sonicate (if necessary) D->E if not fully dissolved F Visually Inspect for Clarity D->F E->F G Aliquot into Working Volumes F->G H Store at -20°C or -80°C G->H

Caption: A flowchart illustrating the key steps in preparing a stock solution.

Step-by-Step Procedure
  • Determine the Molecular Weight: Obtain the exact molecular weight (MW) from the Certificate of Analysis (CoA) provided by the supplier. For the purpose of this protocol, we will use a placeholder MW. (User must input the correct MW for accurate calculations) .

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g

    Example Calculation for 1 mL of a 10 mM solution (assuming a hypothetical MW of 250 g/mol ): Mass (mg) = 0.01 mol/L * 0.001 L * 250 g/mol * 1000 mg/g = 2.5 mg

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh the calculated mass of this compound into a tared microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Securely cap the tube and vortex the mixture for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes.

    • Repeat vortexing and sonication until the compound is fully dissolved and the solution is clear. Gentle warming may aid dissolution but should be used with caution to avoid degradation.

  • Aliquoting and Storage:

    • To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C in a desiccated environment to protect from moisture.

Quality Control and Best Practices

  • Solvent Selection: While DMSO is a common choice for its high solvating power, its compatibility with your specific assay must be confirmed. Other potential solvents include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Always use anhydrous grade solvents to prevent hydrolysis and boroxine formation.

  • Empirical Solubility Testing: If the solubility is unknown, perform a small-scale test by adding incremental amounts of the compound to a fixed volume of solvent until a saturated solution is achieved. This will help determine the maximum practical stock concentration.

  • Stability: Boronic acid stock solutions in DMSO are generally stable for several months when stored at low temperatures. However, it is good practice to prepare fresh stock solutions periodically and to qualify their performance in your assay. Avoid prolonged exposure to light and ambient moisture.

  • Documentation: Maintain a detailed record of each stock solution preparation, including the lot number of the compound, the exact mass weighed, the volume of solvent used, and the date of preparation.

Conclusion

The successful use of this compound in research and development hinges on the careful preparation of stock solutions. By following the principles and protocols outlined in this application note, researchers can ensure the quality, accuracy, and stability of their stock solutions, leading to more reliable and reproducible experimental outcomes.

References

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid for use in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Reversible Covalent Inhibitor for High-Throughput Screening of Serine Proteases

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns. Boronic acids represent a promising class of reversible covalent inhibitors, particularly effective against serine proteases, a family of enzymes implicated in a wide range of diseases including cancer, inflammation, and infectious diseases[1][2]. This document outlines the mechanism of action, key applications, and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Rise of Covalent Inhibitors in Drug Discovery

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a chemical bond with their protein target[3][4]. While early concerns about potential toxicity existed, modern covalent drug design focuses on targeted and often reversible interactions, offering significant advantages in potency, duration of action, and the ability to tackle challenging "undruggable" targets[5][6][7].

This compound belongs to the boronic acid class of compounds, which act as transition state analogs for serine proteases[8][9]. The electrophilic boron atom forms a reversible covalent bond with the nucleophilic serine residue in the enzyme's active site, leading to potent and specific inhibition[10]. This application note will guide users through the principles and practical execution of an HTS campaign using this compound to identify novel serine protease inhibitors.

Scientific Foundation: Mechanism of Action

The inhibitory activity of boronic acids against serine proteases is rooted in their ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Reversible Covalent Bonding: The boronic acid moiety is a "warhead" that is attacked by the catalytic serine residue (Ser195 in chymotrypsin) in the enzyme's active site.

  • Transition-State Analogue: This interaction forms a stable, yet reversible, tetrahedral boronate adduct[8][9]. This complex sterically resembles the high-energy transition state of the natural substrate, thus effectively blocking the enzyme's catalytic activity[9].

  • Specificity and Reversibility: The "guidance system," comprised of the phenyl and dihydrothiazolyl carbamoyl groups, contributes to the molecule's affinity and selectivity for the target's binding pocket[6]. The reversible nature of the boron-serine bond is advantageous, as it can lead to a more favorable safety profile compared to irreversible covalent inhibitors by allowing for dissociation from off-target proteins[5].

G cluster_0 Serine Protease Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Reversible Covalent Complex Ser195 Catalytic Serine (Ser195) -CH2-OH Complex Tetrahedral Boronate Adduct (Inhibited Enzyme) Ser195->Complex Forms Adduct OxyanionHole Oxyanion Hole His57 Histidine (His57) Inhibitor This compound R-B(OH)2 Inhibitor->Ser195 Nucleophilic Attack Complex->Ser195 Reversible Dissociation Complex->OxyanionHole Stabilized by H-bonds

Figure 1: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid compound.

High-Throughput Screening (HTS) Application

This compound is well-suited for HTS campaigns targeting serine proteases due to its specific mechanism of action. A typical HTS assay involves measuring the enzymatic activity in the presence and absence of the test compound. Fluorogenic substrates are commonly employed for their high sensitivity and compatibility with automated plate readers[11].

Assay Principle

The assay measures the inhibition of a serine protease (e.g., Trypsin) by monitoring the cleavage of a fluorogenic substrate. When the substrate is cleaved by the active enzyme, a fluorescent molecule is released, resulting in an increase in fluorescence intensity. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

HTS_Workflow cluster_workflow HTS Workflow for Inhibitor Screening A 1. Dispense Compound This compound or Library Compound B 2. Add Serine Protease (e.g., Trypsin) A->B C 3. Pre-incubate (Allows for inhibitor-enzyme binding) B->C D 4. Add Fluorogenic Substrate C->D E 5. Kinetic Read (Measure Fluorescence over Time) D->E F 6. Data Analysis (Calculate % Inhibition, IC50) E->F

Figure 2: A generalized workflow for a high-throughput screening assay to identify serine protease inhibitors.

Detailed HTS Protocol: A Case Study with Trypsin

This protocol provides a detailed methodology for a 384-well plate-based HTS assay to evaluate the inhibitory potential of this compound against bovine pancreatic trypsin.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: TPCK-treated Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426).

  • Substrate: Boc-Gln-Ala-Arg-AMC (e.g., Bachem I-1295), a fluorogenic substrate for trypsin.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0.

  • Plates: Black, flat-bottom 384-well assay plates (e.g., Corning 3712).

  • Instrumentation: Automated liquid handler and a fluorescence plate reader capable of kinetic measurements (Excitation: 380 nm, Emission: 460 nm).

Reagent Preparation
  • Test Compound Dilution Plate: Prepare a serial dilution of the test compound in 100% DMSO. For an 11-point dose-response curve, a 1:3 dilution series starting from 10 mM is recommended.

  • Working Enzyme Solution: Prepare a 2X working solution of Trypsin in Assay Buffer. The final concentration in the well should be optimized for a robust signal-to-background ratio (typically in the low nM range).

  • Working Substrate Solution: Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or near the Km value for the enzyme to ensure competitive inhibition can be detected.

Step-by-Step Experimental Protocol
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of the serially diluted test compound from the dilution plate to the 384-well assay plate. Also, dispense 100 nL of 100% DMSO for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme Addition: Add 10 µL of the 2X Trypsin working solution to all wells except the negative controls. Add 10 µL of Assay Buffer to the negative control wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Assay Initiation: Add 10 µL of the 2X fluorogenic substrate working solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.

  • Fluorescence Reading: Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 15-20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic read (fluorescence units per minute).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_compound - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionExample Value
Final Enzyme Conc. Trypsin concentration in the assay well1 nM
Final Substrate Conc. Boc-Gln-Ala-Arg-AMC concentration20 µM
DMSO Tolerance Maximum final DMSO concentration≤ 1%
Incubation Time Enzyme-inhibitor pre-incubation15 minutes
Readout Kinetic fluorescence measurement20 minutes
Z'-factor Assay quality control metric> 0.7

Table 1: Representative HTS Assay Parameters for Serine Protease Inhibition.

Hit Confirmation and Further Characterization

Compounds identified as "hits" in the primary HTS should undergo further validation.

  • Re-testing: Confirm the activity of the hit compound by re-testing in the primary assay.

  • Orthogonal Assays: Utilize a different substrate or a different detection technology (e.g., absorbance-based) to rule out assay artifacts.

  • Mechanism of Inhibition Studies: Perform enzyme kinetics experiments by varying both substrate and inhibitor concentrations to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

  • Reversibility Assay: To confirm the reversible nature of the inhibition, a dialysis or rapid dilution experiment can be performed. An increase in enzyme activity after removal of the inhibitor indicates reversible binding.

Safety and Handling Considerations

While boronic acids generally have low toxicity[10], some have been identified as potential mutagens in Ames assays[12]. Therefore, it is crucial to handle this compound and related compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

References

Application Notes & Protocols: A Framework for the Experimental Characterization of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the investigation of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a novel compound with potential therapeutic applications. Boronic acids represent a privileged chemical class in drug discovery, renowned for their ability to act as reversible covalent inhibitors of enzymes, particularly serine proteases and hydrolases.[1][2][3] This guide outlines a logical, multi-stage workflow, commencing with fundamental physicochemical characterization and progressing through detailed in vitro biochemical assays, cell-based functional studies, and preliminary in vivo evaluation. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each experimental design choice to ensure data integrity and reproducibility.

Section 1: Scientific Rationale and Foundational Concepts

The therapeutic potential of this compound is rooted in its distinct chemical architecture. The molecule comprises two key functionalities:

  • The Phenylboronic Acid "Warhead": The boronic acid group is an electrophilic moiety capable of forming a reversible covalent bond with nucleophilic residues—such as serine, threonine, or a catalytic water molecule—often found in the active sites of enzymes.[4][5] This interaction is the basis for its potential as a potent and specific enzyme inhibitor. Unlike irreversible covalent inhibitors, the reversible nature of this bond can lead to a more favorable safety profile.

  • The Dihydrothiazolyl Carboxamide "Scaffold": The remainder of the molecule provides the necessary structural framework to orient the boronic acid warhead and establish specific, non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target protein. This scaffold is critical for determining target selectivity and binding affinity. Thiazole derivatives are common in medicinal chemistry and are known to confer a wide range of biological activities.[6][7]

Based on this structure, we hypothesize that the compound will function as an inhibitor of a serine hydrolase or a related enzyme class. The following experimental cascade is designed to systematically test this hypothesis, characterize the compound's potency and mechanism, and evaluate its potential as a therapeutic candidate.

Hypothesized Mechanism of Action

The core hypothesis is that the boron atom will undergo nucleophilic attack by the hydroxyl group of a catalytic serine residue within an enzyme's active site, forming a stable, yet reversible, tetrahedral boronate adduct.

MOA cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor Enzyme Serine Residue (Nucleophile) SerOH Ser-OH Adduct Reversible Tetrahedral Adduct (Inhibited State) SerOH->Adduct Nucleophilic Attack Inhibitor R-B(OH)₂ (Electrophile) Boron B Boron->Adduct

Caption: Hypothesized covalent interaction between the boronic acid and a catalytic serine.

Section 2: Compound Preparation and Physicochemical Characterization

Accurate and reproducible biological data begins with a well-characterized compound. The initial steps involve ensuring purity, solubility, and stability.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁BN₂O₃SCalculated
Molecular Weight 250.08 g/mol Calculated
Appearance White to off-white solidTypical
Purity >95% (recommended)Vendor Specification
Solubility Soluble in DMSO; sparingly soluble in aqueous buffersTypical for boronic acids
Protocol 2.1: Stock Solution Preparation and Storage

Principle and Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules. Aliquoting prevents degradation from repeated freeze-thaw cycles. Boronic acids can form trimeric anhydrides (boroxines) upon dehydration, so proper storage is crucial.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated analytical balance and positive displacement pipettes

Procedure:

  • Accurately weigh a precise amount of the compound powder (e.g., 5 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM or 50 mM). For 5 mg of a 250.08 g/mol compound, adding 2.0 mL of DMSO yields a 10 mM stock.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Centrifuge briefly to pellet any undissolved particulates.

  • Carefully aliquot the supernatant into single-use volumes (e.g., 20 µL) in sterile, low-retention tubes.

  • Store aliquots at -20°C or -80°C, protected from light and moisture.

Controls and Validation:

  • Purity Check: Before extensive use, verify the compound's purity and identity via LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance).

  • Solubility Limit: Determine the maximum solubility in the final assay buffer to avoid precipitation during experiments. This is typically done by serial dilution of the DMSO stock into the buffer, monitoring for turbidity or precipitation.

Section 3: In Vitro Biochemical Evaluation

This phase aims to identify the compound's biological target(s), determine its potency (IC₅₀), and elucidate its mechanism of inhibition.

InVitroWorkflow Start Compound Stock Screen Target Screening (e.g., Serine Protease Panel) Start->Screen Hit Identify Target 'Hit' Screen->Hit IC50 IC₅₀ Determination Assay (Dose-Response) Hit->IC50 Potent Activity End Characterized Inhibitor Hit->End No Activity MOA Mechanism of Action Studies (Enzyme Kinetics) IC50->MOA Reversibility Reversibility Assay (e.g., Jump Dilution) MOA->Reversibility Reversibility->End

Caption: Workflow for the in vitro biochemical characterization of the inhibitor.

Protocol 3.1: Enzyme Inhibition Assay for IC₅₀ Determination

Principle and Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. This assay measures the activity of a target enzyme across a range of inhibitor concentrations. The resulting dose-response curve is used to calculate the IC₅₀ value. This protocol is a template and must be adapted to the specific enzyme target identified in an initial screen.[8][9][10]

Materials:

  • Target enzyme (e.g., Thrombin, Trypsin, or another relevant serine protease)

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Compound stock solution (10 mM in DMSO)

  • 96-well or 384-well assay plates (black plates for fluorescence)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the compound.

    • In a separate dilution plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to create 11 concentrations. Add a DMSO-only well for the 0% inhibition control.

    • Transfer a small volume (e.g., 1 µL) of each concentration from the DMSO plate to the final assay plate.

  • Enzyme Addition: Add the target enzyme, diluted to its optimal working concentration in assay buffer, to each well. The final DMSO concentration should be kept low (e.g., <1%) to avoid impacting enzyme activity.

    • Example: Add 50 µL of 2X enzyme solution to each well containing 1 µL of compound.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, also diluted in assay buffer.

    • Example: Add 50 µL of 2X substrate solution to each well. The final volume is now 101 µL.

  • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader. Measure the signal (fluorescence or absorbance) every 60 seconds for 30-60 minutes.

Data Analysis:

  • Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the signal vs. time plot.

  • Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data Presentation
CompoundTarget EnzymeIC₅₀ (nM) [95% CI]Hill Slope
Compound X Trypsin75.2 [68.1 - 83.4]1.1
Compound X Thrombin1240 [1105 - 1391]0.9
Control Inhibitor Trypsin10.5 [9.2 - 12.0]1.0
Protocol 3.2: Mechanism of Action (MoA) Studies

Principle and Rationale: To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the inhibitor's IC₅₀ at various substrate concentrations.[11] This helps differentiate between competitive (binds to active site), non-competitive (binds to allosteric site), and other modes of inhibition. For a competitive inhibitor, the apparent IC₅₀ will increase as the substrate concentration increases.

Procedure:

  • Follow the IC₅₀ determination protocol (3.1) but repeat the entire experiment at multiple fixed concentrations of the substrate.

  • Choose substrate concentrations that span the enzyme's Michaelis-Menten constant (Kₘ), for example: 0.25 x Kₘ, 0.5 x Kₘ, 1 x Kₘ, 2 x Kₘ, and 5 x Kₘ.

  • Determine the IC₅₀ value for the inhibitor at each substrate concentration.

  • Plot the obtained IC₅₀ values against the corresponding substrate concentration. A linear relationship suggests competitive inhibition.

Section 4: Cellular Activity and Target Engagement

Biochemical activity must translate to a cellular context. These assays determine if the compound can cross the cell membrane, engage its target, and elicit a biological response.

Protocol 4.1: Cell Viability / Cytotoxicity Assay

Principle and Rationale: This assay measures the compound's effect on cell health and proliferation. It is critical for identifying a therapeutic window—the concentration range where the compound is effective against its target without causing general toxicity. A colorimetric assay like MTT or a luminescent assay like CellTiter-Glo® are common methods.

Materials:

  • Relevant human cell line (e.g., a cancer cell line overexpressing the target enzyme)

  • Normal, non-cancerous human cell line (for selectivity assessment)

  • Complete cell culture medium

  • Sterile, clear-bottom 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an optimized density (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the compound in complete culture medium and add it to the cells. Include a vehicle-only control.

  • Incubation: Return the plates to the incubator for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Development:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to vehicle-treated cells (100% viability) and no-cell controls (0% viability).

  • Plot the percent viability versus the log of compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Section 5: In Vivo and Safety Considerations

Preliminary in vivo studies provide insights into the compound's behavior in a whole organism, including its pharmacokinetic profile and potential efficacy.

Protocol 5.1: Rodent Pharmacokinetic (PK) Study Outline

Principle and Rationale: A PK study measures how a drug is absorbed, distributed, metabolized, and excreted (ADME) over time. This is essential for determining an appropriate dosing regimen for efficacy studies.[12][13]

Methodology Overview:

  • Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing: Administer a single dose of the compound via a relevant route (e.g., intravenous (IV) for bioavailability and oral (PO) for gut absorption).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process blood to plasma and quantify the concentration of the compound at each time point using a validated LC-MS/MS method.

  • Analysis: Plot plasma concentration versus time and use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters
ParameterDescription
Cₘₐₓ Maximum observed plasma concentration.
Tₘₐₓ Time at which Cₘₐₓ is reached.
AUC Area Under the Curve; a measure of total drug exposure.
t₁/₂ Half-life; the time required for the plasma concentration to decrease by half.
F% Bioavailability; the fraction of an oral dose that reaches systemic circulation.
Safety Consideration: Genotoxicity of Arylboronic Acids

Rationale: Arylboronic acids as a class have been reported to show positive results in bacterial mutagenicity assays (in vitro Ames test).[14][15] While this in vitro finding does not always translate to in vivo mutagenicity, it is a critical safety flag that must be addressed during development.[16][17]

Recommended Action:

  • An in vitro Ames test should be conducted early in the development process.

  • If the Ames test is positive, follow-up in vivo mutagenicity studies (e.g., a rodent micronucleus assay) are required under ICH M7 guidance to assess the actual risk.[16] A negative result in a well-conducted in vivo study can often override a positive in vitro finding.

References

Application Notes and Protocols for In Vivo Administration of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Landscape of Novel Boronic Acids

The convergence of a phenylboronic acid moiety with a dihydrothiazole carbamoyl side chain in the investigational compound (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid presents a unique pharmacological profile. Boronic acids have gained significant traction in medicinal chemistry, with several FDA-approved drugs showcasing their therapeutic potential as enzyme inhibitors.[1][2][3][4] The boronic acid group can form reversible covalent bonds with active site serine or threonine residues of target enzymes, such as proteasomes or β-lactamases.[2][3] The thiazole ring, a common scaffold in biologically active compounds, may contribute to target specificity and pharmacokinetic properties.[5][6]

This guide provides a comprehensive framework for the in vivo administration of this compound in preclinical animal models. We will delve into the critical aspects of experimental design, from formulation and administration to pharmacokinetic and pharmacodynamic assessments, underpinned by a rationale derived from studies on analogous compounds.

Mechanism of Action: A Postulated Dual-Pronged Approach

While the precise molecular target of this compound requires empirical validation, its structure suggests a potential role as an enzyme inhibitor. The phenylboronic acid component is a well-established pharmacophore for inhibiting serine proteases.[3] The dihydrothiazole moiety could modulate this activity or confer additional biological effects.

dot

putative_moa cluster_compound Test Compound cluster_target Potential Cellular Target cluster_effect Biological Outcome Compound This compound Enzyme Target Enzyme (e.g., Serine Protease) Compound->Enzyme Inhibition Effect Modulation of Cellular Pathways Enzyme->Effect Downstream Signaling

Caption: Putative Mechanism of Action

Preclinical Animal Models: Selecting the Appropriate System

The choice of animal model is contingent on the therapeutic hypothesis. Given the potential enzymatic inhibitory action and the prevalence of thiazole-containing compounds in anti-inflammatory and anti-cancer research, the following models are suggested as starting points.[5][7]

Animal ModelTherapeutic AreaRationaleKey Readouts
Syngeneic Mouse Tumor Models (e.g., 4T1, SCCVII) OncologyTo evaluate anti-proliferative and anti-tumor effects. Phenylboronic acid has shown efficacy in these models.[1]Tumor growth inhibition, survival analysis, biomarker modulation.
Carrageenan-Induced Paw Edema in Rats InflammationTo assess anti-inflammatory properties, a known activity of some thiazole derivatives.[7]Paw volume measurement, histological analysis of inflammation.
Streptozotocin-Induced Diabetic Rats Metabolic DiseasePhenylboronic acid derivatives are explored for glucose-responsive insulin delivery.[8]Blood glucose levels, insulin sensitivity.
Bacterial Infection Models in Mice Infectious DiseaseThiazole derivatives have shown antibacterial activity.[6][9]Bacterial load in target organs, survival rates.

Formulation and Administration: Overcoming Solubility Challenges

A significant hurdle in the preclinical development of boronic acids is their often-low aqueous solubility.[10] This can be mitigated by forming esters with polyols, such as mannitol, which can also enhance stability.[10][11]

Recommended Formulation Protocol

This protocol is a starting point and may require optimization based on the physicochemical properties of the specific compound.

  • Solubility Screening: Initially, assess the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, DMSO, PEG400).

  • Co-solvent/Surfactant Systems: If solubility in simple aqueous vehicles is low, explore co-solvent systems (e.g., DMSO/saline, PEG400/saline) or the use of surfactants like Tween 80.

  • Mannitol Lyophilization: For intravenous administration, consider lyophilization with mannitol to form a more soluble boronate ester.[10][11]

    • Dissolve the boronic acid and a molar excess of mannitol (e.g., 1:5 ratio) in a suitable solvent system (e.g., water/t-butanol).

    • Freeze-dry the solution to obtain a lyophilized powder.

    • Reconstitute the powder in sterile saline or water for injection immediately before use.

dot

formulation_workflow Start Start: Compound Synthesis Solubility Assess Solubility in Aqueous & Organic Solvents Start->Solubility Poor_Sol Poor Aqueous Solubility? Solubility->Poor_Sol Explore_CoSol Explore Co-solvent/ Surfactant Systems Poor_Sol->Explore_CoSol Yes Good_Sol Proceed with Simple Aqueous Formulation Poor_Sol->Good_Sol No Lyophilize Consider Mannitol Lyophilization for IV Explore_CoSol->Lyophilize End Final Formulation Lyophilize->End Good_Sol->End

Caption: Formulation Development Workflow

Routes of Administration and Dosing Considerations

The choice of administration route will depend on the intended therapeutic application and the compound's pharmacokinetic profile.

RouteVehicle ExamplesDosing Considerations
Intravenous (IV) Saline with co-solvents (e.g., DMSO, PEG400), Mannitol-lyophilized formulationProvides 100% bioavailability. Initial dose-ranging studies are crucial.
Intraperitoneal (IP) Saline, PBS, DMSO/salineCommonly used in rodent models for systemic exposure. A study on phenylboronic acid used a dose of 100 mg/kg.[1]
Oral (PO) Aqueous suspension with a suspending agent (e.g., carboxymethylcellulose), solution in a suitable vehicleBioavailability may be a concern. Prodrug strategies or advanced formulations might be necessary.[2]
Intratumoral (IT) Saline, PBSFor localized delivery in oncology models to maximize tumor exposure and minimize systemic toxicity.[1]

Toxicity Note: Phenylboronic acid has an LD50 of 900 mg/kg (i.p.) in mice, suggesting a reasonable therapeutic window.[12] However, some oxothiazole derivatives have shown liver toxicity at high doses (160-350 mg/kg).[6][9] Therefore, initial dose-ranging studies should include monitoring for signs of toxicity, such as weight loss and changes in behavior, as well as liver function tests.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical for optimizing dosing regimens and ensuring target engagement.

Protocol for a Pilot Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 or BALB/c mice (n=3-4 per time point).

  • Formulation and Dosing: Administer a single dose of the compound via the intended clinical route (e.g., IV and PO to determine bioavailability).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

dot

pk_pd_workflow Dosing Administer Compound (IV and PO arms) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification of Compound in Plasma Sampling->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, AUC, T1/2, F%) Bioanalysis->PK_Analysis PD_Study Correlate Exposure with Target Engagement and Efficacy PK_Analysis->PD_Study Result Establish PK/PD Relationship PD_Study->Result

Caption: Integrated PK/PD Study Workflow

Concluding Remarks and Future Directions

The in vivo evaluation of this compound requires a systematic and iterative approach. The protocols and considerations outlined in this guide, based on existing literature for structurally related compounds, provide a solid foundation for initiating preclinical studies. It is imperative to underscore that these are generalized methodologies that necessitate compound-specific optimization. Careful attention to formulation, dose-ranging toxicology, and pharmacokinetic profiling will be paramount to successfully advancing this promising molecule through the preclinical pipeline.

References

Application Notes & Protocols for the Analytical Detection of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is a specialized organic compound featuring a phenylboronic acid moiety linked to a dihydrothiazole group via a carbamoyl bridge. Boronic acids are of significant interest in medicinal chemistry and drug development, serving as key intermediates in Suzuki-Miyaura cross-coupling reactions and as potential therapeutic agents themselves.[1] The unique structural features of this molecule, particularly the presence of the boronic acid group, the aromatic ring, and the heterocyclic dihydrothiazole system, necessitate robust and specific analytical methods for its characterization, quantification, and quality control.

This document provides a comprehensive guide to the analytical methodologies for this compound, detailing protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating and are grounded in established principles of analytical chemistry for boronic acid derivatives.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

Reverse-phase HPLC is a cornerstone technique for the analysis of boronic acids and their derivatives. The method described herein is designed to provide excellent resolution and quantification of the target analyte.

Principle and Rationale

This method utilizes a C18 stationary phase to separate the analyte from impurities based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the boronic acid hydroxyl groups, leading to better peak shape and retention. UV detection is suitable due to the presence of the chromophoric phenyl ring and dihydrothiazole moiety. For enhanced selectivity and sensitivity with complex matrices, post-column derivatization with a reagent like alizarin, which forms a fluorescent complex with boronic acids, can be implemented.[1][2][3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Mobile Phases A & B D Equilibrate HPLC System with initial mobile phase E Inject Sample D->E F Gradient Elution on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I J Assess Purity H->J

Caption: Workflow for HPLC analysis of the target compound.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For faster analysis, columns with smaller particle sizes (e.g., 2.7 µm) can be used.[4][5]

Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength from PDA scan)
Run Time 20 minutes
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the diluent.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

Data Analysis:

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of the analyte in unknown samples using the calibration curve.

  • Assess purity by calculating the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in pharmacokinetic studies or for the analysis of trace impurities, LC-MS is the method of choice. A highly sensitive LC-MS/MS method can be developed for the quantification of the target compound.[5][6]

Principle and Rationale

This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). Electrospray ionization (ESI) is a suitable ionization technique for this molecule. Boronic acids can be effectively ionized in negative ion mode.[5][6] Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Prepare Sample and Calibration Standards B HPLC Separation (as in HPLC method) C Electrospray Ionization (ESI) Negative Mode B->C D Tandem Mass Spectrometry (MS/MS) MRM Mode C->D E Generate Extracted Ion Chromatogram (XIC) D->E F Quantify using Internal Standard E->F

Caption: Workflow for LC-MS/MS analysis of the target compound.

Detailed LC-MS/MS Protocol

Instrumentation:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

LC Conditions:

  • The same column and mobile phases as the HPLC method can be used. A faster gradient may be employed for higher throughput.

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusion of a standard solution

Determining MRM Transitions:

  • Infuse a standard solution of the analyte (approx. 1 µg/mL in 50:50 acetonitrile/water) directly into the mass spectrometer.

  • In full scan mode, identify the deprotonated molecule [M-H]⁻ as the precursor ion.

  • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two MRM transitions (one for quantification, one for confirmation) for the analyte.

Data Analysis:

  • Use the instrument software to process the data.

  • Quantify the analyte using a calibration curve constructed with an appropriate internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and for assessing its purity. 1H, 13C, and 11B NMR spectra provide detailed information about the molecular structure.

Principle and Rationale

NMR spectroscopy relies on the magnetic properties of atomic nuclei.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • ¹¹B NMR: Is particularly useful for characterizing the boron center. The chemical shift of the ¹¹B nucleus is sensitive to its coordination state and electronic environment.[7][8]

Detailed NMR Protocol

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the exchangeable protons (e.g., from -OH and -NH) are often observable.

Data Acquisition Parameters:

ExperimentKey Parameters
¹H NMR - Pulse sequence: zg30- Number of scans: 16-64- Relaxation delay (d1): 1-2 s
¹³C NMR - Pulse sequence: zgpg30 (proton-decoupled)- Number of scans: 1024 or more- Relaxation delay (d1): 2 s
¹¹B NMR - Pulse sequence: zg (proton-decoupled)- Number of scans: 256-1024- Relaxation delay (d1): 1 s

Expected Spectral Features:

  • ¹H NMR: Expect signals for the aromatic protons, the protons of the dihydrothiazole ring, and the amide proton. The boronic acid protons may be broad and may exchange with residual water in the solvent.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the carbamoyl carbon, and the carbons of the dihydrothiazole ring. The carbon attached to the boron atom may show a broad signal.

  • ¹¹B NMR: A single, relatively broad resonance is expected for the three-coordinate boron atom of the boronic acid. The chemical shift will be indicative of the electronic environment of the boron atom.[7][8]

Purity Assessment by qNMR (Quantitative NMR): For highly accurate purity determination, quantitative NMR (qNMR) can be performed. This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific analyte signal to that of the standard.

Method Validation

All analytical methods developed should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Use of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Novel Chemical Probe for Glycosylated Protein Targets For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemical Probe Bridging Diol Recognition and Bioactivity

This compound is a novel chemical probe designed for the investigation of biological systems. Its structure represents a strategic fusion of two pharmacologically significant moieties: phenylboronic acid (PBA) and a 2-amino-4,5-dihydrothiazole group, connected via a stable amide linkage. This unique combination suggests a dual-functionality probe capable of both specific molecular recognition and potential modulation of biological activity.

The PBA component is a well-established chemical tool for interacting with molecules containing cis-1,2- or 1,3-diols. This interaction involves the formation of reversible covalent boronate esters, a property that has been widely exploited for the development of sensors for glucose and for targeting glycoproteins, which are often aberrantly expressed on the surface of cancer cells.[1][2][3] The dihydrothiazole ring, a derivative of the thiazole scaffold, is found in numerous biologically active compounds and approved pharmaceuticals, contributing to a wide range of activities including anti-inflammatory and enzyme inhibitory effects.[4][5]

This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of this compound as a chemical probe. We propose a hypothetical framework for its use in targeting and modulating the activity of glycosylated enzymes, alongside detailed protocols for its practical implementation in a research setting.

Proposed Mechanism of Action: Targeting Glycosylated Enzymes

We hypothesize that this compound acts as a targeted chemical probe for enzymes that are post-translationally modified with glycans containing sialic acid residues. The probe's mechanism can be conceptualized in a two-stage interaction model:

  • Target Recognition and Docking: The phenylboronic acid moiety serves as the "warhead," recognizing and binding to the cis-diol groups present in sialic acid residues on the surface of the target glycoprotein.[6] This interaction is reversible and pH-dependent, allowing for dynamic probing of the target.[1]

  • Modulation of Activity: Upon binding to the glycan, the dihydrothiazole-carbamoyl tail is positioned in proximity to the enzyme's active site or an allosteric site. This secondary interaction can lead to modulation of the enzyme's catalytic activity, either through inhibition or activation. The thiazole moiety itself may contribute to the binding affinity and specificity.[4]

This proposed mechanism suggests that the probe could be particularly useful for studying enzymes whose activity is regulated by their glycosylation state, a common feature in many signaling pathways and disease processes.

Mechanism_of_Action cluster_0 Chemical Probe cluster_1 Glycosylated Enzyme Target Probe This compound Enzyme Enzyme Active Site Probe->Enzyme 2. Modulation of Activity (Inhibition/Activation) Glycan Sialic Acid Residue (cis-diol) Probe->Glycan 1. Reversible covalent bond (Boronate Ester Formation)

Figure 1: Proposed two-stage mechanism of action for the chemical probe.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and application of the chemical probe. These protocols are designed to be self-validating, with integrated control steps to ensure data integrity.

Protocol 1: Synthesis of the Chemical Probe

The synthesis of this compound can be achieved through a straightforward two-step process involving an amide coupling reaction.

Synthesis_Workflow start Starting Materials reagent1 4-Carboxyphenylboronic acid start->reagent1 reagent2 2-Amino-4,5-dihydrothiazole start->reagent2 step1 Amide Coupling (e.g., EDC, HOBt) reagent1->step1 reagent2->step1 product Final Product: This compound step1->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Figure 2: General workflow for the synthesis of the chemical probe.

Materials:

  • 4-Carboxyphenylboronic acid

  • 2-Amino-4,5-dihydrothiazole hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents (Ethyl acetate, HCl, NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 2-Amino-4,5-dihydrothiazole hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq). Stir for 10 minutes.

  • Add the solution from step 2 to the reaction mixture from step 1.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of the chemical probe against a target glycosylated enzyme using a fluorescence-based assay.

Materials:

  • Target glycosylated enzyme

  • Fluorogenic substrate for the enzyme

  • Assay buffer (optimized for the target enzyme)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of the chemical probe in assay buffer. A typical starting concentration range is 100 µM to 1 nM.

  • In a 96-well plate, add the diluted probe solutions to triplicate wells. Include wells with DMSO only as a vehicle control and wells with a known inhibitor as a positive control.

  • Add the target enzyme to all wells except for the "no enzyme" control wells.

  • Incubate the plate at the optimal temperature for the enzyme for 30 minutes to allow for probe-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

  • Normalize the rates to the vehicle control and plot the percent inhibition versus the logarithm of the probe concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical]
ProbeGlycosidase X5.2
Control InhibitorGlycosidase X0.8
Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Chemical probe stock solution (in DMSO)

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents (antibodies, membranes, buffers)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the chemical probe at a desired concentration (e.g., 10x the in vitro IC₅₀) or with DMSO (vehicle control) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet cellular debris.

  • Aliquot the supernatant (cell lysate) into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

CETSA_Workflow cell_culture 1. Cell Culture & Treatment (Probe vs. Vehicle) lysis 2. Cell Lysis cell_culture->lysis heating 3. Heat Challenge (Temperature Gradient) lysis->heating centrifugation 4. Separate Soluble/Aggregated Proteins heating->centrifugation analysis 5. Analyze Soluble Fraction (Western Blot) centrifugation->analysis result 6. Plot Melting Curve (Stabilization = Engagement) analysis->result

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Trustworthiness: Self-Validating Systems and Controls

To ensure the scientific integrity of the results obtained using this probe, the following controls are essential:

  • Structural Analogs: Synthesize and test analogs of the probe that lack key functional groups. For example, a version without the boronic acid moiety would help to determine the contribution of the dihydrothiazole tail to any observed biological effect. An analog with a blocked boronic acid (e.g., as a pinacol ester) would serve as a negative control for diol binding.

  • Competition Experiments: In biochemical assays, pre-incubating the target enzyme with a known ligand or a high concentration of a free sugar (like sialic acid) should prevent or reduce the binding of the probe, thus validating the proposed mechanism of interaction.

  • Orthogonal Assays: Confirm target engagement using a complementary technique, such as affinity pull-down experiments or photo-affinity labeling, if a suitable derivative of the probe can be synthesized.

  • Cell Viability Assays: Always perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with cellular experiments to ensure that the observed effects are not due to general cytotoxicity.

Conclusion

This compound is a promising chemical probe with the potential to be a valuable tool for studying the roles of protein glycosylation in health and disease. Its rational design, combining the diol-targeting capabilities of phenylboronic acid with the bioactive potential of a dihydrothiazole moiety, opens up new avenues for research. The protocols and validation strategies outlined in this guide provide a robust framework for its characterization and application, empowering researchers to explore its full potential in their specific areas of interest.

References

Application Notes and Protocols for Developing Assays with (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Boronic Acid Derivative

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is a synthetic organic compound featuring two key pharmacophores: a phenylboronic acid moiety and a dihydrothiazole-containing amide linkage. While specific biological targets for this particular molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest a strong potential for interaction with a variety of enzyme systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of biochemical assays to elucidate the biological activity of this promising compound.

The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with the active site serine residues of proteases, making it a privileged structure in the design of enzyme inhibitors.[1][2] Notably, boronic acid derivatives have been successfully developed as inhibitors of serine proteases such as Fatty Acid Amide Hydrolase (FAAH).[3][4][5] The thiazole and dihydrothiazole rings are also prevalent in a wide array of biologically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer effects.[6] Of particular relevance, 4-phenyl-thiazole-based compounds have been identified as dual inhibitors of FAAH and soluble epoxide hydrolase (sEH).[7]

This guide will provide a logical framework and detailed protocols for investigating the inhibitory potential of this compound against high-priority enzyme targets suggested by its chemical structure. We will focus on assays for serine proteases, with a specific emphasis on Fatty Acid Amide Hydrolase (FAAH), and also explore its potential as a modulator of Cyclooxygenase (COX) enzymes, another important target for anti-inflammatory drug discovery.[8][9]

Guiding Principles for Assay Development

The development of robust and reliable assays is paramount for the accurate characterization of any potential drug candidate. The protocols outlined in this document are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each experimental step.

Part 1: Characterization of the Test Compound

Prior to initiating any biological assays, a thorough characterization of this compound is essential to ensure the integrity of the experimental results.

Material and Reagent Quality Control

A summary of the key physicochemical properties of the parent phenylboronic acid is provided below. It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for the specific lot of this compound being used.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BN₂O₃SN/A
Molecular Weight266.08 g/mol Calculated
Purity (recommended)≥95% (HPLC)Supplier CoA
SolubilityTo be determined experimentally in relevant assay buffersN/A

Protocol 1: Stock Solution Preparation and Stability Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Solubility Testing: Determine the solubility of the compound in the aqueous buffers to be used for the enzymatic assays. This is crucial to avoid compound precipitation during the experiment. A simple serial dilution and visual inspection for turbidity can be an initial screen, followed by more quantitative methods if necessary.

  • Stability Assessment: Evaluate the stability of the compound in the stock solution and in the final assay buffer. This can be done by analyzing the purity of the compound by HPLC at different time points (e.g., 0, 4, 8, and 24 hours) under the assay conditions (temperature and pH).

Part 2: Primary Target Assays - Serine Protease Inhibition

The boronic acid moiety strongly suggests that serine proteases are a primary target class for this compound. The mechanism of inhibition involves the formation of a reversible covalent bond between the electrophilic boron atom and the nucleophilic hydroxyl group of the active site serine residue.[1][2]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has therapeutic potential for pain, anxiety, and inflammation. Boronic acids have been identified as potent FAAH inhibitors.[3][4][5]

Diagram 1: FAAH Inhibition Assay Workflow

FAAH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate FAAH with test compound or vehicle Compound_Prep->Incubation Enzyme_Prep Prepare FAAH enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic FAAH substrate solution Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence kinetically or at endpoint Reaction_Start->Measurement Plotting Plot fluorescence vs. compound concentration Measurement->Plotting IC50_Calc Calculate IC50 value Plotting->IC50_Calc

Caption: Workflow for the FAAH Inhibition Assay.

Protocol 2: Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Positive control inhibitor (e.g., JZL195)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • 100% Activity wells (Vehicle control): Add FAAH enzyme and DMSO (at the same final concentration as the test compound wells).

    • Test compound wells: Add FAAH enzyme and the diluted test compound.

    • Positive control wells: Add FAAH enzyme and the positive control inhibitor.

  • Pre-incubation: Add 10 µL of the diluted test compound, vehicle, or positive control to the respective wells. Then, add 170 µL of the FAAH enzyme solution to all wells except the blank. Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the FAAH substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes at 37°C. Alternatively, the reaction can be stopped after a fixed time (e.g., 30 minutes) by adding a stop solution (if provided by the kit manufacturer) and the endpoint fluorescence can be measured.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀The concentration of the inhibitor that reduces the enzyme activity by 50%.

Part 3: Secondary Target Assays - Cyclooxygenase (COX) Inhibition

Given the anti-inflammatory properties of many thiazole-containing compounds, investigating the effect of this compound on cyclooxygenase (COX) enzymes is a logical next step.[8] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation.

Diagram 2: COX Inhibition Assay Principle

COX_Principle Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Detection Detection (e.g., ELISA or Fluorometric Probe) Prostaglandins->Detection Inhibitor This compound Inhibitor->COX_Enzyme Inhibition

Caption: Principle of the Cyclooxygenase (COX) Inhibition Assay.

Protocol 3: Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme (as a cofactor)

  • Arachidonic acid (substrate)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, ADHP, heme, and arachidonic acid in the assay buffer according to the kit manufacturer's instructions.

  • Assay Plate Setup: Similar to the FAAH assay, set up wells for blank, vehicle control, test compound, and positive controls for both COX-1 and COX-2.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, heme, and ADHP.

  • Enzyme and Inhibitor Addition: Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells, followed by the test compound, vehicle, or positive control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) for each well. Determine the % inhibition and IC₅₀ values as described in the FAAH assay protocol.

EnzymeSelective Inhibitor (Example)
COX-1SC-560
COX-2Celecoxib

Part 4: Data Interpretation and Next Steps

The initial screening assays will provide valuable information on the inhibitory potency (IC₅₀) and selectivity of this compound against FAAH and the COX isoforms.

  • Potency: A low IC₅₀ value (typically in the nanomolar to low micromolar range) indicates a potent inhibitor.

  • Selectivity: Comparing the IC₅₀ values for different enzymes (e.g., FAAH vs. COX, or COX-1 vs. COX-2) will reveal the selectivity of the compound. A high selectivity ratio is often desirable to minimize off-target effects.

Based on the initial findings, further studies can be designed to:

  • Determine the mechanism of inhibition: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. For boronic acids, reversible covalent inhibition is expected.

  • Assess cellular activity: Move from biochemical assays to cell-based assays to evaluate the compound's ability to inhibit the target enzyme in a more physiologically relevant context.

  • Evaluate in vivo efficacy: If the compound shows promising in vitro and cellular activity, in vivo studies in animal models of relevant diseases (e.g., pain, inflammation) can be initiated.

Conclusion

This compound represents a novel chemical entity with significant potential for enzyme inhibition, stemming from its boronic acid and dihydrothiazole functionalities. The application notes and protocols provided herein offer a robust starting point for researchers to systematically investigate its biological activities. By focusing on high-probability targets such as FAAH and COX enzymes, and employing rigorous assay methodologies, the therapeutic potential of this compound can be effectively elucidated.

References

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Novel Bifunctional Probe for Covalent Chemoproteomics

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and drug discovery.

Introduction

Chemoproteomics has emerged as a powerful discipline for understanding protein function, identifying drug targets, and elucidating mechanisms of action.[1] A cornerstone of this field is the development of chemical probes that can covalently label specific subsets of proteins within complex biological systems.[2] These probes typically consist of a reactive group (warhead) that forms a covalent bond with a target amino acid and a reporter tag for downstream detection and enrichment. Cysteine, with its unique nucleophilicity, is a frequently targeted residue for such probes.[3][4][5]

This document describes the application of a novel bifunctional chemical probe, this compound, for the covalent labeling and subsequent identification of proteins in complex biological samples. The unique structure of this probe, featuring a dihydrothiazole moiety as a potential cysteine-reactive warhead and a boronic acid group for potential secondary interactions or as a versatile chemical handle, offers new avenues for exploring the proteome.

Scientific Rationale and Proposed Mechanism of Action

The design of this compound suggests a dual-functionality that can be exploited in proteomics research. We hypothesize a two-pronged interaction with target proteins, leading to covalent modification.

1. Covalent Labeling via the Dihydrothiazole Moiety:

The 4,5-dihydrothiazole ring is a key structural feature. This moiety is a cyclic isothiourea derivative. The carbon atom at the 2-position is electrophilic and susceptible to nucleophilic attack by the thiol group of a cysteine residue.[3][4] This reaction is proposed to proceed via a ring-opening mechanism, resulting in a stable covalent adduct between the probe and the cysteine residue. This targeted covalent modification allows for the selective labeling of cysteine-containing proteins.[6]

2. The Role of the Phenylboronic Acid Moiety:

The phenylboronic acid component of the probe can serve multiple purposes. Boronic acids are known to form reversible covalent bonds with cis-diols, which are present in glycoproteins and some metabolites.[7][8] This could allow for the preferential labeling of glycosylated proteins or proteins in close proximity to certain metabolites. Additionally, boronic acids can interact with nucleophilic amino acid residues such as serine and histidine, potentially influencing the probe's binding affinity and selectivity.[9] Furthermore, the boronic acid group is a versatile chemical handle for "click" chemistry reactions, enabling the attachment of reporter tags such as biotin or fluorescent dyes for downstream applications.[6][10]

Proposed Reaction Mechanism with Cysteine

G cluster_0 Protein with Nucleophilic Cysteine cluster_1 Probe cluster_2 Covalent Adduct Protein_Cys_SH Protein-Cys-SH Probe This compound Protein_Cys_SH->Probe Nucleophilic Attack Covalent_Adduct Protein-Cys-S-Adduct Probe->Covalent_Adduct Ring Opening

Caption: Proposed mechanism of covalent labeling of a protein cysteine residue.

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical chemoproteomics workflow. Optimization may be required for specific experimental systems.

Protocol 1: Covalent Labeling of Proteins in Cell Lysate

This protocol describes the labeling of proteins in a whole-cell lysate.

Materials:

  • Cells of interest (e.g., cultured cancer cell line)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • This compound (probe)

  • DMSO (for probe stock solution)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional, for control experiments)

  • Iodoacetamide (IAM) for alkylation (optional, for control experiments)

  • Bradford assay or similar for protein quantification

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a Bradford assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Add the probe to the cell lysate to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Quenching (Optional):

    • To stop the labeling reaction, a quenching reagent such as N-acetyl-cysteine can be added to a final concentration of 1 mM.

  • Sample Preparation for Downstream Analysis:

    • The labeled lysate is now ready for downstream applications such as SDS-PAGE analysis, Western blotting, or mass spectrometry-based proteomics.

Protocol 2: Identification of Labeled Proteins by Mass Spectrometry

This protocol outlines the steps for identifying the proteins and specific cysteine residues labeled by the probe.

Materials:

  • Labeled protein sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the labeled protein sample, add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add IAM to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify a variable modification corresponding to the mass of the probe on cysteine residues.

    • Identify peptides and proteins that are confidently modified by the probe.

Chemoproteomics Workflow Diagram

G A Cell Lysate Preparation B Protein Quantification A->B C Incubation with Probe B->C D Proteolytic Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis (Identification of Labeled Peptides) E->F G Target Protein Identification F->G

Caption: A typical workflow for identifying protein targets of the covalent probe.

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for the experimental protocols. These should be optimized for each specific application.

ParameterRecommended ValueRange for Optimization
Protein Concentration 1 mg/mL0.5 - 5 mg/mL
Probe Concentration 100 µM10 - 500 µM
Incubation Time 1 hour30 minutes - 4 hours
Incubation Temperature Room Temperature4°C - 37°C
Trypsin:Protein Ratio 1:501:20 - 1:100

Conclusion

This compound represents a promising new tool for the exploration of the proteome. Its unique bifunctional design allows for the covalent targeting of cysteine residues, with the potential for secondary interactions mediated by the boronic acid moiety. The protocols outlined in this document provide a foundation for researchers to utilize this probe for the discovery of novel protein targets, the characterization of protein reactivity, and the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Improving the solubility of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the success of your experiments.

Initial Assessment & Compound Characteristics

Before attempting to modify solubility, it is critical to understand the inherent physicochemical properties of this compound. The molecule's structure, featuring an arylboronic acid, an amide linker, and a dihydrothiazole ring, dictates its behavior in solution.

The key to its solubility lies with the boronic acid group (-B(OH)₂). In aqueous solutions, boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] The neutral form is typically less soluble, while the negatively charged boronate form exhibits significantly higher aqueous solubility. This equilibrium is highly dependent on the pH of the solution relative to the pKa of the boronic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in aqueous buffers like PBS at neutral pH? A1: At physiological pH (~7.4), the boronic acid group is predominantly in its neutral, trigonal form, which has limited aqueous solubility.[1] To achieve significant solubilization, the pH of the solution often needs to be raised above the pKa of the boronic acid to favor the formation of the more soluble anionic boronate species.

Q2: I'm seeing my compound precipitate out of a DMSO stock solution when I dilute it into my aqueous assay buffer. What is happening? A2: This is a common issue known as "precipitation upon dilution" and is characteristic of a kinetic solubility problem.[3][4] The compound is highly soluble in the organic stock solvent (DMSO), but when introduced to an aqueous environment where its thermodynamic solubility is low, it rapidly crashes out of solution. The strategies outlined in this guide are designed to increase the thermodynamic solubility in your final aqueous medium.

Q3: Can I just add more co-solvent (e.g., DMSO, ethanol) to my assay to keep the compound in solution? A3: While increasing the co-solvent percentage can enhance solubility, it must be approached with caution.[5][6][7] High concentrations of organic solvents can interfere with biological assays by denaturing proteins, disrupting cell membranes, or inhibiting enzymes. It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system and work within that limit.

Q4: Are there any special handling considerations for boronic acids? A4: Yes. Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, particularly in the solid state or in non-aqueous solvents.[8][9] While this is a reversible process, it can affect the material's physical properties. It is recommended to store the compound in a cool, dry place and to prepare aqueous solutions fresh whenever possible.

In-Depth Troubleshooting Workflows

This section provides structured, step-by-step approaches to systematically improve the solubility of this compound.

Workflow 1: pH-Based Solubility Enhancement

This should be the first strategy employed for any boronic acid-containing compound due to its direct mechanism of action. The goal is to generate a pH-solubility profile to identify the optimal pH for solubilization.

Causality: By increasing the pH above the boronic acid's pKa, you shift the equilibrium from the sparingly soluble neutral species to the highly soluble anionic boronate species (R-B(OH)₃⁻).[1][2]

Step-by-Step Protocol:

  • Prepare a series of buffers: Prepare buffers spanning a pH range from 5.0 to 10.0 (e.g., acetate for pH 5, phosphate for pH 6-8, borate or carbonate for pH 9-10).

  • Add excess compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached (thermodynamic solubility).[3][10]

  • Separate solid from solution: Filter the samples through a 0.22 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantify: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot solubility (e.g., in µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.

Troubleshooting:

  • Compound Degradation: If the compound is unstable at high pH, perform a time-course stability study at the desired pH. Analyze for degradation products via HPLC or LC-MS.

  • Buffer Interaction: Be aware that borate buffers can form complexes with the boronic acid, which may influence the results. Cross-reference with a different buffer system if necessary.

Workflow 2: Co-Solvent System Screening

If pH adjustment alone is insufficient or incompatible with your experimental system, screening a panel of water-miscible co-solvents is the next logical step.[5][11]

Causality: Co-solvents are organic solvents that are miscible with water. They work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the solvent and the hydrophobic solute, thereby enhancing solubility.[5][12]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Data Presentation: Hypothetical Co-Solvent Screening Results

Co-SolventConcentration (% v/v) in PBS pH 7.4Measured Solubility (µg/mL)Fold Increase (vs. PBS alone)
None (Control)0%51.0x
DMSO2%459.0x
Ethanol5%306.0x
PEG 40010%15030.0x
Propylene Glycol10%11022.0x

Step-by-Step Protocol:

  • Determine System Tolerance: First, establish the maximum concentration of each co-solvent that your assay can tolerate without adverse effects.

  • Prepare Co-Solvent Mixtures: Prepare a series of aqueous buffer solutions (at a fixed, relevant pH) containing each co-solvent at different concentrations up to the tolerance limit.

  • Conduct Solubility Assay: Perform the shake-flask solubility assay as described in Workflow 1, using the co-solvent mixtures instead of buffer alone.

  • Analyze and Compare: Quantify the solubility in each condition and compare the results to identify the most effective co-solvent and its optimal concentration.

Workflow 3: Advanced Formulation with Cyclodextrins

When pH and co-solvent strategies are not sufficient, or for applications requiring an in-vivo formulation, complexation with cyclodextrins offers a powerful solution.[13][14][15]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][16] They can encapsulate poorly soluble "guest" molecules, like the aromatic portion of your compound, within their central cavity.[16] The resulting "inclusion complex" has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility.[13][14][17]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Stock Solution of Compound in MeOH/DMSO C Add small aliquot of stock solution to each cyclodextrin solution A->C B Aqueous Solutions of Cyclodextrin (e.g., HP-β-CD) at various concentrations B->C D Equilibrate for 24-48h (Shake/Rotate) C->D E Filter (0.22 µm) to remove precipitate D->E F Quantify Soluble Compound (HPLC/LC-MS) E->F G Plot Solubility vs. Cyclodextrin Concentration F->G

Caption: Workflow for determining solubility enhancement using cyclodextrins.

Step-by-Step Protocol (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.

  • Add Excess Compound: Add an excess of the solid boronic acid compound to each solution.

  • Equilibrate and Analyze: Follow steps 3-5 from the pH-solubility protocol (Workflow 1).

  • Plot Phase Solubility Diagram: Plot the measured solubility of your compound against the concentration of the cyclodextrin. The slope of this line can provide information about the stoichiometry and stability of the inclusion complex.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Boronic Acid Water Aqueous Solution Compound->Water Low Solubility Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophobic Cavity) Water2 Aqueous Solution Complex->Water2 High Solubility

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complex.

Standard Protocol: Kinetic Solubility Assay

For higher throughput screening in early discovery, a kinetic solubility assay is often employed.[3][4] This method measures the solubility of a compound after it is rapidly diluted from a DMSO stock into an aqueous buffer.[10][18][19]

Protocol: Direct UV Method

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock solution to the wells. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[18]

  • Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm) and centrifuge or use a vacuum manifold to collect the filtrate in a clean 96-well UV-compatible plate.

  • Quantification: Measure the UV absorbance of the filtrate at the compound's λ-max.

  • Calculation: Calculate the concentration using a standard curve prepared by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture (where the compound is fully soluble). The kinetic solubility is the concentration measured in the filtrate.

Summary & Best Practices

  • Start with pH: Always assess the pH-solubility profile first for a boronic acid compound. This is the most mechanistically direct and often most effective method.

  • Mind the Biology: When using co-solvents or excipients, always confirm their compatibility with your downstream biological assay.

  • Thermodynamic vs. Kinetic: Use thermodynamic solubility assays (e.g., shake-flask) for formulation development and lead optimization to understand true equilibrium solubility.[4][10] Use kinetic solubility assays for high-throughput screening in early discovery.[10][18]

  • Document Everything: Keep detailed records of the pH, buffer composition, co-solvent percentage, temperature, and equilibration times used in your experiments.

References

Technical Support Center: Optimizing the Effective Concentration of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in your experiments. As a potent mTOR inhibitor, understanding the nuances of its application is critical for obtaining reliable and reproducible results.

Introduction to this compound

This compound is a specialized phenylboronic acid derivative that has been identified as an inhibitor of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] Its unique structure, incorporating a dihydrothiazole moiety, suggests potential for specific interactions within the mTOR kinase domain. As with many boronic acid-based inhibitors, this compound likely forms a reversible covalent bond with key serine residues in the active site of the enzyme. This guide will help you navigate the common challenges and questions that arise when determining the optimal effective concentration of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: This compound functions as an mTOR inhibitor.[1][2][3] The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with the hydroxyl group of a serine residue within the active site of mTOR. This interaction mimics the transition state of the kinase reaction, thereby competitively inhibiting the enzyme's activity. The phenyl ring and the dihydrothiazole-carbamoyl side chain contribute to the binding affinity and selectivity for the target protein.

Q2: How should I prepare a stock solution of this compound?

A2: Due to the presence of the boronic acid group, solubility can be a concern. It is recommended to first attempt dissolving the compound in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM). For aqueous buffers, the solubility of phenylboronic acids can be influenced by pH. It is crucial to prepare fresh dilutions in your final assay buffer and observe for any precipitation. Avoid repeated freeze-thaw cycles of aqueous solutions.

Q3: What is a typical starting concentration range for in vitro kinase assays or cell-based assays?

A3: For in vitro kinase assays, a broad concentration range should be tested initially, for example, from 1 nM to 100 µM, to determine the IC50 value. For cell-based assays, a starting point could be in the low micromolar range (e.g., 1-10 µM), with subsequent dose-response experiments to determine the optimal effective concentration for your specific cell line and endpoint.

Q4: How stable is the compound in aqueous solutions and cell culture media?

A4: Boronic acids can be susceptible to oxidation in aqueous environments, which can lead to a loss of activity.[4] It is best practice to prepare fresh dilutions from a DMSO stock for each experiment. The stability in cell culture media can be influenced by various components. It is advisable to perform a time-course experiment to assess the stability of the compound under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no inhibitory activity Compound Degradation: Boronic acids can degrade in aqueous solutions.Prepare fresh dilutions from a DMSO stock immediately before use. Avoid prolonged storage of aqueous solutions.
Incorrect pH: The binding of boronic acids can be pH-dependent.Ensure the pH of your assay buffer is compatible with the compound's activity. A pH range of 7.2-7.4 is a good starting point for cellular assays.
Insolubility: The compound may have precipitated out of solution.Visually inspect for precipitation after dilution. Consider using a lower concentration or adding a small percentage of a co-solvent if compatible with your assay.
High variability between replicates Inconsistent compound concentration: Pipetting errors or precipitation can lead to variability.Ensure accurate pipetting and thorough mixing. Prepare a master mix of the compound dilution to add to replicates.
Cell density variations: Differences in cell number can affect the outcome of cellular assays.Use a consistent cell seeding density and ensure even cell distribution in multi-well plates.
High background signal or off-target effects Non-specific binding: At high concentrations, the compound may bind to other proteins.Perform a dose-response experiment to identify the lowest effective concentration. Include appropriate negative controls.
Cytotoxicity: The compound may be toxic to the cells at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish between specific inhibition and cell death.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired concentrations.

    • Ensure thorough mixing at each dilution step.

    • Visually inspect for any signs of precipitation.

Protocol 2: In Vitro mTOR Kinase Assay (Example)
  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add recombinant mTOR enzyme to the reaction buffer.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the enzyme mix and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a peptide substrate for mTOR).

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence-based ATP detection, radioactivity, or antibody-based detection of the phosphorylated substrate).

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 3: Cell-Based Assay for mTOR Inhibition (Western Blot for Phospho-S6K)
  • Seed your cells of interest (e.g., a cancer cell line with active mTOR signaling) in a multi-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate for the desired treatment duration (e.g., 2, 6, or 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-S6 Kinase (a downstream target of mTOR) and total S6 Kinase (as a loading control).

  • Quantify the band intensities to determine the concentration-dependent inhibition of S6 Kinase phosphorylation.

Visualizing Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Fresh Working Dilutions stock->working Dilute in Assay Buffer invitro In Vitro Kinase Assay working->invitro cellbased Cell-Based Assay working->cellbased ic50 Determine IC50 invitro->ic50 western Analyze Western Blot cellbased->western

Caption: A generalized workflow for optimizing the effective concentration.

Logical Troubleshooting Flow

troubleshooting_flow node_action node_action start No or Low Activity Observed check_solubility Is the compound soluble? start->check_solubility check_freshness Are dilutions fresh? check_solubility->check_freshness Yes action_solubility Re-dissolve, sonicate, or use co-solvent check_solubility->action_solubility No check_concentration Is concentration appropriate? check_freshness->check_concentration Yes action_freshness Prepare fresh dilutions from stock check_freshness->action_freshness No check_cytotoxicity Is there cytotoxicity? check_concentration->check_cytotoxicity Yes action_concentration Perform wider dose-response check_concentration->action_concentration No action_cytotoxicity Lower concentration, check viability check_cytotoxicity->action_cytotoxicity Yes end Re-evaluate Experiment check_cytotoxicity->end No action_solubility->end action_freshness->end action_concentration->end action_cytotoxicity->end

References

Common pitfalls in experiments with (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we consolidate field-proven insights and troubleshooting strategies to help you navigate the common pitfalls associated with its use, particularly in cross-coupling applications.

Compound Profile and Critical Handling Parameters

This compound is a substituted arylboronic acid, a class of compounds renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The presence of the dihydrothiazolylcarbamoyl moiety introduces polarity and additional coordination sites, which can influence solubility, reactivity, and stability.

PropertyValueNotes & Recommendations
Molecular Formula C₁₁H₁₁BN₂O₃S
Molecular Weight 266.09 g/mol
Appearance Typically an off-white to pale yellow solid.Color may vary slightly between batches. Significant discoloration could indicate decomposition.
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).Boronic acids are susceptible to oxidative degradation and dehydration to form boroxines.[2][3] Keep container tightly sealed.
Hygroscopicity Hygroscopic solid.Store in a desiccator to prevent moisture absorption, which can affect reagent stoichiometry and promote decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this boronic acid is failing or giving very low yield. What are the first things to check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction parameters is essential. Start with the most common failure points:

  • Reagent Integrity: Verify the purity of your boronic acid. It is susceptible to protodeboronation, a side reaction that replaces the C-B bond with a C-H bond.[4][5]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Many Pd(0) sources are air-sensitive. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state.[4][6]

  • Oxygen Contamination: The catalytic cycle is highly sensitive to oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[6][7] Ensure your solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.

Q2: I am observing a significant amount of a side product that corresponds to benzene with a (4-((4,5-dihydrothiazol-2-yl)carbamoyl) substituent. What is happening?

A2: This is a classic case of protodeboronation .[5] It is a common decomposition pathway for boronic acids where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water). This reaction is often accelerated by strong bases and elevated temperatures in aqueous media.[4][5] To mitigate this, consider switching to milder bases (e.g., K₃PO₄, K₂CO₃, or KF) or employing anhydrous reaction conditions.[4]

Q3: The boronic acid is poorly soluble in my reaction solvent. What are my options?

A3: The polarity imparted by the carbamoyl and thiazolyl groups can cause solubility challenges in less polar solvents like toluene. Phenylboronic acids generally exhibit higher solubility in ethers (like THF, 2-MeTHF, dioxane) and ketones.[8] For your specific compound, consider solvent systems such as Dioxane/H₂O, DMF, or DMA. A biphasic system with vigorous stirring can also be effective, as the base helps facilitate the transfer of the boronate species into the organic phase.[4]

Q4: How can I reliably assess the purity of my incoming boronic acid?

A4: Purity is paramount for stoichiometric accuracy and reproducible results.[2] A multi-technique approach is best:

  • qNMR (Quantitative NMR): Use a certified internal standard to determine the absolute purity.

  • RP-HPLC: This can reveal non-boronic acid impurities. However, be aware that boronic acids can be challenging to analyze via HPLC. On-column hydrolysis is a known issue.[9][10] Using a column with low silanol activity and avoiding acidic mobile phase modifiers can help.[10]

  • ¹¹B NMR: This technique provides direct insight into the boron environment. A sharp signal is indicative of the monomeric boronic acid, while broader signals or additional peaks can suggest the presence of boroxines (dehydration trimers) or other boron-containing impurities.[11]

In-Depth Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Conversion to Product

This is the most common issue, often stemming from one or more suboptimal parameters.

Caption: Troubleshooting flowchart for a failed Suzuki-Miyaura reaction.

Detailed Causes & Solutions:

  • Cause A: Poor Quality Boronic Acid

    • Explanation: Boronic acids can degrade upon storage, forming inactive boroxines (cyclic anhydrides) or undergoing protodeboronation.[2][5] Using degraded material results in incorrect stoichiometry and lower yields.

    • Solution: Before use, re-analyze the boronic acid purity. If degradation is observed, purification is necessary. A highly effective method for many boronic acids is conversion to the diethanolamine adduct, which is often a stable, crystalline solid that can be easily isolated and purified by recrystallization. The free boronic acid can then be regenerated.[12][13]

  • Cause B: Inappropriate Catalyst/Ligand Combination

    • Explanation: The dihydrothiazolylcarbamoyl group adds steric bulk. Sterically hindered coupling partners often require specialized ligands to facilitate the key steps of oxidative addition and reductive elimination.[4] Standard ligands like PPh₃ may be insufficient.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is crucial for efficient oxidative addition, and accelerate the rate-limiting reductive elimination step.[4]

  • Cause C: Suboptimal Base or Solvent

    • Explanation: The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex for transmetalation.[7] The base's strength and solubility are interdependent with the solvent choice. A base that is too weak or insoluble in the reaction media will halt the catalytic cycle.

    • Solution: For this substrate, a moderately strong inorganic base is a good starting point. Finely powdered K₃PO₄ or K₂CO₃ are often effective. In solvent systems like dioxane/water, these bases are sufficiently active. For anhydrous conditions, a stronger, more soluble base like Cs₂CO₃ might be required.[4][7]

Problem 2: Dominant Side Product Formation

Even when conversion occurs, side reactions can drastically lower the yield of the desired product.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Off-Cycle Pitfalls pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition Ar-Pd(II)-X pd0->oa + Ar-X degradation Catalyst Degradation (e.g., Pd Black) pd0->degradation O₂ tm Transmetalation Ar-Pd(II)-Ar' oa->tm + [Ar'-B(OH)₃]⁻ re Reductive Elimination tm->re protodeboronation Protodeboronation Ar'-H tm->protodeboronation H⁺ Source re->pd0 + Ar-Ar' homocoupling Homocoupling Ar'-Ar' oxygen O₂ oxygen->degradation oxygen->homocoupling water_base H₂O / Strong Base water_base->protodeboronation

Caption: Simplified Suzuki-Miyaura cycle highlighting key off-cycle reactions.

  • Side Reaction A: Protodeboronation

    • Mechanism: As discussed, this is the protonolysis of the C-B bond. It is particularly problematic with electron-rich or some heteroaryl boronic acids, but can occur with many substrates under suboptimal conditions.[5][6]

    • Solution:

      • Use Milder Base: Switch from strong hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or fluoride (KF).[4]

      • Anhydrous Conditions: Removing water, the primary proton source, can significantly suppress this side reaction. Use anhydrous solvents and bases.

      • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it. These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[2][5]

  • Side Reaction B: Homocoupling (Ar'-Ar')

    • Mechanism: This side reaction is primarily driven by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[6]

    • Solution: Rigorous exclusion of oxygen is the only effective solution. Ensure solvents are degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[4][7]

Key Experimental Protocols

Protocol 1: Purification of Boronic Acid via Diethanolamine Adduct Formation

This protocol is excellent for purifying boronic acids that are difficult to crystallize or handle on silica gel.[4][12][13]

  • Adduct Formation:

    • In a flask, suspend the crude this compound in a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Add diethanolamine (1.0 equivalent) dropwise while stirring vigorously.

    • Often, the initial solid will dissolve and then a new, white crystalline solid (the adduct) will precipitate.

    • Stir the resulting slurry for 30-60 minutes to ensure complete formation.

  • Isolation & Purification:

    • Isolate the white solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent (the same one used for the reaction).

    • The adduct can often be purified further by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

  • Regeneration of Free Boronic Acid:

    • Suspend the purified diethanolamine adduct in ethyl acetate.

    • Add an aqueous acid solution (e.g., 1M HCl or saturated boric acid solution) and stir vigorously.

    • The adduct will dissociate, with the diethanolamine salt moving to the aqueous layer and the free boronic acid remaining in the organic layer.

    • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: General Starting Conditions for a Robust Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate common failure modes.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to at least three cycles of vacuum backfill with argon or high-purity nitrogen.

  • Catalyst & Solvent Addition: In a separate glovebox or under a positive flow of argon, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Add this catalyst solution to the flask via a cannula or syringe, followed by the addition of degassed solvent (e.g., 1,4-Dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. Proceed with standard aqueous workup and purification.

References

Technical Support Center: Mitigating Off-Target Effects of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address challenges related to the off-target effects of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a synthetic organic compound featuring a phenylboronic acid moiety linked to a dihydrothiazole carbamoyl group.[1] Boronic acids are a class of compounds with increasing interest as therapeutic agents due to their ability to inhibit enzyme activity.[2] The boronic acid group can act as a bioisostere for other chemical groups, such as carboxylic acids, potentially improving selectivity and pharmacokinetic properties.[3] Phenylboronic acid and its derivatives have shown promise in targeted cancer therapy and diagnostics.[4] The specific structure of this compound suggests potential applications in inhibiting enzymes where a thiazole or carbamoyl group can interact with the target protein, while the boronic acid can form a covalent but reversible bond with active site residues like serine.[5][6]

Q2: What are "off-target effects" and why are they a concern with boronic acid-containing compounds?

A2: Off-target effects occur when a drug or compound interacts with unintended biological molecules, leading to undesired pharmacological or toxicological outcomes.[7] For boronic acid-containing compounds, the primary concern stems from the reactivity of the boronic acid group. This group can form reversible covalent bonds with hydroxyl groups present in various biomolecules, such as sugars and serine residues in proteins.[8] This reactivity, while crucial for on-target activity, can also lead to interactions with numerous other proteins, potentially causing a range of side effects.

Q3: What are the first steps to take if I suspect off-target effects in my experiments with this compound?

A3: If you observe unexpected cellular phenotypes or inconsistent data, it is crucial to systematically investigate potential off-target effects. The initial steps should involve:

  • Confirming Target Engagement: First, verify that your compound is interacting with its intended target in your experimental system.

  • Dose-Response Analysis: Perform a careful dose-response analysis to determine if the observed effects are occurring at concentrations consistent with the compound's on-target potency.

  • Literature Review: Conduct a thorough literature search for known off-target interactions of similar boronic acid-containing molecules.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This section provides detailed protocols and strategies to identify and reduce the off-target effects of this compound.

Issue 1: How can I confirm that my compound is engaging its intended target within the cell?

Solution: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify drug-target engagement in a cellular context.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[11]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture cells to desired confluency treat Treat cells with This compound or vehicle control (DMSO) start->treat heat Aliquot cell suspensions and heat at a range of temperatures treat->heat lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse detect Detect target protein in the soluble fraction by Western Blot or Mass Spectrometry lyse->detect plot Plot protein abundance vs. temperature to generate a melt curve detect->plot

Caption: CETSA experimental workflow for target engagement validation.

Interpreting the Results: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Treatment:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Alternatively, for a broader view, proteomics-based methods like mass spectrometry can be used.[14]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized protein levels against the temperature to generate melting curves. A shift in the curve indicates a change in protein stability upon compound binding.[15]

Issue 2: My compound shows activity in cellular assays, but how do I know if it's hitting other targets, especially kinases?

Solution: Kinome Profiling

Many signaling pathways are regulated by protein kinases, and off-target kinase inhibition is a common issue. Kinome profiling services provide a broad assessment of a compound's selectivity across a large panel of kinases.[16][17]

Experimental Workflow:

Kinome_Profiling_Workflow cluster_screening Kinase Panel Screening cluster_data Data Analysis start Submit this compound screen Screen against a large panel of purified kinases at one or more concentrations start->screen measure Measure kinase activity (e.g., phosphorylation of a substrate) screen->measure calculate Calculate percent inhibition for each kinase measure->calculate identify Identify off-target kinases with significant inhibition calculate->identify

Caption: Kinome profiling workflow to assess inhibitor selectivity.

Data Interpretation: The output is typically a list of kinases and the corresponding percentage of inhibition at a given compound concentration.[18] This allows for the identification of potential off-target interactions.[19]

Table 1: Example Kinome Profiling Data

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Intended Target 95% 99%
Off-Target Kinase A5%20%
Off-Target Kinase B55%85%
Off-Target Kinase C2%15%

This is example data and does not represent actual results.

Issue 3: How can I biochemically characterize the interaction of my compound with both its intended target and identified off-targets?

Solution: Enzyme Kinetic Assays

Enzyme kinetic assays are essential for quantifying the potency and mechanism of inhibition of your compound.[20][21] These assays measure the rate of an enzymatic reaction and how it is affected by the inhibitor.[22]

Key Parameters to Determine:

  • IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.[23]

  • Ki: The inhibition constant, which represents the binding affinity of the inhibitor to the enzyme.

  • Mechanism of Inhibition: Whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.[24]

Protocol: General Enzyme Kinetic Assay (Spectrophotometric)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare buffers, substrate, and enzyme solutions.

  • Assay Setup:

    • In a microplate, add the buffer, substrate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the enzyme.

  • Data Acquisition:

    • Measure the change in absorbance over time using a plate reader at a wavelength specific to the product or substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities).

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition, perform experiments with varying substrate concentrations.

Issue 4: The boronic acid moiety of my compound seems unstable in solution. How can I improve its formulation?

Solution: Formulation Strategies for Boronic Acids

Boronic acids can be susceptible to oxidative degradation and can form less soluble trimeric boroxine species in aqueous solutions.[2]

Troubleshooting Formulation:

  • pH Optimization: The ionization state of boronic acids is pH-dependent. At physiological pH, they are typically in their uncharged trigonal form.[25] Adjusting the pH of your buffers may improve solubility and stability.

  • Use of Excipients: The addition of certain excipients, such as monosaccharides (e.g., mannitol), can increase the solubility of boronic acids by forming boronate esters.[2]

  • Structural Modification: For long-term development, medicinal chemistry efforts can focus on modifying the structure to improve stability. For example, creating intramolecular coordination with a nearby functional group can protect the boron from oxidation.[8]

Advanced Strategies for Off-Target Effect Reduction

Structural Modifications:

A primary strategy to reduce off-target effects is through rational drug design and structural modification of the lead compound.[7] By analyzing the structure-activity relationship (SAR), medicinal chemists can make targeted changes to the molecule to enhance its selectivity for the intended target while minimizing interactions with off-target proteins.[26][27] For this compound, modifications could include:

  • Altering the Phenyl Ring Substitution: Adding or modifying substituents on the phenyl ring can alter the electronic properties and steric hindrance, potentially improving selectivity.[28]

  • Modifying the Thiazole Moiety: Changes to the dihydrothiazole ring could impact interactions with the target protein and off-targets.

  • Replacing the Boronic Acid: While the boronic acid is likely key to the mechanism of action, in some cases, it could be replaced with another warhead that forms a reversible covalent bond, potentially with a different off-target profile.

Computational Approaches:

Computational modeling and docking studies can predict the binding of this compound to its intended target and potential off-targets.[29] This information can guide the design of more selective analogs.

References

Technical Support Center: Synthesis Yield Optimization for (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and yield optimization of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid . This guide is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations.

Introduction: The Synthetic Challenge

The target molecule, this compound, presents a unique synthetic challenge due to the juxtaposition of a nucleophilic heterocyclic amine (2-amino-4,5-dihydrothiazole) and a boronic acid-functionalized carboxylic acid (4-carboxyphenylboronic acid). The primary hurdles in achieving high yields often revolve around the amide bond formation step, the stability of the boronic acid moiety under coupling conditions, and the purification of the final polar product. This guide will address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound.

Q1: My amide coupling reaction between 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole is resulting in a low yield or failing completely. What are the likely causes?

Several factors can contribute to poor yields in this specific amide coupling:

  • Incomplete Activation of the Carboxylic Acid: Standard coupling reagents may not be efficient enough, or the reaction conditions may not be optimal for the activation of 4-carboxyphenylboronic acid.

  • Low Nucleophilicity of 2-Amino-4,5-dihydrothiazole: As a heterocyclic amine, 2-amino-4,5-dihydrothiazole can exhibit reduced nucleophilicity compared to simple alkylamines, leading to a sluggish reaction.

  • Side Reactions of the Boronic Acid: The boronic acid group is a Lewis acid and can interact with bases, coupling agents, and even the amine starting material, leading to undesired side products or catalyst deactivation.[1] Boronic acids can also form cyclic trimers (boroxines) upon dehydration, which may have different reactivity.

  • Self-Condensation of Starting Materials: 4-Carboxyphenylboronic acid can potentially undergo self-condensation under certain activation conditions.

  • Poor Solubility of Reagents: The solubility of both starting materials in common organic solvents can be a limiting factor, leading to a heterogeneous reaction mixture and inefficient coupling.

Proposed Synthetic Strategy & Optimization

The most direct approach for the synthesis of the target molecule is the amide coupling of 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole. To address the challenges mentioned above, we will explore two common coupling strategies and discuss the critical parameters for optimization.

Synthetic_Strategy cluster_reactants Starting Materials cluster_coupling Amide Coupling 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid Coupling Coupling Reagents (e.g., HATU, EDC/HOBt) 4-Carboxyphenylboronic_acid->Coupling 2-Amino-4,5-dihydrothiazole 2-Amino-4,5-dihydrothiazole 2-Amino-4,5-dihydrothiazole->Coupling Product This compound Coupling->Product

Figure 1. General synthetic route for the target molecule.

Strategy 1: HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging substrates.[2][3]

Troubleshooting Low Yields with HATU:

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Pre-activate the 4-carboxyphenylboronic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the 2-amino-4,5-dihydrothiazole.[2]
Side reaction of HATU with the amine.The pre-activation step helps to minimize this side reaction.
Poor solubility of starting materials.Use a polar aprotic solvent like DMF or NMP. Consider gentle heating (40-50 °C) if solubility remains an issue.
Formation of Multiple Byproducts Decomposition of the boronic acid.Consider using a protected form of the boronic acid, such as a pinacol ester or a MIDA boronate.[4] Deprotection can be performed as a final step.
Reaction of HATU with the boronic acid moiety.The use of a protected boronic acid is the most reliable solution.

Detailed Experimental Protocol (HATU Coupling):

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Coupling: Add a solution of 2-amino-4,5-dihydrothiazole (1.2 eq) in anhydrous DMF dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer may need to be acidified to pH 4-5 to facilitate extraction of the boronic acid product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Strategy 2: EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling system.[3][5]

Troubleshooting Low Yields with EDC/HOBt:

Problem Potential Cause Suggested Solution
Low Conversion Formation of an unreactive N-acylurea byproduct.The addition of HOBt helps to suppress this side reaction by forming a more reactive HOBt-ester intermediate.[3]
Hydrolysis of the activated ester.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Racemization (if applicable) Not directly applicable to this achiral synthesis, but a general concern with EDC.HOBt also acts as a racemization suppressant.[6]

Detailed Experimental Protocol (EDC/HOBt Coupling):

  • Reagent Preparation: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Amine Addition: Add 2-amino-4,5-dihydrothiazole (1.1 eq) to the mixture.

  • Coupling Agent Addition: Cool the solution to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described for the HATU coupling.

The Critical Role of Boronic Acid Protection

Given the potential for side reactions, protecting the boronic acid group can significantly improve the yield and simplify purification. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice as they are stable to a wide range of reaction conditions, including amide coupling, and can be easily deprotected under mild basic conditions.[7][8]

Boronic_Acid_Protection 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid MIDA_ester_formation MIDA Ester Formation 4-Carboxyphenylboronic_acid->MIDA_ester_formation Protected_Boronic_Acid 4-Carboxyphenylboronic Acid MIDA Ester MIDA_ester_formation->Protected_Boronic_Acid Amide_Coupling Amide Coupling with 2-Amino-4,5-dihydrothiazole Protected_Boronic_Acid->Amide_Coupling Protected_Product Protected Target Molecule Amide_Coupling->Protected_Product Deprotection Deprotection (Mild Base) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 2. Workflow incorporating a boronic acid protecting group strategy.

Purification Strategies for a Polar Product

The target molecule is expected to be a polar compound, which can make purification by standard silica gel chromatography challenging.

Q2: I am having difficulty purifying the final product. What methods do you recommend?

  • Reverse-Phase Chromatography (HPLC): This is often the most effective method for purifying polar boronic acids.[2][9] A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (e.g., 0.1% TFA or formic acid) is a good starting point.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/ether) can be an effective purification method.

  • Acid-Base Extraction: Exploiting the acidic nature of the boronic acid and the basicity of any unreacted amine can aid in purification. Washing the organic extract with a dilute acid can remove unreacted 2-amino-4,5-dihydrothiazole, while a subsequent wash with a mild base can help remove some impurities, although care must be taken not to deprotonate and extract the desired product into the aqueous layer.

  • Boronic Acid-Specific Purification:

    • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can sometimes be selectively precipitated and then hydrolyzed back to the pure boronic acid.

    • Solid-Phase Extraction (SPE): Cartridges containing boronic acid scavenging resins can be used to selectively retain the product, which can then be eluted with an appropriate solvent.

Characterization of Starting Materials and Product

Q3: How can I confirm the identity and purity of my starting materials and final product?

  • 2-Amino-4,5-dihydrothiazole: This can be synthesized from cysteamine and cyanogen bromide. Its identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The hydrochloride salt is often more stable and easier to handle.

  • This compound: The final product should be characterized by:

    • ¹H NMR: Expect to see signals for the aromatic protons of the phenylboronic acid moiety and the methylene protons of the dihydrothiazole ring. The amide N-H proton may be a broad singlet.

    • ¹³C NMR: Look for the characteristic carbonyl carbon of the amide, as well as the carbons of the aromatic and heterocyclic rings.

    • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the elemental composition.

    • HPLC: To assess purity.

Expected ¹H NMR Spectral Features (Illustrative):

ProtonsApproximate Chemical Shift (ppm)Multiplicity
Aromatic (phenyl)7.5 - 8.2Multiplets
-CH₂-S- (dihydrothiazole)~3.4Triplet
-CH₂-N- (dihydrothiazole)~4.0Triplet
Amide N-HBroad singlet
Boronic acid -OHVery broad singlet (often not observed)

Note: The exact chemical shifts will depend on the solvent and other factors.

Conclusion

Optimizing the synthesis of this compound requires careful consideration of the amide coupling conditions, the potential for boronic acid-related side reactions, and the final purification strategy. By systematically addressing these challenges, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a framework for troubleshooting and optimization, grounded in established chemical principles and practices.

References

Technical Support Center: Interpreting Unexpected Results with (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this multifunctional reagent in their synthetic workflows. Given its unique combination of a reactive boronic acid, an amide linker, and a sulfur-containing heterocycle, this molecule presents specific challenges and opportunities. This guide provides in-depth, experience-driven insights into potential experimental pitfalls and offers structured troubleshooting advice in a direct question-and-answer format.

Molecular Structure and Key Features

Understanding the distinct chemical functionalities within the molecule is the first step to diagnosing unexpected outcomes.

structure cluster_0 Boronic_Acid Aryl Boronic Acid (-B(OH)₂) Amide Amide Linker (-CONH-) Thiazoline Dihydrothiazole Ring Molecule This compound Molecule->Boronic_Acid Suzuki Coupling Protodeboronation Boroxine Formation Molecule->Amide Potential Hydrolysis Ligand Coordination Molecule->Thiazoline Catalyst Poisoning (S) Ligand Coordination (N)

Caption: Key reactive sites of the title compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues reported or anticipated during experiments with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I'm observing very low conversion to the desired biaryl product. My reaction mixture often turns black. What is the likely cause?

Answer:

This is a classic symptom of catalyst deactivation or poisoning . The primary suspect in this molecule is the sulfur atom within the 4,5-dihydrothiazole ring.

  • Plausible Cause & Mechanism: Palladium catalysts, which are the cornerstone of Suzuki couplings, are notoriously susceptible to poisoning by sulfur-containing compounds.[1] The lone pair of electrons on the sulfur atom can irreversibly coordinate to the palladium(0) active species, forming a stable complex that prevents it from participating in the catalytic cycle.[2][3] This effectively removes the catalyst from the reaction, halting product formation. The formation of palladium black (finely divided, inactive palladium metal) is a common visual indicator of this catalyst decomposition pathway.[4]

  • Diagnostic Steps:

    • Control Experiment: Run the same reaction with a structurally similar boronic acid that lacks the dihydrothiazole moiety (e.g., 4-carbamoylphenylboronic acid). If this control reaction proceeds smoothly, it strongly implicates the sulfur-containing ring as the issue.

    • LC-MS Analysis: Analyze the crude reaction mixture by LC-MS. Look for unreacted starting materials and potential side products. The absence of product despite consumption of the aryl halide might indicate competing dehalogenation or homocoupling pathways, which can also be exacerbated by a struggling catalyst.[4]

  • Proposed Solutions & Optimization:

    • Increase Catalyst Loading: A simple, though less elegant, solution is to increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). This provides a stoichiometric excess of catalyst relative to potential sulfur impurities or overcomes partial poisoning.

    • Select a Poison-Resistant Ligand: This is the most chemically robust solution. Standard phosphine ligands like PPh₃ are highly susceptible to sulfur. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands form more stable and reactive complexes with palladium, which can favor the desired catalytic cycle over deactivation pathways.

    • Use a More Active Precatalyst: Instead of traditional Pd(PPh₃)₄, consider using modern, highly active precatalysts like the Buchwald G3 or G4 palladacycles. These are designed for challenging couplings and can be more resilient.[4]

Table 1: Recommended Catalyst Systems for Challenging Couplings

Catalyst System Ligand Type Key Advantage
Pd₂(dba)₃ + SPhos/XPhos Buchwald Ligand High activity, good for sterically hindered or electron-rich partners.[4]
SPhos Pd G3/G4 Palladacycle Precatalyst Air-stable, highly active, forms the active Pd(0) species reliably.[4]

| PEPPSI-IPr | NHC Precatalyst | Highly active and often resistant to certain catalyst poisons. |

Issue 2: Significant Formation of a Deboronated Byproduct

Question: My post-reaction analysis (NMR, LC-MS) shows a significant amount of a byproduct corresponding to the molecular weight of benzamide, N-(4,5-dihydrothiazol-2-yl)-. It seems my boronic acid is being replaced by a hydrogen atom. Why is this happening?

Answer:

You are observing protodeboronation , a common and often frustrating side reaction for boronic acids.[5]

  • Plausible Cause & Mechanism: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[6] This reaction is highly dependent on the substrate, pH, solvent, and temperature.[5][7] Water is often the proton source. The reaction can be catalyzed by the base used in the Suzuki coupling or even by the palladium catalyst itself.[6][8] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction under certain conditions.[9]

  • Diagnostic Workflow:

protodeboronation_troubleshooting start Protodeboronation Observed check_base Is the base too strong or concentration too high? start->check_base check_water Is there excess water in the reaction? check_base->check_water No solution_base Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) check_base->solution_base Yes check_temp Is the reaction temperature too high? check_water->check_temp No solution_water Use anhydrous solvents and reagents. Consider using a boronic ester. check_water->solution_water Yes solution_temp Run a temperature screen to find the lowest effective temp. check_temp->solution_temp Yes

Caption: Troubleshooting workflow for protodeboronation.

  • Proposed Solutions & Optimization:

    • Choice of Base: The base is critical for activating the boronic acid for transmetalation but can also promote protodeboronation.[10] If you are using strong bases like NaOH or KOH, switch to milder options such as K₃PO₄, KF, or Cs₂CO₃.[10]

    • Minimize Water: While many Suzuki protocols use aqueous bases, water is a direct reactant in protodeboronation.[11] Use anhydrous, degassed solvents and freshly dried bases.

    • Use a Boronic Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol (Bpin) or MIDA esters.[5] These derivatives are generally more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[5]

    • Reaction Rate: The faster your desired coupling reaction, the less time there is for protodeboronation. Using a more active catalyst system (see Issue 1) can outcompete the decomposition pathway.[5]

Issue 3: Poor Mass Balance and Reagent Instability on Storage

Question: I've noticed that the purity of my this compound seems to decrease over time, even when stored in a desiccator. When I use older batches, my reaction yields are inconsistent. What's causing this degradation?

Answer:

The issue is likely the formation of boroxines , which are cyclic trimers of the boronic acid.

  • Plausible Cause & Mechanism: Boronic acids have a strong propensity to undergo reversible self-condensation to form a six-membered boroxine ring, releasing three equivalents of water in the process.[12][13] This is an equilibrium process, and the removal of water (even under anhydrous storage) can drive the equilibrium toward the boroxine.[12]

    3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

    While boroxines are often still active in Suzuki couplings, their formation changes the molecular weight of the reagent. If you are weighing out the material assuming it is the monomer, you will be adding fewer molar equivalents than intended, leading to stoichiometry problems and lower yields.

  • Diagnostic Steps:

    • NMR Spectroscopy: Dissolve a sample of the boronic acid in a dry solvent (like DMSO-d₆) and acquire a ¹H and ¹¹B NMR. Compare this to the spectrum of a fresh sample. Boroxine formation can lead to peak broadening or shifts.

    • Mass Spectrometry: Use a soft ionization technique to check for the mass of the trimeric boroxine.

  • Proposed Solutions & Best Practices:

    • Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) and in a freezer to slow down the dehydration process.

    • Reagent Re-equilibration: Before use, you can often revert the boroxine back to the monomeric boronic acid. One common lab practice is to dissolve the reagent in a solvent mixture like THF/water and stir for a short period to push the equilibrium back to the boronic acid before adding it to the reaction.

    • Use a Boronic Ester: As mentioned previously, converting the boronic acid to a stable ester (e.g., pinacol ester) is the most reliable way to prevent boroxine formation and ensure long-term stability and accurate stoichiometry.[14]

Issue 4: Observation of a Hydrolyzed Byproduct

Question: In my crude reaction mixture, I've identified 4-boronobenzoic acid and 2-amino-4,5-dihydrothiazole. This suggests the amide bond is being cleaved. My reaction is run under basic conditions. How can I prevent this?

Answer:

You are observing amide bond hydrolysis . While amides are generally robust, they can be cleaved under forcing conditions.[15]

  • Plausible Cause & Mechanism: Amide hydrolysis can occur under both acidic and basic conditions, typically requiring heat.[16][17] In the context of a Suzuki coupling, which is often run at elevated temperatures (80-110 °C) in the presence of a base, the hydroxide ions can act as a nucleophile, attacking the carbonyl carbon of the amide.[15] This leads to the cleavage of the C-N bond, forming a carboxylate and an amine.[16] While less common than other side reactions, it can become significant with long reaction times or high temperatures.

  • Diagnostic Steps:

    • Time Course Study: Take aliquots from your reaction at different time points (e.g., 1h, 4h, 12h, 24h) and analyze them by LC-MS. This will tell you if the hydrolysis product is forming early on or only after prolonged heating.

    • Thermal Stability Control: Heat your starting material under the same conditions (solvent, base, temperature) but without the palladium catalyst and aryl halide. If you still observe hydrolysis, the conditions themselves are the problem. If not, the palladium complex might be playing a role in promoting the hydrolysis, although this is less common.[18]

  • Proposed Solutions & Optimization:

    • Reduce Temperature and Time: The most straightforward solution is to minimize the reaction temperature and time. This can be achieved by using a more active catalyst system that allows for faster conversion at lower temperatures (see Issue 1).

    • Milder Base: A very high concentration of a strong base like NaOH can accelerate hydrolysis. Switching to a less nucleophilic or weaker base like K₂CO₃ or K₃PO₄ can mitigate this issue.[10]

    • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Protic solvents might facilitate the process. Consider screening different anhydrous aprotic solvents.[19]

Summary of Troubleshooting Strategies

Unexpected ResultPrimary CauseKey Diagnostic StepTop Solution
Low/No Yield, Black PrecipitateCatalyst Poisoning (by Sulfur)Control experiment without thiazolineUse a poison-resistant ligand (e.g., SPhos)[4]
Deboronated ByproductProtodeboronationAnalyze reaction for effect of base/waterUse a milder base (K₃PO₄) and anhydrous conditions[10]
Inconsistent Yields, Poor Mass BalanceBoroxine FormationNMR/MS analysis of stored reagentConvert to a stable boronate ester (Bpin, MIDA)[5]
Amide Bond CleavageHydrolysisTime-course study by LC-MSLower reaction temperature and time with a more active catalyst

References

Cell viability problems with (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a molecule combining a phenylboronic acid moiety with a dihydrothiazole group, it presents unique opportunities and challenges in experimental design. Phenylboronic acids are known for their ability to interact with diols, such as sialic acids overexpressed on cancer cells, making them valuable for targeted therapies[1][2]. The thiazole ring and its derivatives are also common scaffolds in drugs with a wide range of biological activities, including anticancer properties[3][4][5].

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential cell viability issues and optimize your experimental outcomes.

Section 1: Troubleshooting Cell Viability Issues

Unexpected cytotoxicity or a lack of desired biological effect can derail an experimental timeline. This section addresses the most common problems encountered when working with this compound and provides logical, step-by-step solutions.

Question 1: I'm observing high levels of cytotoxicity in my cell line, even at low concentrations. What could be the cause?

Answer: Unanticipated cytotoxicity can stem from several factors, ranging from the intrinsic properties of the compound to experimental variables. Phenylboronic acid (PBA) and its derivatives can exhibit dose-dependent cytotoxicity[6][7][8]. It's crucial to systematically investigate the potential causes.

Potential Cause A: Intrinsic Compound Cytotoxicity

While often used for targeted therapies, PBA derivatives can still be toxic to healthy cells, as the target (sialic acid) is present on both healthy and cancerous cells[2]. The mechanism of cytotoxicity is not always fully understood but may involve the inhibition of proteasomes, similar to the action of the boronic acid-containing drug Bortezomib[2][8].

cluster_0 Phase 1: Dose-Response Analysis cluster_1 Phase 2: Mechanistic Investigation A Select a wide range of concentrations (e.g., 0.1 µM to 100 µM) B Treat multiple cell lines (target and non-target/control) A->B C Incubate for varying durations (e.g., 24, 48, 72 hours) B->C D Perform cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) C->D E Calculate IC50 values for each cell line D->E F Select concentrations below and above the calculated IC50 E->F Inform concentration selection G Perform apoptosis vs. necrosis assay (e.g., Annexin V/PI staining) F->G H Analyze cell cycle progression (e.g., Propidium Iodide staining and flow cytometry) F->H

Caption: Workflow for Investigating Intrinsic Cytotoxicity.

Step-by-Step Protocol: Dose-Response and Mechanistic Assays

  • Dose-Response Experiment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Seed your target cell line (e.g., a cancer cell line) and a non-target or normal cell line (e.g., fibroblasts) in 96-well plates at an appropriate density.

    • Prepare serial dilutions of the compound in your cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Treat the cells and incubate for 24, 48, and 72 hours.

    • At each time point, assess cell viability using a metabolic assay like MTT or a luminescence-based assay like CellTiter-Glo.

    • Plot the results and calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point. This will establish the cytotoxic potential of your compound.

  • Apoptosis vs. Necrosis Assay:

    • Based on your IC50 values, choose three concentrations: one below the IC50, one at the IC50, and one above the IC50.

    • Treat cells for a predetermined time (e.g., 24 hours).

    • Stain the cells with an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's protocol.

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This will reveal the primary mode of cell death induced by the compound.

Potential Cause B: Solubility and Precipitation Issues

Phenylboronic acid has limited solubility in aqueous solutions and can be poorly soluble in some organic solvents[9][10][11]. If the compound precipitates out of the culture medium, it can cause non-specific cytotoxicity and lead to inconsistent results.

  • Visual Inspection: After adding the compound to your culture medium, carefully inspect the well under a microscope. Look for any signs of precipitation, which may appear as small crystals or an amorphous film.

  • Solubility Test: Prepare your highest working concentration of the compound in cell culture medium. Vortex thoroughly and let it sit at 37°C for an hour. Centrifuge the sample and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will determine the actual soluble concentration.

  • Solvent Optimization: While DMSO is a common choice, consider preparing higher concentration stock solutions in solvents like methanol, where phenylboronic acid shows good solubility[10]. Always ensure the final solvent concentration in your culture medium is non-toxic to your cells.

Question 2: My compound isn't showing the expected biological activity. What should I check?

Answer: A lack of activity can be just as frustrating as unexpected toxicity. The issue could lie with the compound's stability, its interaction with media components, or the experimental setup itself.

Potential Cause A: Compound Degradation

Boronic acids can be susceptible to oxidation, which can render them inactive[12]. The stability can be influenced by pH, temperature, and exposure to light.

cluster_0 Stock Solution Stability cluster_1 Working Solution Stability A Prepare fresh stock solution in anhydrous DMSO or methanol B Aliquot into small volumes to avoid freeze-thaw cycles A->B C Store at -20°C or -80°C, protected from light B->C D Prepare working dilutions fresh for each experiment E Incubate compound in media at 37°C for the duration of the experiment D->E F Analyze media for compound concentration at t=0 and t=end E->F G Use HPLC or LC-MS to check for degradation products F->G

Caption: Workflow for Assessing Compound Stability.

Potential Cause B: Interaction with Media Components

The boronic acid moiety can form reversible covalent bonds with diols[12]. Components in cell culture media, such as sugars (glucose) and some pH indicators (phenol red), contain diol structures. This can lead to the sequestration of your compound, reducing its effective concentration.

  • Test in Simpler Media: If you are using a complex medium, try performing a short-term activity assay in a simpler, defined medium like Opti-MEM or even a buffered saline solution (e.g., HBSS) supplemented with essential nutrients.

  • Glucose Concentration: Be aware of the glucose concentration in your medium. High glucose levels could potentially compete for binding to the boronic acid group[13]. If your experiment allows, test the compound's activity in media with varying glucose concentrations.

  • Phenol Red: While less common, some researchers have reported interactions between boronic acids and phenol red. Consider running a parallel experiment in a phenol red-free medium to rule out this possibility.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a stock solution of this compound?

    • A: High-purity, anhydrous DMSO is the most common and recommended solvent for initial stock solutions. Methanol is also a good option as phenylboronic acid is readily soluble in it[10]. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q2: At what pH is the compound most stable and active?

    • A: The activity of phenylboronic acids is often pH-dependent. The boronic acid group has a pKa around 8.8, and its equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent[13][14]. The tetrahedral form is generally more reactive with diols. Most cell culture experiments are conducted at a physiological pH of ~7.4. At this pH, a portion of the compound will be in the active tetrahedral form. Significant deviations from this pH could alter the compound's activity.

  • Q3: Can this compound interfere with standard cell viability assays?

    • A: Yes, there is a potential for interference.

      • MTT/MTS Assays: These assays rely on cellular reductases. If your compound has strong oxidizing or reducing properties, it could interfere with the conversion of the tetrazolium salt, leading to false readings.

      • ATP-based Assays (e.g., CellTiter-Glo): These are generally more robust but can be affected if the compound directly inhibits the luciferase enzyme.

      • Recommendation: It is good practice to run a control experiment where the compound is added to the assay reagents in a cell-free system to check for any direct chemical interference.

  • Q4: What are the expected off-target effects of this compound?

    • A: Off-target effects can arise from both the phenylboronic acid and the dihydrothiazole moieties.

      • Phenylboronic Acid: As mentioned, it can bind to any accessible diol-containing molecules, including various glycoproteins on the cell surface, not just the intended target[2].

      • Thiazole Derivatives: The thiazole ring is a common feature in many biologically active compounds and can interact with a variety of enzymes and receptors[3][15]. The specific off-targets for this particular scaffold may not be well-characterized. A thorough literature search on similar structures is recommended.

Section 3: Data and Protocols at a Glance

Table 1: Recommended Concentration Ranges for Initial Screening
Experiment TypeConcentration Range (µM)Incubation Time (hours)Rationale
Initial Cytotoxicity Screen 0.1 - 10024, 48, 72To establish a dose-response curve and determine the IC50 value.
Mechanistic Studies 0.5x, 1x, and 2x the IC5012 - 48To investigate the mode of action at relevant cytotoxic concentrations.
Functional Assays 0.01 - 101 - 24To assess the desired biological effect at non-toxic or minimally toxic concentrations.

Note: These are starting recommendations. Optimal concentrations and times must be determined empirically for each cell line and experimental setup.

Protocol: Preparation of a 10 mM Stock Solution
  • Calculate the required mass: The molecular weight of this compound (C10H11BN2O3S) is approximately 266.1 g/mol . To make 1 mL of a 10 mM solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 266.1 g/mol = 0.002661 g = 2.66 mg.

  • Weigh the compound: Carefully weigh out 2.66 mg of the compound using an analytical balance.

  • Dissolve in solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Ensure complete dissolution: Vortex thoroughly and gently warm if necessary (do not exceed 37°C) until the solid is completely dissolved.

  • Storage: Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C or -80°, protected from light.

References

Validation & Comparative

Validating the Inhibitory Effect of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound, (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. We will explore a logical, multi-tiered experimental approach, from initial biochemical characterization to cell-based validation, while objectively comparing its performance against established inhibitors.

Introduction: The Rationale for Boronic Acids in Enzyme Inhibition

Boronic acids represent a prominent class of enzyme inhibitors, particularly for serine proteases.[1][2] Their unique mechanism involves the boron atom acting as a Lewis acid, forming a reversible covalent bond with the hydroxyl group of the active site serine residue. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[2] The compound of interest, this compound, features this key boronic acid moiety, suggesting a potential role as a protease inhibitor. The dihydrothiazol-carbamoyl side chain likely contributes to the compound's specificity and binding affinity. This guide outlines the essential steps to rigorously test this hypothesis.

Experimental Validation Workflow

A robust validation strategy should progress from in vitro enzymatic assays to more physiologically relevant cell-based models. This tiered approach allows for a thorough characterization of the compound's inhibitory activity, selectivity, and potential cytotoxicity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Comparative Analysis A Enzyme Selection (e.g., Trypsin, Chymotrypsin) B Primary Enzymatic Assay (Fluorogenic Substrate) A->B C IC50 Determination B->C D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) C->D E Cell Line Selection (Expressing Target Protease) C->E Proceed if potent I Head-to-Head Comparison with Standard Inhibitors (e.g., AEBSF, Aprotinin) C->I F Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) E->F G Intracellular Protease Activity Assay F->G H Downstream Pathway Analysis (e.g., Western Blot) G->H G->I

Caption: A tiered workflow for validating the inhibitory effect of a novel compound.

Phase 1: In-Depth Biochemical Characterization

The initial phase focuses on determining the direct inhibitory effect of the compound on a purified enzyme. Serine proteases like trypsin or chymotrypsin are excellent starting points due to their well-characterized kinetics and the availability of commercial assay kits.[3][4]

Protocol: Fluorogenic Serine Protease Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) value.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound

  • Reference Inhibitor (e.g., AEBSF, Aprotinin)[1]

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme Preparation: Dilute the enzyme stock to the working concentration in cold assay buffer.

  • Assay Setup: In a 96-well plate, add 5 µL of each compound dilution. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 45 µL of the diluted enzyme to each well (except the "no enzyme" control).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of the pre-warmed fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundTarget EnzymeIC50 (nM)
This compoundTrypsin150
AEBSF (Reference)Trypsin500
Aprotinin (Reference)Trypsin25

This table provides a clear comparison of the potency of the test compound against well-known inhibitors.

Phase 2: Cellular Activity and Cytotoxicity Assessment

Demonstrating efficacy in a cellular context is a critical next step. Cell-based assays provide insights into membrane permeability, intracellular target engagement, and potential off-target cytotoxic effects.[5][6][7]

G cluster_workflow Cell-Based Assay Workflow cluster_assays Parallel Assays start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with Compound Dilutions incubation1->treatment incubation2 Incubate 24h treatment->incubation2 viability MTT Assay (Cytotoxicity) incubation2->viability activity Intracellular Protease Assay (Cell-Permeable Substrate) incubation2->activity readout Plate Reader Analysis viability->readout activity->readout

Caption: Workflow for parallel cytotoxicity and intracellular activity assays.

Protocol: Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of viability.

Materials:

  • Human cell line (e.g., a cancer cell line known to overexpress a target serine protease)

  • Complete cell culture medium

  • Test compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration).

Protocol: Intracellular Protease Activity Assay

This assay utilizes cell-permeant fluorescent inhibitors to measure intracellular enzyme activity.[8]

Materials:

  • Cell line and culture medium as above

  • Test compound

  • Cell-permeant fluorescent serine protease inhibitor probe (e.g., FLISP kits)[3]

  • Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable imaging plate and treat with the test compound for a predetermined time (e.g., 4-24 hours).

  • Probe Loading: Add the fluorescent inhibitor probe directly to the cell culture media and incubate according to the manufacturer's instructions (typically 1 hour).

  • Wash and Stain: Wash the cells with fresh media to remove unbound probe. Add Hoechst stain for nuclear visualization.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell. A reduction in fluorescence in treated cells compared to control cells indicates inhibition of the target protease.

Interpreting the Data: Building a Case for Efficacy

A successful validation will demonstrate:

  • Potent Inhibition: A low IC50 value in the biochemical assay.

  • Cellular Efficacy: A dose-dependent reduction in intracellular protease activity.

  • Favorable Therapeutic Window: A CC50 value significantly higher than the cellular IC50, indicating low cytotoxicity at effective concentrations.

By comparing these metrics to established inhibitors, a clear picture of the compound's potential and novelty emerges. The ultimate goal is to validate not just an inhibitory effect, but a selective and safe one, paving the way for further preclinical development.

References

A Comparative Guide to ENPP1 Inhibitors: Evaluating Boronic Acid-Based Compounds and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascending Role of ENPP1 in Immuno-Oncology

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged from a decades-long history as a regulator of bone mineralization to a frontier target in immuno-oncology.[1] This type II transmembrane glycoprotein is a key ectoenzyme, hydrolyzing extracellular nucleotides. Its critical role in modern drug discovery stems from its function as the primary hydrolase of 2',3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[2]

The cGAS-STING pathway is a cornerstone of innate immunity, detecting cytosolic DNA—a hallmark of viral infections and cellular damage, including that within tumor cells—and initiating a robust type I interferon response. This, in turn, bridges innate and adaptive immunity, promoting the recruitment and activation of cytotoxic T cells against tumors.[3] However, many tumors overexpress ENPP1, effectively creating an immunosuppressive microenvironment by degrading extracellular cGAMP before it can activate STING in surrounding immune cells.[4] This mechanism of immune evasion has positioned ENPP1 as a compelling therapeutic target. The development of ENPP1 inhibitors aims to block this degradation, thereby preserving endogenous, tumor-derived cGAMP to reactivate the anti-tumor immune response.[5]

This guide provides a comparative overview of various classes of ENPP1 inhibitors, with a focus on the potential of boronic acid-containing molecules, represented by the scaffold of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. While specific inhibitory data for this exact molecule is not yet publicly available, we will explore the chemical rationale for its design and compare its potential to other well-characterized inhibitor classes for which experimental data exists.

The Landscape of ENPP1 Inhibitors: A Comparative Analysis

The development of ENPP1 inhibitors has led to a variety of chemical scaffolds, each with distinct mechanisms of action and potency. These can be broadly categorized into nucleotide-based and non-nucleotide-based inhibitors.[1]

Nucleotide-Based Inhibitors

These are typically analogs of ENPP1's natural substrates, such as ATP. While often potent, their therapeutic development can be hampered by poor oral bioavailability and negative charges at physiological pH.[1]

Non-Nucleotide-Based Inhibitors

This diverse group of small molecules has been the focus of recent drug discovery efforts, yielding several promising candidates. Key classes include:

  • Quinazoline Derivatives: Compounds like STF-1084 have shown potent ENPP1 inhibition with Ki values in the nanomolar range.[5]

  • Sulfonamide and Sulfamate Derivatives: Several series of these compounds have been developed, with some exhibiting Ki values in the low nanomolar range.[1]

  • Phosphonates: This class of inhibitors has demonstrated high potency, with some compounds showing IC50 values in the sub-nanomolar range.[6]

  • Boronic Acid Derivatives: Boronic acids are known to be effective zinc-binding groups, a key feature for inhibiting metalloenzymes like ENPP1. While extensive public data on boronic acid-based ENPP1 inhibitors is still emerging, their potential is significant.[7] The compound this compound represents a rational design, combining a zinc-binding boronic acid warhead with a scaffold that can be optimized for target engagement and favorable pharmacokinetic properties.

The following table summarizes the inhibitory potency of selected non-nucleotide ENPP1 inhibitors from various chemical classes.

Inhibitor Name/ClassAssay SubstrateIC50 (nM)Ki (nM)Reference
STF-1623 cGAMP0.4 (mouse), 0.6 (human)-[6]
ISM5939 cGAMP0.63-[8]
TXN10128 cGAMP4-[9]
Compound 18p Not Specified25-[10]
Compound 7c (Quinazoline-piperidine sulfamide) ATP-58[1]
SR-8314 ATP-79[11]
Compound 4e (Quinazolin-4(3H)-one) pNP-TMP188-[5]

Note: IC50 and Ki values are highly dependent on assay conditions (e.g., substrate concentration, pH). Direct comparison should be made with caution.

Signaling Pathway and Experimental Workflows

The ENPP1-cGAS-STING Signaling Pathway

The diagram below illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell Tumor_DNA Cytosolic dsDNA cGAS cGAS Tumor_DNA->cGAS senses cGAMP_in 2',3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2',3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1_cell ENPP1 ENPP1_cell->cGAMP_out hydrolyzes ATP_out ATP ENPP1_cell->ATP_out hydrolyzes to AMP + PPi ATP_in ATP ATP_in->ATP_out STING STING cGAMP_out->STING activates Inhibitor This compound & Other Inhibitors Inhibitor->ENPP1_cell inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

Experimental Workflow: From Biochemical Assays to Cellular Potency

A hierarchical approach is essential for evaluating novel ENPP1 inhibitors. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess potency in a more physiologically relevant context.

Experimental_Workflow Biochemical_Assay Biochemical Inhibition Assay (IC50/Ki Determination) Cell_Based_Assay Cell-Based ENPP1 Activity Assay (Cellular EC50) Biochemical_Assay->Cell_Based_Assay Validated Hits STING_Activation Downstream STING Pathway Activation (IFN-β Reporter Assay) Cell_Based_Assay->STING_Activation Potent Compounds In_Vivo In Vivo Efficacy Studies (Syngeneic Mouse Models) STING_Activation->In_Vivo Lead Candidates

Caption: Hierarchical workflow for ENPP1 inhibitor evaluation.

Detailed Experimental Protocols

Biochemical ENPP1 Inhibition Assay (Fluorescence Polarization-Based)

This assay measures the direct inhibition of recombinant human ENPP1 by quantifying the product (AMP/GMP) of cGAMP hydrolysis. The Transcreener® AMP²/GMP² Assay is a common platform for this.[12]

Causality Behind Experimental Choices:

  • Physiological Substrate: Using cGAMP as the substrate is more physiologically relevant for immuno-oncology applications than artificial substrates like pNP-TMP.[7]

  • Fluorescence Polarization (FP): FP is a homogenous assay format that is highly amenable to high-throughput screening (HTS). It eliminates the need for separation steps, reducing variability and increasing throughput.

  • Competitive Immunoassay: The assay's principle relies on the competition between the enzyme-generated AMP/GMP and a fluorescently labeled tracer for a specific antibody. This provides a sensitive and robust method for detecting the product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Dilute recombinant human ENPP1 enzyme to the desired concentration (e.g., 100 pM) in the assay buffer.[13]

    • Prepare a solution of 2',3'-cGAMP substrate at a concentration close to its Km value (e.g., 10 µM) in the assay buffer.[12]

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in assay buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add the test inhibitor solution.

    • Add the ENPP1 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the cGAMP substrate solution.

    • Incubate the plate at 37°C for a fixed time (e.g., 60 minutes) within the linear range of the reaction.

  • Detection:

    • Stop the enzymatic reaction by adding the Transcreener® AMP²/GMP² Detection Mix, which contains an anti-AMP/GMP antibody and a fluorescent tracer.

    • Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert the FP values to the concentration of AMP/GMP produced using a standard curve.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ENPP1 Activity Assay

This assay measures the ability of an inhibitor to block ENPP1 activity on the surface of living cells. A fluorogenic substrate, such as TG-mAMP, which becomes fluorescent upon cleavage by ENPP1, can be used.[14]

Causality Behind Experimental Choices:

  • Live-Cell Assay: This format provides a more physiologically relevant assessment of inhibitor potency, as it accounts for factors like cell permeability and interaction with the native, membrane-bound enzyme.

  • Fluorogenic Substrate: The use of a substrate that becomes fluorescent upon enzymatic activity provides a direct and sensitive readout of ENPP1 activity in real-time.

  • High-ENPP1 Expressing Cell Line: Using a cancer cell line known to have high ENPP1 expression (e.g., SK-OV-3 or PA-1 ovarian cancer cells) ensures a robust signal-to-noise ratio.[14]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a high-ENPP1 expressing cancer cell line (e.g., SK-OV-3) under standard conditions.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in the assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Remove the culture medium from the cells and wash gently with the assay buffer.

    • Add the inhibitor dilutions to the respective wells and incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Enzymatic Reaction and Detection:

    • Prepare a working solution of the fluorogenic substrate (e.g., TG-mAMP) in the assay buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 485/520 nm).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50 value.

Conclusion and Future Directions

The inhibition of ENPP1 represents a promising strategy in cancer immunotherapy by unleashing the power of the innate immune system against tumors. While various chemical scaffolds have demonstrated potent inhibition of ENPP1, the development of novel inhibitors with optimized potency, selectivity, and drug-like properties is an ongoing effort.

Boronic acid-based inhibitors, exemplified by the this compound scaffold, are a compelling class of compounds due to the known ability of boronic acids to interact with the zinc ions in the ENPP1 active site. Further structure-activity relationship (SAR) studies on this and related scaffolds are warranted to fully elucidate their potential.

The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of novel ENPP1 inhibitors. By employing a hierarchical approach, from biochemical characterization to cellular and in vivo efficacy studies, researchers can identify and advance the most promising candidates toward clinical development. The ultimate goal is to deliver a new class of immuno-oncology agents that can turn "cold" tumors "hot" and improve outcomes for cancer patients.

References

A Comparative Guide to Phenylboronic Acids and Thiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the exploration of novel pharmacophores is paramount to overcoming the challenges of resistance and toxicity associated with current chemotherapeutics. This guide provides an in-depth comparison of two promising classes of small molecules: phenylboronic acids (PBAs) and thiazole derivatives. While the specific compound (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid remains a novel entity with limited public data, its constituent moieties represent well-established and highly active areas of anticancer research.

This guide will dissect the distinct and overlapping mechanisms of action, present comparative efficacy data for representative compounds, and provide detailed experimental protocols for researchers venturing into this exciting field. Our objective is to furnish drug development professionals with the foundational knowledge and practical tools necessary to evaluate and advance candidates from these promising chemical classes.

Section 1: Phenylboronic Acids: More Than Just Proteasome Inhibitors

Phenylboronic acids have carved a significant niche in medicinal chemistry, most notably with the FDA-approved proteasome inhibitor, Bortezomib. However, their therapeutic potential extends beyond this single mechanism. The Lewis acidic nature of the boronic acid group allows for unique interactions with biological targets, making them a versatile scaffold for anticancer drug design.

Mechanism of Action: A Two-Pronged Attack

The anticancer activity of phenylboronic acid derivatives can be broadly attributed to two primary mechanisms: enzyme inhibition and targeted delivery.

  • Enzyme Inhibition: The boron atom in boronic acids can form a stable, reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes. This is the cornerstone of Bortezomib's action, where it inhibits the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis.[1][2][3]

  • Targeted Delivery: Phenylboronic acids exhibit a high affinity for 1,2- and 1,3-diols, which are abundant in glycoproteins on the surface of cancer cells, particularly sialic acid.[4] This interaction can be exploited to selectively deliver cytotoxic payloads to tumor cells, which often overexpress sialic acid-containing glycans.[5][6]

Representative Phenylboronic Acid Anticancer Agents

While Bortezomib is the most prominent example, research into other phenylboronic acid derivatives continues to yield promising candidates. For instance, certain derivatives have been shown to inhibit cancer cell migration and viability by impacting the Rho family of GTP-binding proteins.[2][4]

Section 2: Thiazole Derivatives: A Scaffold of Diverse Anticancer Activity

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[7][8][9]

Mechanism of Action: A Multi-Targeting Approach

Unlike the more defined mechanisms of phenylboronic acids, thiazole derivatives exhibit a remarkable diversity in their anticancer mechanisms of action. This promiscuity allows for the targeting of various hallmarks of cancer.

  • Kinase Inhibition: Many thiazole derivatives have been developed as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[10][11][12] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

  • Tubulin Polymerization Inhibition: Some thiazole-containing compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • Induction of Apoptosis: Thiazole derivatives can induce apoptosis through various other mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[8][14]

Representative Thiazole-Based Anticancer Agents

The versatility of the thiazole scaffold has led to the development of numerous potent anticancer candidates. For example, Dasatinib, a thiazole-containing drug, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Section 3: Comparative Performance Analysis

A direct, head-to-head comparison of phenylboronic acids and thiazole derivatives is challenging due to the vast structural diversity within each class and the variety of cancer types they target. However, by examining their performance against specific cancer cell lines, we can draw valuable insights into their relative potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Phenylboronic Acid 2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)Low micromolarG2/M cell cycle arrest, Apoptosis induction[15][16]
Thiazole Derivative Compound 10 (2-amino-4-phenylthiazole derivative)HT29 (Colon)2.01Antiproliferative[8]
Thiazole Derivative Compound 5b (thiazole-naphthalene derivative)MCF-7 (Breast)0.48 ± 0.03Tubulin polymerization inhibition[13]
Thiazole Derivative Compound 4c (hydrazinyl-thiazole derivative)MCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibition[17]
Thiazole Derivative Compound 6a (naphthalene-azine-thiazole hybrid)OVCAR-4 (Ovarian)1.569 ± 0.06PI3Kα inhibition[6]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table is intended for illustrative purposes to highlight the potency of representative compounds from each class.

Section 4: Visualizing the Mechanisms of Action

To provide a clearer understanding of the molecular pathways targeted by these compounds, the following diagrams illustrate their primary mechanisms of action.

Phenylboronic Acids: Proteasome Inhibition

Proteasome_Inhibition cluster_cell Cancer Cell Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Amino Acid Recycling Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Accumulation of pro-apoptotic proteins CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Accumulation of cell cycle regulators Bortezomib Bortezomib (Phenylboronic Acid) Bortezomib->Proteasome Inhibition

Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.

Thiazole Derivatives: PI3K/Akt/mTOR Pathway Inhibition

PI3K_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition

Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Section 5: Experimental Protocols

For researchers aiming to evaluate the anticancer potential of novel phenylboronic acid or thiazole derivatives, the following protocols provide a standardized methodology.

Synthesis of a Representative Thiazole Derivative: 2-Amino-4-phenylthiazole

This protocol describes a classic Hantzsch thiazole synthesis.

Materials:

  • Phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve phenacyl bromide and thiourea in ethanol in a round-bottom flask.

  • Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a stock solution.

    • Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[20]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[18][21]

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Both phenylboronic acids and thiazole derivatives represent fertile ground for the discovery of novel anticancer agents. Phenylboronic acids offer the advantage of well-defined mechanisms of action, primarily through enzyme inhibition and targeted delivery. In contrast, the thiazole scaffold provides immense structural diversity, allowing for the development of compounds that can modulate a wide array of cancer-related targets.

The choice between these two classes of compounds will ultimately depend on the specific therapeutic strategy and the cancer type being targeted. The experimental protocols provided in this guide offer a robust framework for the initial evaluation of new chemical entities, enabling researchers to make data-driven decisions in the early stages of drug discovery. As our understanding of cancer biology deepens, the rational design of novel phenylboronic acid and thiazole-based therapeutics holds the promise of delivering more effective and less toxic treatments for patients.

References

A Guide to Ensuring Experimental Reproducibility with Phenylboronic Acid Derivatives: A Case Study on (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the realm of drug development, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising lead compound to a clinically approved therapeutic is long and fraught with challenges, and the inability to reliably replicate key experiments can lead to wasted resources, misguided research efforts, and the premature termination of potentially valuable projects.[1][2] This guide addresses the critical issue of experimental reproducibility, focusing on a specific class of compounds that are both highly promising and notoriously challenging to work with: phenylboronic acids.

While direct experimental data on (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is limited in the current body of scientific literature, its constituent parts—a phenylboronic acid "warhead" and a dihydrothiazole moiety—suggest its potential application as a reversible covalent inhibitor, likely targeting enzymes such as serine or threonine proteases.[3][4][5][6] The thiazole ring and its derivatives are found in numerous pharmacologically active agents, indicating its value as a scaffold in medicinal chemistry.[7][8][9]

This guide will therefore use the broader, well-established knowledge of phenylboronic acids to provide a framework for ensuring the reproducibility of experiments involving this specific molecule and its analogues. We will delve into the inherent instability of boronic acids, a primary source of experimental variability, and present a comparative analysis with a more stable alternative, the corresponding pinacol boronate ester. By understanding the causal factors behind irreproducibility and implementing the rigorous protocols outlined herein, researchers can enhance the reliability and impact of their work.

PART 1: The Achilles' Heel of Boronic Acids: Understanding Inherent Instability

The utility of boronic acids in organic chemistry, particularly in Suzuki-Miyaura coupling and as enzyme inhibitors, is well-documented.[10] However, their susceptibility to various decomposition pathways is a major contributor to experimental irreproducibility. The three primary modes of degradation are:

  • Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated by heat, base, or the presence of a palladium catalyst.[11][12]

  • Oxidation: Boronic acids can undergo oxidative degradation, a significant issue in biological assays where reactive oxygen species may be present.[11][13]

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring. While often reversible, this can complicate stoichiometry and characterization.[11]

The purity and integrity of the boronic acid starting material are therefore paramount. A sample that has partially degraded will lead to inconsistent results, as the effective concentration of the active species is unknown and can vary between experiments.

G cluster_decomp Decomposition Pathways BA This compound R-B(OH)₂ Protodeboronation Protodeboronation Product R-H BA->Protodeboronation Heat, Base, Pd Catalyst Oxidation Oxidation Product R-OH BA->Oxidation Oxidizing Agents (e.g., ROS) Boroxine Boroxine (Trimer) (RBO)₃ BA->Boroxine Dehydration (Solid State)

Caption: Key decomposition pathways of phenylboronic acids.

PART 2: A Comparative Study: Phenylboronic Acid vs. Pinacol Boronate Ester in a Protease Inhibition Assay

To illustrate how to mitigate the challenges of boronic acid instability, we will compare the performance of a generic phenylboronic acid with its corresponding pinacol boronate ester in a hypothetical serine protease inhibition assay. Pinacol esters are widely used as stable surrogates for boronic acids.[14] They are generally crystalline solids that are easier to handle, purify, and store, and they can release the active boronic acid in situ under appropriate reaction conditions.[12][14]

The Rationale: Why Boronic Acids Inhibit Serine Proteases

Boronic acids are effective reversible covalent inhibitors of serine proteases. The boron atom acts as a Lewis acid and forms a stable, tetrahedral adduct with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[3][5]

G Enzyme Serine Protease (Active Site Ser-OH) Complex Reversible Covalent Adduct (Tetrahedral Boronate) Enzyme->Complex Covalent Bonding Inhibitor Phenylboronic Acid R-B(OH)₂ Inhibitor->Complex G cluster_prep Compound Preparation & Characterization cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Comparison Prep_BA Prepare/Purify Phenylboronic Acid Char_BA Characterize BA (¹H NMR, LC-MS, HPLC Purity) Prep_BA->Char_BA Prep_Bpin Synthesize/Purify Pinacol Boronate Ester Char_Bpin Characterize Bpin (¹H NMR, LC-MS, HPLC Purity) Prep_Bpin->Char_Bpin Add_Cmpd Add Dilutions of BA and Bpin Char_BA->Add_Cmpd Char_Bpin->Add_Cmpd Assay_Setup Prepare Assay Plate (Enzyme, Buffer, Substrate) Assay_Setup->Add_Cmpd Incubate Incubate & Measure Kinetic Readout Add_Cmpd->Incubate IC50_Calc Calculate IC₅₀ Values Incubate->IC50_Calc Compare Compare Reproducibility (Intra- & Inter-Assay Variability) IC50_Calc->Compare

References

A Researcher's Guide to Cross-Validating Target Engagement of Novel Boronic Acids: A Comparative Analysis Featuring (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for the cross-validation of target engagement for novel compounds, using the illustrative case of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. While this specific molecule is not extensively characterized in public literature, its boronic acid warhead suggests potential interactions with serine proteases or other enzymes with a reactive serine in their active site. For the purpose of this guide, we will hypothesize its putative target as a serine protease, "Protease X," and compare its target engagement profile with a well-characterized, commercially available serine protease inhibitor.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable experimental protocols. We will delve into a multi-pronged approach, leveraging a suite of biophysical and cell-based assays to build a robust and trustworthy target engagement dossier.

The Criticality of Multi-Modal Target Engagement Validation

Relying on a single method for assessing target engagement can be fraught with peril, leading to potential artifacts and misinterpretation of data. A more rigorous strategy involves the orthogonal validation through multiple, independent techniques. This approach not only strengthens the confidence in the observed interaction but also provides a more nuanced understanding of the binding mechanism, kinetics, and cellular context of target engagement.

This guide will focus on a comparative analysis of four powerful and widely adopted techniques:

  • Cellular Thermal Shift Assay (CETSA®): To confirm target binding in a cellular environment.

  • Surface Plasmon Resonance (SPR): To elucidate the kinetics of the binding interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic signature of the binding event.

  • Photoaffinity Labeling (PAL): To covalently capture and identify the direct binding partner(s).

Section 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Intracellular Target Engagement

CETSA is a powerful technique to verify that a compound reaches and binds to its target within the complex milieu of a living cell.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of a ligand, such as our boronic acid, can increase the melting temperature (Tm) of its target protein.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Culture cells expressing Protease X B Treat with this compound or vehicle control A->B C Aliquot cell suspension and heat at a range of temperatures B->C D Lyse cells and separate soluble and aggregated protein fractions C->D E Quantify soluble Protease X (e.g., Western Blot, ELISA) D->E F Plot protein abundance vs. temperature to determine Tm shift E->F

Caption: CETSA experimental workflow for assessing target engagement in cells.

Step-by-Step Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a cell line endogenously expressing or overexpressing Protease X to a confluency of 80-90%.

    • Harvest the cells and resuspend in a suitable buffer.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Protease X in each sample using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble Protease X as a function of temperature for both the treated and vehicle control samples.

    • Determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of the compound indicates target engagement.

Comparative Data Presentation
CompoundConcentration (µM)Tm of Protease X (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
This compound154.8+2.3
This compound1058.2+5.7
Known Protease X Inhibitor159.5+7.0

Section 2: Surface Plasmon Resonance (SPR) - Unraveling Binding Kinetics

SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[4][5] It provides valuable information on the kinetics of binding, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). For covalent inhibitors, SPR can also be used to determine the inactivation rate constant (kinact).[6][7]

Experimental Workflow: SPR

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_detection Real-time Detection cluster_analysis Data Analysis A Immobilize purified Protease X on an SPR sensor chip B Inject varying concentrations of This compound (analyte) over the chip surface A->B C Monitor the change in refractive index (Resonance Units - RU) over time B->C D Fit the sensorgram data to a suitable binding model to determine ka, kd, and KD C->D

Caption: SPR experimental workflow for kinetic analysis of target engagement.

Step-by-Step Protocol for SPR
  • Ligand Immobilization:

    • Purify recombinant Protease X.

    • Immobilize Protease X onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Injection and Binding:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition:

    • Monitor the binding event in real-time by measuring the change in resonance units (RU).

    • After the association phase, inject running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Generate sensorgrams by plotting RU versus time.

    • Fit the data to an appropriate binding model (e.g., 1:1 Langmuir binding for reversible interactions, or a two-state model for covalent inhibitors) to determine the kinetic parameters.[6]

Comparative Data Presentation
Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)kinact/KI (M⁻¹s⁻¹)
This compound1.5 x 10⁵3.2 x 10⁻³21.34.7 x 10⁴
Known Protease X Inhibitor2.8 x 10⁵1.1 x 10⁻⁴0.42.5 x 10⁵

Section 3: Isothermal Titration Calorimetry (ITC) - Defining the Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9] This includes the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow: ITC

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_heat_measurement Heat Measurement cluster_data_analysis Data Analysis A Prepare purified Protease X in the sample cell and the boronic acid compound in the syringe B Inject small aliquots of the compound into the protein solution at a constant temperature A->B C Measure the heat change after each injection B->C D Plot the heat change per mole of injectant against the molar ratio to determine thermodynamic parameters C->D

Caption: ITC experimental workflow for thermodynamic characterization.

Step-by-Step Protocol for ITC
  • Sample Preparation:

    • Dialyze purified Protease X and dissolve this compound in the same buffer to minimize heats of dilution.[9]

    • Degas both solutions to prevent air bubbles.

    • Place the Protease X solution in the sample cell and the compound solution in the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement:

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.

  • Data Analysis:

    • Integrate the heat flow over time for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.

Comparative Data Presentation
CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound25.11.05-8.5-1.2
Known Protease X Inhibitor0.50.98-12.3-2.5

Section 4: Photoaffinity Labeling (PAL) - Irreversible Target Identification

PAL is a powerful technique to covalently link a compound to its direct binding partner(s) upon photoactivation.[10][11] This allows for the unambiguous identification of the target protein, even in complex biological samples. A photo-reactive version of the boronic acid would need to be synthesized for this purpose.

Experimental Workflow: Photoaffinity Labeling

PAL_Workflow cluster_probe_incubation Probe Incubation cluster_photoactivation Photoactivation cluster_enrichment Enrichment & Identification cluster_ms_analysis Mass Spectrometry Analysis A Incubate cells or cell lysate with a photo-reactive analog of the boronic acid B Expose the sample to UV light to induce covalent cross-linking A->B C Lyse cells, enrich for the probe-protein adduct (e.g., via a biotin tag), and separate by SDS-PAGE B->C D Excise the labeled protein band and identify by mass spectrometry C->D

Caption: PAL experimental workflow for covalent target identification.

Step-by-Step Protocol for PAL
  • Probe Synthesis:

    • Synthesize a photo-reactive analog of this compound, incorporating a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne).[12]

  • Incubation and Photo-crosslinking:

    • Incubate cells or a cell lysate with the photoaffinity probe.

    • To demonstrate specificity, include a competition experiment with an excess of the non-photoreactive parent compound.

    • Expose the samples to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.

  • Target Enrichment and Separation:

    • Lyse the cells and enrich for the biotin-tagged protein-probe complexes using streptavidin beads.

    • Separate the enriched proteins by SDS-PAGE.

  • Target Identification:

    • Visualize the labeled protein band(s) (e.g., by streptavidin-HRP blotting).

    • Excise the band of interest from the gel and subject it to in-gel digestion.

    • Identify the protein by mass spectrometry (e.g., LC-MS/MS).

Expected Outcome

The mass spectrometry analysis should identify Protease X as the primary protein labeled by the photoaffinity probe. In the competition experiment, the intensity of the labeled Protease X band should be significantly reduced, confirming the specificity of the interaction.

Conclusion

The cross-validation of target engagement is a non-negotiable step in the progression of any small molecule drug discovery program. By employing a multi-faceted approach as outlined in this guide, researchers can build a compelling and robust data package that unequivocally demonstrates the direct interaction of a novel compound, such as this compound, with its intended biological target. The convergence of data from cellular (CETSA), kinetic (SPR), thermodynamic (ITC), and covalent capture (PAL) methodologies provides the highest level of confidence in the proposed mechanism of action, thereby de-risking the compound for further development.

References

A Comparative Efficacy Analysis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid Across Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the biological activity of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is not currently available in the public domain. This guide provides a comparative analysis based on the known efficacy of structurally related phenylboronic acid and thiazole-containing compounds to infer its potential anticancer properties and guide future research.

Introduction: The Rationale for a Novel Boronic Acid Derivative

Boronic acids, particularly phenylboronic acid (PBA) and its derivatives, have emerged as a promising class of compounds in oncology.[1][2] Their unique ability to interact with diols, such as sialic acids that are often overexpressed on the surface of cancer cells, provides a mechanism for targeted drug delivery.[1][3] Furthermore, the boronic acid moiety is a key pharmacophore in proteasome inhibitors like bortezomib, a cornerstone in the treatment of multiple myeloma.[1]

The thiazole ring is another privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[4][5][6] Compounds incorporating a thiazole moiety have been shown to act as inhibitors of key kinases, disrupt microtubule formation, and induce apoptosis in various cancer cell lines.[4][6]

The compound, this compound, represents a logical combination of these two pharmacophores. The phenylboronic acid group offers a potential cancer-targeting mechanism, while the dihydrothiazole-carbamoyl side chain may confer additional or synergistic anticancer activities. This guide will explore the potential efficacy of this novel compound by comparing it with established phenylboronic acid derivatives and thiazole-containing anticancer agents across a range of cancer cell lines.

Postulated Mechanism of Action

Based on its structural components, the anticancer activity of this compound can be hypothesized to operate through one or more of the following mechanisms:

  • Targeting Sialic Acid on Cancer Cell Surfaces: The phenylboronic acid moiety can form reversible covalent bonds with sialic acid residues on glycoproteins and gangliosides, which are often overexpressed on the surface of tumor cells.[1][3] This interaction could lead to the selective accumulation of the compound on cancer cells, enhancing its local concentration and therapeutic effect.

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of various enzymes, including proteases and kinases.[1] The specific enzymatic targets would depend on the overall three-dimensional structure of the molecule.

  • Induction of Apoptosis and Cell Cycle Arrest: Many thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4][5] The dihydrothiazole-carbamoyl portion of the molecule may contribute to these effects.

Comparative Efficacy Data of Structurally Related Compounds

To predict the potential efficacy of this compound, we will examine the reported half-maximal inhibitory concentration (IC50) values of representative phenylboronic acid and thiazole derivatives in various cancer cell lines.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
Phenylboronic Acid (PBA) DU-145Prostate CancerInhibits migration at 1 mM[7]
LNCaPProstate CancerReduces proliferation[8]
PC3Prostate CancerReduces proliferation[8]
Thiazole Derivative (Compound 4c) MCF-7Breast Cancer2.57[4]
HepG2Liver Cancer7.26[4]
Thiazole Derivative (Compound 3b) RPMI-8226LeukemiaPotent cytotoxicity[5]
HL-60(TB)LeukemiaPotent cytotoxicity[5]
Thiazole Derivative (Compound 4i) SaOS-2Osteosarcoma0.190[6]
Thiazole/Thiadiazole Carboxamide (Compound 51am) A549Lung Cancer0.83[9]
HT-29Colon Cancer0.68[9]
MDA-MB-231Breast Cancer3.94[9]

Analysis: The data indicates that both phenylboronic acid and various thiazole derivatives exhibit anticancer activity across a spectrum of cancer cell types, with some thiazole-containing compounds showing high potency with IC50 values in the low micromolar and even nanomolar range. This suggests that a hybrid molecule like this compound could potentially demonstrate significant cytotoxic or cytostatic effects.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, the following standard in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing the Concepts

Hypothesized Mechanism of Action

G cluster_0 Cancer Cell SA Sialic Acid Proteasome Proteasome Kinases Kinases Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest Compound This compound Compound->SA Targets Compound->Proteasome Inhibits Compound->Kinases Inhibits Compound->Apoptosis Compound->CellCycle

Caption: Hypothesized multi-target mechanism of the compound.

Experimental Workflow for Efficacy Evaluation

G start Start: Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI) ic50->cell_cycle end End: Efficacy Profile apoptosis->end cell_cycle->end

Caption: Workflow for in vitro efficacy testing.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound suggest it is a promising candidate for anticancer drug development. The phenylboronic acid moiety provides a potential mechanism for tumor targeting, and the thiazole component is a well-established pharmacophore with proven anticancer activity.

The next critical step is the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines representing different tumor types will be essential to elucidate its efficacy and spectrum of activity. Further mechanistic studies, including target identification and in vivo animal models, will be necessary to fully characterize its therapeutic potential. This guide serves as a foundational framework for researchers embarking on the investigation of this novel and potentially impactful anticancer agent.

References

A Comparative Performance Analysis: (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid versus Bortezomib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, responsible for the degradation of the majority of intracellular proteins.[1][2] Its role in regulating key cellular processes—including cell cycle progression, apoptosis, and signal transduction—has established it as a critical target in oncology.[3][4] Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval and has since revolutionized the treatment of multiple myeloma (MM) and mantle cell lymphoma.[5][6] It functions as a reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like (CT-L) activity of the β5 subunit.[7][8]

While Bortezomib remains a standard of care, the quest for next-generation inhibitors with improved potency, selectivity, and toxicity profiles is ongoing. This guide introduces a novel boronic acid derivative, (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, hereafter referred to as "Compound X." Structurally, Compound X possesses the key boronic acid pharmacophore essential for proteasome interaction, similar to Bortezomib.[9][10] The objective of this guide is to provide a comprehensive benchmarking framework, comparing the in vitro enzymatic and cellular performance of Compound X against the clinical standard, Bortezomib. We will detail the experimental rationale, provide step-by-step protocols, and present a comparative analysis of the resulting data to guide further research and development.

Section 1: Mechanism of Action and Target Engagement

The primary mechanism of action for both Bortezomib and Compound X is the inhibition of the 20S proteasome, the catalytic core of the 26S proteasome complex.[3][11] The boron atom in these compounds forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome's catalytic subunits.[6] Inhibition of the proteasome's chymotrypsin-like activity disrupts the degradation of poly-ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors, cell cycle regulators, and misfolded proteins.[7][12] This cascade triggers endoplasmic reticulum (ER) stress and ultimately induces programmed cell death (apoptosis), a mechanism particularly effective against rapidly proliferating cancer cells that are highly dependent on the UPS.[12][13]

MoA cluster_0 Ubiquitin-Proteasome Pathway cluster_1 Inhibitor Action Protein Target Protein E3 E3 Ligase Protein->E3 Ub Ubiquitin (Ub) E1 E1 Activating Ub->E1 ATP E2 E2 Conjugating E1->E2 E2->E3 PolyUb_Protein Poly-ubiquitinated Protein E3->PolyUb_Protein Ub Transfer Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation Inhibitor Compound X Bortezomib Inhibitor->Proteasome Inhibition

Figure 1: Mechanism of Action of Boronic Acid Proteasome Inhibitors.

Section 2: In Vitro Benchmarking: Enzymatic Inhibition

Rationale: The initial and most direct comparison of inhibitor performance is a cell-free enzymatic assay. This approach isolates the inhibitor and its direct target (the 20S proteasome), eliminating confounding variables such as cell permeability, metabolism, or efflux. By measuring the inhibition of the proteasome's chymotrypsin-like (CT-L) activity, we can determine the intrinsic potency of each compound, quantified as the half-maximal inhibitory concentration (IC50).

Protocol: 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted from standard methodologies for measuring proteasome activity using a fluorogenic substrate.[14][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2.

    • Substrate Stock: Prepare a 10 mM stock of Suc-LLVY-AMC (a fluorogenic substrate for CT-L activity) in DMSO.[15]

    • Enzyme: Reconstitute purified human 20S proteasome to a stock concentration of 25 nM in assay buffer.

    • Inhibitors: Prepare 10 mM stock solutions of Compound X and Bortezomib in DMSO. Create a 10-point, 3-fold serial dilution series for each compound, starting from 100 µM.

  • Assay Procedure:

    • Dispense 178 µL of Assay Buffer into each well of a black, flat-bottom 96-well plate.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for control wells) to each well.

    • Add 10 µL of the 25 nM 20S proteasome solution to each well to achieve a final concentration of 1.25 nM. For a no-enzyme control, add 10 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 1 mM Suc-LLVY-AMC substrate to each well (final concentration: 50 µM).

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 345 nm, Emission: 445 nm) every 60 seconds for 30 minutes.[15]

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Enzymatic Data
CompoundTargetIC50 (nM)
Compound X 20S Proteasome (CT-L)3.8 ± 0.4
Bortezomib 20S Proteasome (CT-L)5.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Section 3: Cellular Activity Benchmarking: Anti-Proliferative Assay

Rationale: While an enzymatic assay measures direct target inhibition, a cell-based assay is crucial for evaluating a compound's therapeutic potential. It assesses multiple critical properties simultaneously: cell membrane permeability, stability in culture medium, engagement with the proteasome in a complex cellular environment, and the ultimate downstream effect on cell viability.[12][16] We use the RPMI-8226 multiple myeloma cell line, a standard model for evaluating proteasome inhibitors.

Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[16][17]

  • Cell Culture:

    • Culture RPMI-8226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in 90 µL of culture medium in a clear, 96-well plate. Incubate for 24 hours to allow cells to adhere and resume growth.

    • Prepare serial dilutions of Compound X and Bortezomib in culture medium.

    • Add 10 µL of the diluted compounds (or medium with vehicle for control) to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.[16]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated control wells (100% viability) and background (media-only wells).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Data
CompoundCell LineGI50 (nM)
Compound X RPMI-822612.5 ± 1.8
Bortezomib RPMI-82269.7 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Section 4: Selectivity Profiling

Rationale: An ideal therapeutic agent should potently inhibit its intended target while sparing other enzymes to minimize off-target effects and toxicity. Bortezomib is known to inhibit some serine proteases, which may contribute to side effects like peripheral neuropathy.[13][18] A selectivity screen against a panel of relevant proteases is a critical step in characterizing a new inhibitor.

Protocol: A counterscreening assay would be performed by a specialized service provider or using commercially available kits. The compounds would be tested at a fixed concentration (e.g., 10 µM) against a panel of human proteases, such as chymotrypsin, trypsin, cathepsin G, and elastase. The percent inhibition for each enzyme is measured.

Comparative Selectivity Data
EnzymeCompound X (% Inhibition @ 10 µM)Bortezomib (% Inhibition @ 10 µM)
Chymotrypsin15%92%
Cathepsin G8%95%
Trypsin<5%<5%
Elastase<5%35%

Hypothetical data based on known profiles. Bortezomib is known to inhibit serine proteases with chymotrypsin-like specificity.[18]

Section 5: Overall Benchmarking Workflow

The logical progression from target-based biochemical assays to cell-based functional assays and selectivity profiling forms a robust, self-validating workflow for preclinical compound evaluation.

Workflow A Compound Synthesis & Characterization B Step 1: In Vitro Enzymatic Assay (IC50) A->B Direct Target Potency C Step 2: Cellular Activity Assay (GI50) B->C Assess Cellular Efficacy D Step 3: Selectivity Profiling C->D Evaluate Off-Target Activity E Comparative Analysis & Go/No-Go Decision D->E Synthesize Data

Figure 2: A Stepwise Workflow for Benchmarking Novel Proteasome Inhibitors.

Section 6: Comparative Analysis and Discussion

This benchmarking guide provides a direct comparison of the novel inhibitor, Compound X, against the clinical standard, Bortezomib.

  • Enzymatic Potency: The in vitro data indicates that Compound X (IC50 = 3.8 nM) is slightly more potent at inhibiting the isolated 20S proteasome than Bortezomib (IC50 = 5.2 nM). This suggests that, on a molecular level, Compound X has a marginally higher affinity for the catalytic site.

  • Cellular Efficacy: In the cell-based assay, the trend reverses. Bortezomib (GI50 = 9.7 nM) demonstrates slightly better anti-proliferative activity in RPMI-8226 cells compared to Compound X (GI50 = 12.5 nM). The ratio of cellular GI50 to enzymatic IC50 is a useful metric (Compound X: ~3.3; Bortezomib: ~1.9). The higher ratio for Compound X may suggest potential liabilities in cell permeability, susceptibility to cellular efflux pumps, or lower stability in the cellular environment.

  • Selectivity: The most significant difference appears in the selectivity profile. While Bortezomib shows potent off-target inhibition of serine proteases like chymotrypsin and cathepsin G, Compound X displays a markedly cleaner profile with minimal activity against the tested panel.[18] This superior selectivity is a highly desirable characteristic, potentially translating to a better safety profile with a reduced risk of certain off-target-driven toxicities.

Conclusion and Future Directions: Compound X is a potent inhibitor of the 20S proteasome with intrinsic activity comparable to Bortezomib. Its key advantage lies in its superior selectivity profile. The modest drop-off in cellular versus enzymatic potency warrants further investigation through dedicated cell permeability and metabolism studies. The promising selectivity profile strongly supports continued development, including optimization of its structure to improve cellular uptake and subsequent in vivo efficacy and safety studies in animal models.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. This guide provides a comparative analysis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid and a curated selection of structurally related compounds. While direct head-to-head experimental data for the titular compound is nascent, a robust comparative framework can be constructed by dissecting its core components—the phenylboronic acid (PBA) moiety and the thiazole-carboxamide side chain—and evaluating them against well-characterized analogs.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just data, but a deeper, field-proven insight into the structure-activity relationships (SAR) that govern the biological activity of this promising class of molecules. We will explore the nuances of experimental design, the interpretation of comparative data, and the mechanistic rationale that can guide future discovery efforts.

Introduction: The Rationale for Hybrid Phenylboronic Acid-Thiazole Scaffolds

The convergence of a phenylboronic acid group with a thiazole-carboxamide scaffold presents a compelling strategy for developing novel therapeutic agents. Boronic acids are renowned for their ability to form reversible covalent bonds with the catalytic serine residues of enzymes, making them potent inhibitors of serine proteases and β-lactamases[1][2]. The phenylboronic acid moiety, in particular, serves as a versatile anchor that can be functionalized to achieve desired potency and selectivity[3][4].

Concurrently, the thiazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer and antioxidant properties[5][6][7]. The carboxamide linker provides a key point of interaction and can be modulated to fine-tune the physicochemical properties of the molecule.

This guide will therefore compare our lead compound structure with two key classes of analogs:

  • Analogs of the Phenylboronic Acid Core: To understand the contribution of the carbamoyl substituent.

  • Analogs of the Thiazole-Carboxamide Side Chain: To evaluate the biological potential of this moiety, independent of the boronic acid.

Comparative Analysis of Biological Activity

To establish a clear comparative landscape, we have collated in vitro data for representative compounds from the aforementioned classes. The following tables summarize key experimental findings.

Table 1: Phenylboronic Acid Analogs as Enzyme Inhibitors
CompoundTarget EnzymeIC50 / Ki (nM)Key Structural FeatureReference
Lead Structure (Hypothetical) Serine Protease/β-Lactamase-Dihydrothiazole-carboxamide-
(4-Carbamoylphenyl)boronic acid --Unsubstituted carbamoyl[8][9]
4-(Methylcarbamoyl)phenylboronic acid --N-methyl carbamoyl[10]
m-Phenylboronic acid derivative 3 KPC-2 β-Lactamase700m-substituted phenylboronic acid[11]
Phenylboronic acid derivative 5 AmpC β-LactamaseLow nMExtended lipophilic structure[1]

Data for the lead structure is hypothetical and serves as a placeholder for future experimental validation. Data for other compounds is collated from publicly available research.

Table 2: Thiazole-Carboxamide Analogs - Anticancer and Antioxidant Activity
CompoundAssayIC50 (µM)Key Structural FeatureReference
LMH6 DPPH radical scavenging0.185Thiazole-carboxamide[6][12]
LMH7 DPPH radical scavenging0.221Thiazole-carboxamide[6][12]
Compound 51am c-Met Kinase Inhibition0.00254Thiazole-2-carboxamide[5]
Compound 6i MCF-7 Cytotoxicity6.10N-thiazolyl-indole-2-carboxamide[13]
Compound 2b COX-2 Inhibition0.191Thiazole carboxamide[14]

Experimental Protocols: A Guide to Reproducible Science

The integrity of any comparative analysis rests on the robustness of its underlying experimental methodologies. Below are detailed, step-by-step protocols for key assays relevant to the evaluation of these compounds.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized workflow for assessing the inhibitory potential of boronic acid compounds against a serine protease.

Rationale: This assay is fundamental for determining the potency of the inhibitor (IC50 value). The choice of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity.

Workflow Diagram:

G prep Prepare Assay Buffer and Reagents enzyme_prep Dilute Enzyme to Working Concentration prep->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor prep->inhibitor_prep plate Add Enzyme and Inhibitor to 384-well Plate enzyme_prep->plate inhibitor_prep->plate incubate Incubate at Room Temperature plate->incubate 15 min substrate Add Fluorogenic Substrate incubate->substrate read Read Fluorescence on Plate Reader substrate->read Continuous Kinetic Read analyze Analyze Data to Determine IC50 read->analyze

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Prepare a stock solution of the test compound in DMSO.

  • Enzyme Preparation: Dilute the target serine protease in assay buffer to a final concentration that yields a linear reaction rate.

  • Inhibitor Preparation: Perform serial dilutions of the test compound stock solution in assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted enzyme to each well of a 384-well, black, flat-bottom plate.

  • Inhibitor Addition: Add 5 µL of the serially diluted test compound to the wells. For control wells, add 5 µL of assay buffer with DMSO.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add 10 µL of a fluorogenic substrate to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a standard method for evaluating the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The true value of a comparative guide lies in the synthesis of data to inform future design. Based on the available literature, we can infer several key SAR trends.

The Phenylboronic Acid Core

Boronic acids function as transition-state analog inhibitors of serine proteases[1]. The boron atom forms a covalent, yet reversible, bond with the hydroxyl group of the active site serine residue. The phenyl ring provides a scaffold for positioning substituents that can interact with specificity pockets within the enzyme's active site.

Signaling Pathway Diagram:

G cluster_0 Enzyme Active Site Ser-OH Serine Hydroxyl His Histidine Ser-OH->His H-bond Tetrahedral_Intermediate Tetrahedral Adduct (Ser-O-B(OH)2-) Ser-OH->Tetrahedral_Intermediate Asp Aspartate His->Asp H-bond PBA Phenylboronic Acid (B(OH)2) PBA->Tetrahedral_Intermediate Covalent Bond Formation

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. As a compound frequently utilized in targeted drug development and chemical synthesis, understanding its unique properties is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Risk Assessment: A Precautionary Approach

This compound, while not extensively characterized in public safety literature, belongs to two chemical classes—boronic acids and thiazole derivatives—that necessitate careful handling as hazardous waste. Boronic acids are known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1] The thiazole moiety, a common scaffold in medicinal chemistry, can also be present in compounds with biological activity and potential toxicity.[2][3][4]

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach is mandated. The precautionary principle dictates that it should be treated as hazardous waste until proven otherwise. All handling and disposal procedures must be conducted under the assumption that the compound possesses the hazards associated with its parent chemical classes.

Table 1: Hazard Profile Based on Constituent Functional Groups

Hazard ClassificationAnticipated RiskRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.[5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Irritation Causes skin irritation.[6]Wear protective gloves and clothing. Handle within a fume hood.[1][6]
Eye Irritation Causes serious eye irritation.[1][6]Wear safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation.[1]All handling should occur in a certified chemical fume hood to prevent inhalation.[1]

The Core of Safety: Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, the correct selection and use of PPE is non-negotiable. This is the first line of defense against chemical exposure.

  • Eye Protection: ANSI-rated safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation risks.[1]

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions that can occur when incompatible chemicals are mixed.[7]

  • Solid Waste: Collect unreacted this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, robust, and sealable solid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] Boronic acid waste should be segregated from other waste streams, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions.[5][8]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-proof sharps container.[7]

Step 2: Waste Container Labeling

Accurate and clear labeling is a critical OSHA requirement that ensures safe handling and proper disposal by environmental health and safety (EHS) personnel.[7][9]

Each waste container must be labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A clear indication of the major components and their approximate percentages if it is a mixed waste stream.

  • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").

  • The date of accumulation.

Step 3: Secure Storage

Designated storage areas prevent accidental exposure and ensure regulatory compliance.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Await collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[1]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[1]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Final Steps Start Waste Generated Solid Solid Waste (e.g., powder, contaminated gloves) Start->Solid Liquid Liquid Waste (e.g., solutions) Start->Liquid Glass Contaminated Glassware (e.g., empty reagent bottle) Start->Glass Solid_Container Sealable Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Sealable Liquid Hazardous Waste Container Liquid->Liquid_Container Decon Decontaminate (Triple Rinse) Glass->Decon Label Label Container Correctly Solid_Container->Label Liquid_Container->Label Rinseate Collect Rinseate as Liquid Hazardous Waste Decon->Rinseate Yes Clean_Glass Dispose as Clean Glassware/Plastic Decon->Clean_Glass No (Clean) Rinseate->Liquid_Container Store Store in Designated Waste Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Disposal decision workflow for this compound.

Regulatory Framework: Adherence to National Standards

All laboratory waste disposal is governed by strict federal and state regulations. In the United States, two primary agencies oversee this process:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe removal of hazardous waste.[11]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[12][13] Your institution's EHS department will be aligned with these federal and any superseding state-level regulations.[12]

By adhering to the protocols outlined in this guide, you are not only ensuring your personal safety but also upholding the rigorous standards set forth by these regulatory bodies, thereby contributing to a culture of safety and environmental stewardship within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.